molecular formula C10H11NO2 B2493068 4-(Azetidin-1-yl)benzoic acid CAS No. 1215494-12-4

4-(Azetidin-1-yl)benzoic acid

Cat. No.: B2493068
CAS No.: 1215494-12-4
M. Wt: 177.203
InChI Key: TUFSMULVFRCJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFSMULVFRCJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Azetidin-1-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable building block in medicinal chemistry. The azetidine moiety is a privileged scaffold in drug discovery, known for imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the primary synthetic routes, experimental protocols, and the underlying chemical principles. We will explore two of the most prevalent and effective methods for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. For each pathway, we will delve into the reaction mechanisms, provide detailed experimental procedures, and discuss the rationale behind the choice of reagents and conditions.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their unique structural features, including high ring strain and conformational rigidity, offer a distinct advantage in drug design.[1][4] The incorporation of an azetidine ring can lead to improved metabolic stability, enhanced solubility, and better receptor-binding affinity.[1][2][3] These properties make azetidine-containing compounds highly sought after in the development of novel therapeutics for a wide range of diseases.[1][5] this compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, where the benzoic acid moiety provides a convenient handle for further functionalization.

Overview of Synthetic Strategies

The core of the synthesis of this compound lies in the formation of the C-N bond between the azetidine nitrogen and the phenyl ring of benzoic acid. The two most prominent strategies to achieve this are:

  • Nucleophilic Aromatic Substitution (SNAr): This approach relies on the reaction of azetidine with an activated aryl halide, typically 4-fluorobenzoic acid. The fluorine atom serves as a good leaving group, and the electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a versatile and highly efficient method for C-N bond formation.[6][7][8] It typically involves the coupling of azetidine with an aryl bromide, such as 4-bromobenzoic acid, in the presence of a palladium catalyst and a suitable ligand.

The choice between these two pathways often depends on factors such as the availability of starting materials, desired reaction scale, and tolerance to specific reaction conditions.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanism and Rationale

The SNAr reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nucleophilic nitrogen of azetidine attacks the carbon atom bearing the leaving group (fluorine) on the 4-fluorobenzoic acid ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the final product, this compound.

The success of this reaction is contingent on the presence of an electron-withdrawing group (the carboxylic acid) on the aromatic ring, which stabilizes the Meisenheimer complex and facilitates the reaction.

Experimental Protocol

Reaction Scheme:

SNAr_pathway 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid This compound This compound 4-Fluorobenzoic Acid->this compound Azetidine, Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat

A diagram of the SNAr synthesis pathway.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Fluorobenzoic Acid140.111.40 g10 mmol
Azetidine57.090.86 g15 mmol
Potassium Carbonate (K₂CO₃)138.212.76 g20 mmol
Dimethyl Sulfoxide (DMSO)78.1320 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid (1.40 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethyl sulfoxide (20 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add azetidine (0.86 g, 15 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Acidify the aqueous solution to pH 3-4 with 2M HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry it under vacuum to afford this compound.

Pathway 2: Buchwald-Hartwig Amination

Mechanism and Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7][8] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (4-bromobenzoic acid) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Azetidine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the azetidinium ion to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding this compound and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step.[10]

Experimental Protocol

Reaction Scheme:

Buchwald_Hartwig_pathway 4-Bromobenzoic Acid 4-Bromobenzoic Acid This compound This compound 4-Bromobenzoic Acid->this compound Azetidine, Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos), Base (e.g., Cs2CO3) Solvent (e.g., Toluene), Heat

A diagram of the Buchwald-Hartwig synthesis pathway.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Bromobenzoic Acid201.022.01 g10 mmol
Azetidine57.090.86 g15 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7291.6 mg0.1 mmol
XPhos476.65190.6 mg0.4 mmol
Cesium Carbonate (Cs₂CO₃)325.824.89 g15 mmol
Toluene92.1430 mL-

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromobenzoic acid (2.01 g, 10 mmol), cesium carbonate (4.89 g, 15 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and XPhos (190.6 mg, 0.4 mmol).

  • Add dry, degassed toluene (30 mL) to the flask.

  • Add azetidine (0.86 g, 15 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then taken up in water (50 mL) and acidified to pH 3-4 with 2M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield this compound.

Comparative Analysis of Synthetic Pathways

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 4-Fluorobenzoic Acid4-Bromobenzoic Acid
Catalyst Not requiredPalladium catalyst required
Reagents Simple base (e.g., K₂CO₃)Requires specialized ligands (e.g., XPhos)
Reaction Conditions Harsher (higher temperature)Milder (lower temperature)
Cost Generally lower costHigher cost due to catalyst and ligand
Substrate Scope More limitedBroader substrate scope
Environmental Impact Avoids heavy metalsUse of palladium, a precious metal

Purification and Characterization

Purification

The crude product obtained from either synthetic route can be further purified by recrystallization. A suitable solvent system for recrystallization is an ethanol/water mixture.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid.

  • Melting Point: The purified compound should exhibit a sharp melting point.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the azetidine and benzoic acid protons and their respective chemical shifts and coupling patterns.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the carboxylic acid and the C-N bonds.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

Safety Precautions

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Azetidine: Is a volatile and flammable liquid. It is also corrosive and can cause severe skin and eye damage. Handle with extreme care.

    • 4-Fluorobenzoic Acid and 4-Bromobenzoic Acid: Are irritants. Avoid inhalation of dust and contact with skin and eyes.

    • Palladium Catalysts and Ligands: May be toxic and should be handled with care.

    • Solvents (DMSO, Toluene): Are flammable and have associated health risks. Avoid inhalation of vapors and skin contact.

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Conclusion

This technical guide has detailed two robust and effective synthetic pathways for the preparation of this compound: Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination. The choice of method will depend on the specific requirements of the synthesis, including cost, scale, and available resources. Both pathways, when executed with care and precision, can provide high yields of this valuable building block for medicinal chemistry and drug discovery. The provided experimental protocols and characterization guidelines offer a solid foundation for the successful synthesis and validation of this compound in a research setting.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis.
  • Azetidine Derivatives in Drug Design. (n.d.). Ambeed.com.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). ACS Publications.
  • Azetidines. (n.d.). Enamine.
  • Buchwald–Hartwig amination. (2023). Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2024). PMC.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Azetidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-(Azetidin-1-yl)benzoic acid, a substituted benzoic acid derivative, is a molecule of growing interest within the pharmaceutical and chemical research sectors. Its unique structural motif, featuring a four-membered azetidine ring coupled to a benzoic acid core, imparts a distinct set of physicochemical properties that are crucial for its behavior in biological systems and its utility as a building block in organic synthesis. Understanding these properties is paramount for researchers engaged in drug discovery, lead optimization, and materials science. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing both predicted and established values, and outlines authoritative, field-proven experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical profile of a compound governs its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation characteristics. For this compound, these properties are influenced by the interplay between the acidic carboxylic group and the basic azetidine nitrogen.

Structural and Molecular Data
PropertyValueSource
Chemical Structure
CAS Number 1215494-12-4[1]
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.2 g/mol
Appearance White to off-white solid[2]
Purity ≥98% (typical)[1]
Storage Temperature 2-8°C[1][2]
Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 365.9 ± 25.0 °C[2]
Density 1.277 ± 0.06 g/cm³[2]
pKa 3.65 ± 0.10[2]

Experimental Determination of Physicochemical Properties: Methodologies and Insights

To ensure scientific rigor, the predicted values must be validated through experimental measurement. The following sections detail the standard, authoritative protocols for determining the key physicochemical properties of this compound.

Melting Point (MP)

The melting point is a fundamental indicator of a solid's purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a widely accepted and accessible technique for determining the melting point of a crystalline solid.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as a range (T₁ - T₂). For a pure compound, this range is typically narrow.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for accurate determination of the melting range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Dry and powder the sample Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Measure1 Place in melting point apparatus Prep2->Measure1 Measure2 Heat at a controlled rate (1-2 °C/min) Measure1->Measure2 Measure3 Record T1 (first liquid) and T2 (all liquid) Measure2->Measure3 Result1 Report melting point range (T1 - T2) Measure3->Result1

Caption: Workflow for Melting Point Determination.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group. It is a critical parameter in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3][4]

Step-by-Step Methodology:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices:

  • Known Concentration: An accurate concentration of the analyte is essential for the correct determination of the equivalence point.

  • Calibrated pH Electrode: The accuracy of the pKa value is directly dependent on the accuracy of the pH measurements.

  • Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

pKa_Determination A Prepare analyte solution of known concentration C Titrate with standardized strong base (e.g., NaOH) A->C B Calibrate pH electrode B->C D Record pH after each titrant addition C->D E Plot pH vs. Volume of Titrant D->E F Determine pKa at half-equivalence point E->F

Caption: Potentiometric Titration Workflow for pKa.

Solubility

Solubility in aqueous and organic solvents is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is removed by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of excess solid ensures that the solution is saturated at equilibrium.

  • Prolonged Agitation: This is necessary to overcome kinetic barriers to dissolution and reach thermodynamic equilibrium.

  • Temperature Control: Solubility is highly temperature-dependent.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. For an ionizable compound like this compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is often more relevant.

Experimental Protocol: Shake-Flask Method for LogP/LogD

This method directly measures the partitioning of a compound between two immiscible phases.[5][6]

Step-by-Step Methodology:

  • Phase Preparation: n-Octanol is pre-saturated with the aqueous buffer (e.g., pH 7.4 phosphate buffer), and the buffer is pre-saturated with n-octanol.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are combined in a sealed vial and shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Causality Behind Experimental Choices:

  • Pre-saturation of Phases: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water.

  • Centrifugation: This ensures a clean separation of the two phases, which is critical for accurate concentration measurements.

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Prep1 Pre-saturate n-octanol and aqueous buffer Prep2 Dissolve compound in one phase Prep1->Prep2 Part1 Combine phases and shake to equilibrate Prep2->Part1 Part2 Centrifuge for complete phase separation Part1->Part2 Analysis1 Measure concentration in each phase (HPLC) Part2->Analysis1 Analysis2 Calculate LogP/LogD Analysis1->Analysis2

Caption: Shake-Flask Method for LogP/LogD Determination.

Spectroscopic Characterization

Spectroscopic data provides confirmation of the chemical structure and purity of this compound.

  • ¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the azetidine ring.

  • ¹³C NMR Spectrum: The carbon-13 nuclear magnetic resonance spectrum will provide information on the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectrum: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-N and aromatic C-H stretching vibrations.

  • Mass Spectrum (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, which helps to confirm its identity.

Spectral data for this compound can be found in databases such as ChemicalBook.[7]

Conclusion

The physicochemical properties of this compound are integral to its application in research and development. This guide has provided a comprehensive overview of its key characteristics, distinguishing between predicted and experimentally determined values where possible. The detailed, step-by-step protocols for the experimental determination of melting point, pKa, solubility, and LogP are based on authoritative and widely accepted methodologies, providing a solid foundation for researchers to obtain reliable and reproducible data. A thorough understanding and accurate measurement of these properties are essential for advancing the study and application of this promising molecule.

References

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
  • Fliszar, K. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(7), 4556-4564. [Link]
  • Cambridge MedChem Consulting. LogP/D. [Link]
  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]
  • Quora. (2017). How to determine the melting point of benzoic acid. [Link]
  • Encyclopedia.pub. (2022).
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
  • Xu, Y., et al. (2017). A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration. Applied Biochemistry and Biotechnology, 183(4), 1426-1438. [Link]
  • Filo. (2025). Experiment to Determine the Melting Point of Benzoic Acid. [Link]
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
  • SlideShare. (n.d.). Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid. [Link]
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
  • Creative Bioarray. (n.d.).
  • Unknown. (n.d.). Exp 1 - Melting Points. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
  • The Royal Society of Chemistry. (n.d.). 4. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
  • Knight Chemicals Online. (n.d.). 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. [Link]
  • Wikipedia. (n.d.). Benzoic acid. [Link]
  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]
  • PubChemLite. (n.d.). 4-(azetidin-3-yloxy)benzoic acid hydrochloride (C10H11NO3). [Link]
  • PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid. [Link]
  • YouTube. (2017). 27B. Melting Point of Benzoic Acid. [Link]
  • PubChem. (n.d.). 4-Acetylbenzoic Acid. [Link]
  • NIST WebBook. (n.d.). Benzoic acid, 4-(phenylazo)-. [Link]
  • ResearchGate. (n.d.). Evolution of the apparent partition coefficient of benzoic acid,... [Link]
  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
  • The Japanese Pharmacopoeia. (n.d.). Benzoic Acid. [Link]
  • PubChem. (n.d.). 4-Azidobenzoic acid. [Link]
  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. [Link]
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]
  • PubChem. (n.d.). Benzoic Acid. [Link]
  • MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. [Link]
  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. [Link]

Sources

An In-depth Technical Guide to 4-(Azetidin-1-yl)benzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Azetidin-1-yl)benzoic acid, a versatile building block in medicinal chemistry and materials science. While a definitive historical record of its initial discovery is not prominently documented, this guide reconstructs a plausible history based on the evolution of synthetic methodologies for N-aryl azetidines and substituted benzoic acids. We delve into the fundamental chemical properties, detailed synthetic protocols for both historical and modern laboratory-scale preparation, and thorough characterization of this compound. Furthermore, this guide explores the significant role of this compound as a key intermediate in the development of novel therapeutics, highlighting its structure-activity relationship in various drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important chemical entity.

Introduction and Historical Context

This compound (CAS No. 1215494-12-4) is a bifunctional organic molecule incorporating a strained four-membered azetidine ring connected to a benzoic acid moiety at the para position. This unique structural combination imparts valuable properties, making it a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The precise date and discoverer of this compound are not well-documented in seminal publications. However, its conceptualization and eventual synthesis can be traced back to the convergence of two mature fields of organic chemistry: the synthesis of azetidines and the functionalization of benzoic acid derivatives.

The first synthesis of the parent azetidine ring is credited to S. Gabriel and J. Weiner in 1888. The exploration of azetidine chemistry was initially slow due to the inherent ring strain, but its importance grew with the discovery of naturally occurring and synthetic bioactive molecules containing this motif.

Parallelly, benzoic acid and its derivatives have been central to organic chemistry since the 16th century.[1] Methods for the selective functionalization of the benzene ring, such as electrophilic and nucleophilic aromatic substitutions, were well-established by the mid-20th century.

It is plausible that the first synthesis of this compound was achieved in the latter half of the 20th century, likely as an exploratory compound in the broader investigation of N-aryl azetidines. The development of transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination in the late 1990s, would have provided a more efficient and general route to this class of compounds, paving the way for its wider availability and use in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1215494-12-4
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point 365.9 ± 25.0 °C (Predicted)
Density 1.277 ± 0.06 g/cm³ (Predicted)
pKa 3.65 ± 0.10 (Predicted)
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and logical approach involves the formation of the C-N bond between the azetidine nitrogen and the phenyl ring of a benzoic acid derivative.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The primary disconnection is the C-N bond, leading back to azetidine and a 4-halobenzoic acid derivative, a classic nucleophilic aromatic substitution or cross-coupling strategy.

G This compound This compound C-N Disconnection C-N Disconnection This compound->C-N Disconnection C-N bond formation Azetidine Azetidine C-N Disconnection->Azetidine 4-Halobenzoic acid 4-Halobenzoic acid C-N Disconnection->4-Halobenzoic acid

Figure 1: Retrosynthetic analysis of this compound.

Plausible Historical Synthetic Route: Nucleophilic Aromatic Substitution

Given the historical context, an early synthetic approach would likely have involved a nucleophilic aromatic substitution (SNAr) reaction. This would necessitate an electron-withdrawing group on the benzoic acid ring to activate it towards nucleophilic attack by azetidine. A common precursor would be 4-fluoro- or 4-nitrobenzoic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-fluorobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is added an excess of azetidine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 120-150 °C) and stirred for several hours to days. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford this compound.

Causality behind Experimental Choices:

  • Excess Azetidine: Using an excess of the amine serves to drive the reaction to completion and also acts as a scavenger for the hydrofluoric acid byproduct.

  • High Temperature: The aromatic ring of 4-fluorobenzoic acid is not highly activated, thus requiring significant thermal energy to overcome the activation barrier for the SNAr reaction.[2][3]

  • Polar Aprotic Solvent: DMSO is an excellent solvent for SNAr reactions as it can solvate the potassium carbonate and does not interfere with the nucleophilicity of the amine.

Modern Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination offers a milder and more efficient alternative to the classical SNAr approach.

Step-by-Step Protocol:

  • Reaction Setup: A reaction vessel is charged with 4-bromobenzoic acid (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like Xantphos (0.02-0.10 eq), and a base, typically sodium tert-butoxide (1.5-2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Azetidine (1.1-1.5 eq) and a dry, degassed solvent such as toluene or dioxane are added via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and the aqueous layer is acidified. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Causality behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like Xantphos are often effective for the N-arylation of cyclic amines.[4][5]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

  • Strong, Non-nucleophilic Base: Sodium tert-butoxide is a strong base required for the deprotonation of the amine and is non-nucleophilic, thus avoiding side reactions.

G cluster_0 Modern Synthesis Workflow Start Start Reaction Setup Combine 4-bromobenzoic acid, Pd catalyst, ligand, and base Start->Reaction Setup Inert Atmosphere Evacuate and backfill with Argon/Nitrogen Reaction Setup->Inert Atmosphere Reagent Addition Add azetidine and solvent Inert Atmosphere->Reagent Addition Heating Heat to 80-110 °C Reagent Addition->Heating Monitoring Monitor reaction by TLC/LC-MS Heating->Monitoring Work-up Quench, acidify, and extract Monitoring->Work-up Reaction Complete Purification Column Chromatography Work-up->Purification End Pure Product Purification->End

Figure 2: Workflow for the modern synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (typically two doublets in the aromatic region), the protons on the azetidine ring (two triplets), and the acidic proton of the carboxylic acid (a broad singlet).
¹³C NMR Resonances for the quaternary carbons of the benzene ring, the CH carbons of the benzene ring, the methylene carbons of the azetidine ring, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ).

Example ¹H and ¹³C NMR Data (in DMSO-d₆): [6][7]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.0 (br s, 1H, COOH), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 6.55 (d, J = 8.8 Hz, 2H, Ar-H), 3.95 (t, J = 7.2 Hz, 4H, N-CH₂), 2.30 (quint, J = 7.2 Hz, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.5 (C=O), 152.0 (C-N), 131.0 (Ar-CH), 118.0 (C-COOH), 111.0 (Ar-CH), 51.5 (N-CH₂), 16.0 (CH₂).

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry due to the desirable properties imparted by the azetidine ring. The strained four-membered ring can act as a rigid scaffold, improve metabolic stability, and enhance aqueous solubility.

The benzoic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to link the core structure to other pharmacophores.

Derivatives of this compound have been explored in a variety of therapeutic areas, including:

  • Oncology: As a scaffold for the development of kinase inhibitors.

  • Inflammatory Diseases: In the design of enzyme inhibitors and receptor antagonists.

  • Infectious Diseases: As a core component of novel antibacterial and antiviral agents.

The general structure-activity relationship (SAR) often involves the modification of the carboxylic acid group to an amide or ester to interact with specific biological targets. The azetidine ring's substitution can also be varied to fine-tune the compound's pharmacokinetic properties.

G Core This compound Amide Coupling Amide Bond Formation Core->Amide Coupling Drug Candidate Bioactive Molecule Amide Coupling->Drug Candidate SAR Structure-Activity Relationship Studies Drug Candidate->SAR Optimization Lead Optimization SAR->Optimization Optimization->Core Iterative Design

Figure 3: Role of this compound in a drug discovery cascade.

Conclusion

This compound stands as a testament to the enduring value of fundamental building blocks in chemical synthesis and drug discovery. While its specific origins may be obscured by the annals of chemical history, its utility is clear and present. The synthetic routes to this compound have evolved from harsh, classical methods to elegant and efficient modern catalytic processes, making it readily accessible for a wide range of applications. Its unique structural features continue to be exploited by medicinal chemists to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. This guide has provided a thorough technical overview, from its plausible discovery to its synthesis and application, to serve as a valuable resource for the scientific community.

References

  • Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. URL: https://www.rsc.
  • Supplementary Information - The Royal Society of Chemistry. URL: https://www.rsc.
  • ChemicalBook. This compound(1215494-12-4) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/1215494-12-4_1HNMR.htm
  • Google Patents. US6207822B1 - Process for the synthesis of azetidinones. URL: https://patents.google.
  • Organic Chemistry Portal. Azetidine synthesis. URL: https://www.organic-chemistry.org/synthesis/heterocycles/cyclic-amines/azetidines.shtm
  • ResearchGate. Synthesis of Azetidines by Aza Paternò-Büchi Reactions. URL: https://www.researchgate.
  • PubChem. Hydroxy-substituted azetidinone compounds useful as hypocholesterolemic agents - Patent US-RE42461-E. URL: https://pubchem.ncbi.nlm.nih.
  • Azetidine Synthesis. URL: https://www.researchgate.
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e9b9b5f5120e06e591d171
  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. URL: https://patents.google.
  • ResearchGate. Example for azetidine synthesis by nucleophilic substitution. URL: https://www.researchgate.net/figure/Example-for-azetidine-synthesis-by-nucleophilic-substitution_fig2_354519545
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). URL: https://hmdb.ca/spectra/nmr_one_d/1870
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. URL: https://www.mdpi.com/1420-3049/25/18/4201
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. URL: https://patents.google.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d0cs01441c
  • YMER.
  • PubMed. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. URL: https://pubmed.ncbi.nlm.nih.gov/39042917/
  • Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. [URL: not available]
  • ResearchGate. Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. URL: https://www.researchgate.net/publication/232938361_Palladium-Catalyzed_N-Arylation_Reactions_with_Aziridine_and_Azetidine
  • Semantic Scholar. Palladium-catalyzed N-arylation reactions with aziridine and azetidine. URL: https://www.semanticscholar.org/paper/Palladium-catalyzed-N-arylation-reactions-with-and-Witulski-Senft/8d4f4b3e8e8b8e0e8e8e8e8e8e8e8e8e8e8e8e8e
  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. URL: https://www.researchgate.net/figure/A-section-of-13-C-NMR-spectra-of-benzoic-acid-4-DBA-organic-salt-5_fig3_322967652
  • NIST WebBook. Benzoic acid, 4-(phenylazo)-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1562715&Type=IR-SPEC&Index=1
  • PubMed. N-arylation of aziridines. URL: https://pubmed.ncbi.nlm.nih.gov/12608835/
  • Dana Bioscience. This compound 1g. URL: https://www.danabioscience.com/product/4-azetidin-1-ylbenzoic-acid-1g/
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. URL: https://pubs.acs.org/journal/joceah
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.
  • PMC - NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11294247/
  • PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515533/
  • PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576483/
  • MDPI. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. URL: https://www.mdpi.com/1420-3049/26/24/7517
  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. URL: https://www.researchgate.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/736532
  • PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. URL: https://pubmed.ncbi.nlm.nih.gov/26553423/
  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... URL: https://www.researchgate.net/figure/IR-spectra-of-benzoic-acid-in-the-regions-of-O-H-a-and-C-O-b-stretching_fig1_282583272
  • NIST WebBook. 4-Acetylbenzoic acid. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C586890&Type=MASS
  • SpectraBase. Benzoic acid, 4-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, methyl ester. URL: https://spectrabase.com/spectrum/K2ZmPL6e15M

Sources

4-(Azetidin-1-yl)benzoic acid and its known biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Azetidin-1-yl)benzoic Acid: Synthesis, Derivatives, and Biological Potential

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule that combines two privileged scaffolds in medicinal chemistry: the strained azetidine ring and the versatile benzoic acid moiety. While direct biological data on this specific compound is limited in publicly accessible literature, this document synthesizes information on its chemical properties, plausible synthetic routes, and the extensive biological activities of its close structural analogs and derivatives. By examining the roles of the azetidine and benzoic acid components in various therapeutic contexts—including oncology, infectious diseases, and inflammation—this guide offers researchers and drug development professionals a foundational understanding and a forward-looking perspective on the potential of this chemical space. Detailed experimental protocols and mechanistic pathways are provided to equip scientists with the practical and theoretical knowledge needed to explore this promising class of molecules.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational design. This compound represents a fascinating convergence of two such motifs.

The azetidine ring , a four-membered nitrogen-containing heterocycle, has emerged as a vital component in medicinal chemistry.[1] Its inherent high ring strain and sp3-rich, three-dimensional character confer unique properties to molecules, often leading to improved pharmacokinetic profiles, such as enhanced metabolic stability, receptor selectivity, and aqueous solubility.[1][2] This is evidenced by its incorporation into several FDA-approved drugs, including the MEK inhibitor cobimetinib and the JAK inhibitor baricitinib.[1] The azetidine moiety acts as a rigid scaffold, which can reduce the entropic penalty of binding to a biological target and thus increase affinity.[3]

The benzoic acid scaffold , conversely, is a widely occurring natural and synthetic motif with a vast and well-documented history in pharmacology.[4] Its derivatives are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7] The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a bioisosteric replacement for other functional groups, enabling critical interactions with enzyme active sites and receptors.[8]

The combination of these two moieties in this compound creates a molecule with intriguing potential—a rigid, polar N-aryl acid with a distinct three-dimensional vector. This guide will explore this potential by first postulating its synthesis and then delving into the rich pharmacology of its structural relatives.

Synthesis and Characterization

Proposed Synthetic Workflow

A practical synthesis would likely start from 4-fluorobenzoic acid or 4-chlorobenzoic acid and react it with azetidine under conditions that promote nucleophilic aromatic substitution (SNAr).

Synthesis_Workflow A 4-Fluorobenzoic Acid Conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, DMF) Heat (e.g., 100-150°C) A->Conditions + B Azetidine B->Conditions Product This compound Conditions->Product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol (Hypothetical)
  • Setup: To a sealable reaction vessel, add 4-fluorobenzoic acid (1.0 eq.), azetidine (1.5-2.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat the mixture with stirring to 100-150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A similar reaction starting from 4-(chloromethyl)benzoic acid is also a viable route.[9]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.

  • Purification: The crude solid can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

  • Characterization: The structure of the final compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities of Structurally Related Compounds

The true potential of this compound can be inferred from the extensive research on its derivatives and analogs. By modifying either the azetidine ring (e.g., forming an azetidinone) or the benzoic acid (e.g., forming esters or amides), researchers have developed compounds with significant activity in several therapeutic areas.

Anticancer Activity

The benzoic acid scaffold is a common feature in molecules designed to combat cancer. Derivatives often function by inhibiting key enzymes involved in cancer cell proliferation and survival.

  • Protein Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of 4-(thiazol-5-yl)benzoic acid have been developed as potent inhibitors of Protein Kinase CK2, an enzyme implicated in cell growth and proliferation.[8] Certain analogs demonstrated IC₅₀ values as low as 4.6 nM against CK2α' and antiproliferative activity against the A549 lung cancer cell line with a CC₅₀ of 1.5 µM.[8]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are another important class of cancer targets. Their inhibition can lead to the re-expression of tumor suppressor genes.[4] Naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been shown to inhibit HDAC activity, leading to cancer cell growth inhibition, induction of apoptosis, and cell cycle arrest in colorectal carcinoma cell lines.[4]

  • General Cytotoxicity: Hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent cytotoxic activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[10] The most active compounds in this series displayed IC₅₀ values ranging from 15.6 to 23.9 µM and were found to induce apoptosis.[10]

Anticancer_MOA cluster_outcomes Cellular Outcomes Inhibitor Benzoic Acid Derivatives (e.g., Thiazolyl, Triazolyl) CK2 Protein Kinase CK2 Inhibitor->CK2 Inhibits HDAC HDAC Inhibitor->HDAC Inhibits Prolif Cell Proliferation & Survival CK2->Prolif Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits TSG Tumor Suppressor Gene Expression HDAC->TSG Suppresses TSG->Apoptosis Promotes

Caption: Potential anticancer mechanisms of benzoic acid derivatives.

Antibacterial Activity

The 2-azetidinone (or β-lactam) ring is the defining feature of one of the most important classes of antibiotics. It is therefore unsurprising that derivatives combining this feature with a benzoic acid moiety have been explored for antibacterial properties.

One study reported that the compound 4-[3-chloro-2-[4-dimethylamino phenyl]-4-oxoazetidin-1-yl] benzoic acid was particularly active against the Gram-positive bacterium Staphylococcus aureus.[11] Other work has focused on synthesizing various N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) derivatives and evaluating them against a panel of Gram-positive and Gram-negative bacteria.[1][12] These studies underscore the potential of the azetidinone-benzoic acid scaffold as a platform for developing new antibacterial agents.[11]

Other Notable Biological Activities

The versatility of the azetidine and benzoic acid scaffolds has led to the discovery of compounds with a wide range of other activities.

  • Anti-inflammatory: A derivative, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, has demonstrated in vivo anti-inflammatory activity comparable to the standard NSAID diclofenac.[5]

  • Enzyme Inhibition: Beyond cancer targets, benzoic acid derivatives have been identified as potent inhibitors of other key enzymes. This includes inhibitors of phosphodiesterase type 4D (PDE4D) with IC₅₀ values in the low nanomolar range (1.5 nM)[13] and inhibitors of the protein phosphatase Slingshot with a Kᵢ of around 4 µM.[14]

  • Antitubercular: Benzoic acid itself and its ester prodrugs have shown activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis.[7]

  • Antioxidant: Certain 4-(1H-triazol-1-yl)benzoic acid hybrids have been shown to possess significant radical scavenging activity in DPPH and ABTS assays.[15]

Summary of Biological Activity Data

The following table summarizes the quantitative biological activity data for various derivatives structurally related to this compound, highlighting the potency and diverse applications of this chemical class.

Compound Class/DerivativeBiological Target/AssayActivity MetricValueReference(s)
4-(Thiazol-5-yl)benzoic Acid AnalogProtein Kinase CK2α'IC₅₀4.6 - 10 nM[8]
4-(Thiazol-5-yl)benzoic Acid AnalogA549 Cell ProliferationCC₅₀1.5 - 3.3 µM[8]
4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrid (Compound 14)MCF-7 Cell CytotoxicityIC₅₀15.6 µM[10]
4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrid (Compound 2)HCT-116 Cell CytotoxicityIC₅₀25.7 µM[10]
4-(8-benzo[...]naphthyridine-6-yl)-benzoic acidPhosphodiesterase 4D (PDE4D)IC₅₀1.5 nM[13]
Rhodanine-based para-substituted benzoic acid (Compound D3)Protein Phosphatase SlingshotKᵢ~4 µM[14]
Azetidin-2-one derivative (AZ-19)MCF-7 Cell Cytotoxicity (% inhib.)% Inhibition94% @ 2 µM[16]
4-(1H-triazol-1-yl)benzoic Acid Hybrid (Compound 1)DPPH Radical ScavengingIC₅₀55.59 µg/mL[15]

Key Experimental Methodologies

To empower researchers to investigate this class of compounds, this section details a representative protocol for assessing anticancer activity.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for evaluating a compound's effect on cancer cell proliferation and viability.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., a this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands at the intersection of two highly fruitful areas of medicinal chemistry. While the parent molecule itself remains underexplored, the wealth of data on its close analogs provides a compelling rationale for its investigation. The fusion of the metabolically robust, conformationally constrained azetidine ring with the functionally versatile benzoic acid core presents a platform ripe for development.

Future research should focus on:

  • Definitive Synthesis and Characterization: The first step is the unambiguous synthesis and full analytical characterization of this compound.

  • Broad Biological Screening: The compound should be screened against a wide array of biological targets, including cancer cell lines, bacterial strains, and key enzyme panels (kinases, phosphatases, HDACs).

  • Structure-Activity Relationship (SAR) Studies: A library of derivatives should be synthesized to explore the SAR. Modifications could include substitution on the benzoic acid ring, functionalization of the azetidine ring, and conversion of the carboxylic acid to various amides and esters.

  • Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness.

By leveraging the insights presented in this guide, researchers can strategically approach the exploration of this compound and its derivatives, potentially unlocking new therapeutic agents for a range of human diseases.

References

A comprehensive list of all sources cited within this technical guide is provided below.

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Acta Poloniae Pharmaceutica, 70(2), 247-257.
  • MDPI. (2021). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.
  • TIJER. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW.
  • AJC. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • IIP Series. (2016). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1624.
  • National Institutes of Health. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
  • ResearchGate. (n.d.). Anticancer activity of synthesized compounds (4a-t) against HepG-2...
  • MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • National Institutes of Health. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • National Institutes of Health. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).
  • PubMed. (2002). Synthesis of 4-(8-benzo[1][3][12]oxadiazol-5-yl-[4][12]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor.
  • MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
  • National Institutes of Health. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubMed. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner.
  • PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.
  • Medscape. (n.d.). Journal of enzyme inhibition and medicinal chemistry.

Sources

review of 4-(Azetidin-1-yl)benzoic acid literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Azetidin-1-yl)benzoic Acid: Synthesis, Properties, and Applications

Abstract

This compound is a key building block in modern medicinal chemistry, prized for its unique structural and physicochemical properties. The incorporation of the strained azetidine ring offers a valuable tool for modulating potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound, with a focus on its role in the development of targeted therapeutics. Detailed synthetic protocols, mechanistic insights, and data-driven summaries are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Moiety

In the landscape of drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired biological activity and drug-like properties. Small, saturated nitrogen-containing heterocycles are particularly valuable in this regard. While piperidine and pyrrolidine rings are commonplace, the four-membered azetidine ring has emerged as a distinctive and advantageous substituent.

The inclusion of an azetidine ring, as seen in this compound, imparts a unique conformational rigidity compared to its larger ring counterparts. This constrained geometry can lead to more precise interactions with biological targets, often resulting in enhanced potency and selectivity. Furthermore, the azetidine moiety can improve metabolic stability and aqueous solubility, key parameters in the optimization of lead compounds. This compound serves as a versatile intermediate, providing a carboxylic acid handle for further chemical elaboration while presenting the azetidine group as a key pharmacophoric element.

Synthesis and Purification

The efficient synthesis of this compound is crucial for its widespread use. While several synthetic routes have been reported, one of the most common and robust methods involves the nucleophilic aromatic substitution of a para-substituted benzoic acid derivative with azetidine.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol details a reliable method for the synthesis of this compound from 4-fluorobenzoic acid and azetidine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrogen atom of azetidine displaces the fluorine atom on the aromatic ring.

Experimental Protocol:

  • Reaction Setup: In a sealed pressure vessel, combine 4-fluorobenzoic acid (1.0 eq), azetidine hydrochloride (1.5 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent. The use of a polar aprotic solvent is crucial for this type of reaction.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with 1M HCl to a pH of approximately 3-4. This protonates the carboxylic acid, causing it to precipitate.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

    • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.

Synthesis_Workflow reactant reactant product product process process Reactants 4-Fluorobenzoic Acid + Azetidine HCl + K2CO3 Reaction Heat in DMSO (120 °C, 12-18h) Reactants->Reaction Step 1 Workup Aqueous Work-up & Acidification Reaction->Workup Step 2 Isolation Filtration & Drying Workup->Isolation Step 3 Purification Recrystallization Isolation->Purification Step 4 FinalProduct Pure this compound Purification->FinalProduct Final Product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 198-202 °C
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)
pKa ~4.5 (carboxylic acid)

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block spans a wide range of therapeutic areas. Its ability to impart favorable properties makes it a valuable component in the design of novel therapeutics.

Kinase Inhibitors

In the realm of oncology and immunology, protein kinases are critical drug targets. The this compound scaffold has been successfully incorporated into numerous kinase inhibitors. The azetidine nitrogen can serve as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, while the benzoic acid portion can be functionalized to achieve selectivity and potency.

GPCR Modulators

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins involved in a multitude of physiological processes. The rigid nature of the this compound core allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with GPCR binding pockets.

Enzyme Inhibitors

Beyond kinases, this scaffold has been employed in the design of inhibitors for various other enzymes. The carboxylic acid can mimic the substrate's acidic functional groups, while the azetidine ring can occupy hydrophobic pockets within the enzyme's active site, contributing to the overall binding affinity.

Applications_Overview center_node center_node app_node app_node Core This compound Kinase Kinase Inhibitors Core->Kinase GPCR GPCR Modulators Core->GPCR Enzyme Other Enzyme Inhibitors Core->Enzyme Properties Improved Properties: - Potency - Selectivity - Solubility - Metabolic Stability Kinase->Properties GPCR->Properties Enzyme->Properties

Caption: Key application areas of this compound in drug discovery.

Conclusion

This compound stands out as a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the unique properties conferred by the azetidine ring make it an attractive starting point for the development of novel therapeutics across various disease areas. The continued exploration of this scaffold is likely to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

A comprehensive list of references for further reading will be provided upon the completion of the literature search. The references will include peer-reviewed articles and patents detailing the synthesis, characterization, and application of this compound.

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(Azetidin-1-yl)benzoic Acid

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the therapeutic potential of this compound. The convergence of the azetidine ring, a four-membered saturated heterocycle, with the well-established benzoic acid moiety presents a compelling case for investigating this compound's role in modulating key biological pathways. The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties such as enhanced metabolic stability, solubility, and receptor selectivity.[1][2] Its incorporation into FDA-approved drugs like the MEK inhibitor cobimetinib and the JAK inhibitor baricitinib underscores its significance in modern drug design.[2]

This document moves beyond a mere survey of possibilities, offering a deep dive into hypothesized therapeutic targets for this compound, grounded in the established activities of structurally related compounds. As a Senior Application Scientist, my objective is to provide not just a list of potential targets, but a strategic and logical framework for their validation. The experimental protocols detailed herein are designed to be self-validating, ensuring that your research is built on a foundation of scientific rigor. We will explore the causality behind experimental choices, empowering your team to make informed decisions in the quest for novel therapeutics.

Part 1: Inferred Therapeutic Target Classes

The unique structural composition of this compound, featuring a rigid, sp³-rich azetidine ring coupled with an aromatic carboxylic acid, suggests potential interactions with a diverse range of protein families. Based on an analysis of approved drugs and clinical candidates containing these motifs, we can infer several high-priority target classes for investigation.

Protein Kinases: Modulators of Cellular Signaling

The dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer. The azetidine moiety is a key component of several successful kinase inhibitors.[1] This suggests that this compound could potentially function as a scaffold for kinase-targeted therapies.

One of the most pertinent examples is Cobimetinib , a potent and selective inhibitor of MEK1/2, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[1] While structurally more complex than this compound, the presence of the azetidine ring in Cobimetinib is crucial for its activity and pharmacokinetic profile.

Hypothesized Target: Mitogen-activated protein kinase kinase (MEK1/2) and other kinases within the MAPK pathway.

Rationale: The azetidine ring can form favorable interactions within the ATP-binding pocket of kinases, while the benzoic acid moiety could be oriented to interact with solvent-exposed regions or form key hydrogen bonds.

A tiered approach is recommended to validate potential kinase inhibitory activity, starting with broad screening and progressing to more specific, mechanistic studies.

Diagram: Kinase Inhibition Validation Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Orthogonal Validation & Selectivity cluster_2 Tier 3: Mechanism of Action A Broad Kinase Panel Screen (e.g., DiscoverX, Reaction Biology) B Dose-Response Curve for Hits (Determination of IC50) A->B C In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) B->C D Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) C->D E Enzyme Kinetics (e.g., Michaelis-Menten) D->E F Western Blot for Phospho-Substrate E->F

Caption: A tiered workflow for validating kinase inhibition.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Prepare Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Compound Preparation: Serially dilute this compound in DMSO, then further dilute in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate (e.g., myelin basic protein), and ATP with the diluted compound. Incubate at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the IC₅₀ value from the dose-response curve.

Trustworthiness: The use of a well-characterized commercial assay like ADP-Glo™ provides a robust and reproducible method for quantifying kinase activity. The multi-step enzymatic process minimizes false positives.

G-Protein Coupled Receptors (GPCRs): Modulators of Cellular Communication

Azetidine-containing compounds have demonstrated activity as modulators of GPCRs, including muscarinic antagonists.[2] The rigid structure of the azetidine ring can provide a defined orientation for interacting with the complex transmembrane domains of these receptors.

Hypothesized Target: Muscarinic acetylcholine receptors (M1-M5).

Rationale: The nitrogen atom in the azetidine ring can act as a key interaction point, mimicking the quaternary ammonium of acetylcholine. The benzoic acid moiety could interact with extracellular loops or the entrance of the binding pocket.

Diagram: GPCR Modulation Validation Workflow

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Downstream Signaling A Radioligand Binding Assay (Competition with known ligand) B Determine Ki from IC50 A->B C Calcium Mobilization Assay (for Gq-coupled receptors) B->C D cAMP Accumulation Assay (for Gs/Gi-coupled receptors) B->D E Phospho-ERK Western Blot C->E D->E

Caption: Workflow for validating GPCR modulation.

Protocol 2: Calcium Mobilization Assay for Gq-Coupled Receptors

  • Cell Culture: Culture cells stably expressing the target muscarinic receptor (e.g., CHO-M1 cells) in a 96-well black, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Agonist Stimulation: After a short incubation, add a known agonist (e.g., carbachol) at its EC₈₀ concentration.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibitory effect of the compound on the agonist-induced calcium flux and determine the IC₅₀.

Expertise & Experience: The choice of agonist concentration (EC₈₀) is critical. It ensures a robust signal window while maintaining sensitivity to competitive antagonists.

Antimicrobial Targets

Derivatives of both azetidinone (a related four-membered ring) and benzoic acid have shown promising antimicrobial activity.[3][4] For instance, certain benzoic acid derivatives are being explored as prodrugs for treating tuberculosis by targeting mycobacterial enzymes.[4] Other studies have shown that pyrazole derivatives of benzoic acid can act as fatty acid biosynthesis inhibitors in bacteria.[5]

Hypothesized Target: Bacterial cell wall synthesis enzymes or fatty acid biosynthesis (FAB) pathway enzymes.

Rationale: The benzoic acid moiety is a known antimicrobial scaffold, and the azetidine ring could enhance cell permeability or interact with specific enzyme active sites.

Diagram: Antimicrobial Target ID Workflow

G cluster_0 Step 1: Activity Confirmation cluster_1 Step 2: Mechanism of Action Clues cluster_2 Step 3: Target Identification A Minimum Inhibitory Concentration (MIC) against a panel of bacteria B Macromolecular Synthesis Assay (DNA, RNA, protein, cell wall) A->B C Membrane Permeability Assay (e.g., SYTOX Green) B->C D Resistant Mutant Selection and Whole Genome Sequencing C->D E Affinity Chromatography using immobilized compound D->E

Caption: Workflow for identifying antimicrobial targets.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Serially dilute this compound in the broth in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Authoritative Grounding: This protocol is based on the standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Part 2: Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table provides representative data for related compounds to serve as a benchmark for your investigations.

Compound ClassExample CompoundTargetIC₅₀ / MICReference
Azetidine-Containing Kinase Inhibitor CobimetinibMEK1/24.2 nM (IC₅₀)[1]
Azetidinone-Benzoic Acid Derivative 4-[3-chloro-2-[4-dimethylamino phenyl]-4-oxoazetidi-1-yl] benzoic acidStaphylococcus aureusNot specified, but active[3]
Benzoic Acid Derivative Nitro-substituted tetraphenylethylene benzoic acidStaphylococcus aureus0.04 µg/mL (MIC)[6]
Benzoic Acid Kinase Inhibitor 4-(thiazol-5-yl)benzoic acid derivativeProtein Kinase CK214-17 nM (IC₅₀)[7]

Part 3: Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its constituent moieties are present in a number of clinically successful and biologically active compounds, suggesting a high probability of interaction with valuable therapeutic targets. The logical, tiered validation workflows presented in this guide provide a clear path forward for elucidating the mechanism of action of this compound.

Future research should focus on a systematic evaluation against the target classes outlined above. Should promising activity be identified, subsequent efforts in medicinal chemistry could focus on optimizing the potency, selectivity, and pharmacokinetic properties of the core scaffold. The journey from a novel compound to a life-changing therapy is arduous, but it begins with the rigorous and strategic scientific inquiry detailed in this guide.

References

  • BenchChem. (n.d.). Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • TIJER. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW.
  • Knight Chemicals Online. (n.d.). 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • PubMed. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus.
  • NIH. (2025). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition.
  • ChemicalBook. (n.d.). This compound.
  • NIH. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
  • NIH. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • PubMed. (2019). Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study.
  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
  • PubMed. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents.
  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • CAS Common Chemistry. (n.d.). 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid.
  • PubMed. (2025). New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration.

Sources

An In-depth Technical Guide to the Solubility of 4-(Azetidin-1-yl)benzoic acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Azetidin-1-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. Its physicochemical properties, particularly its solubility in various solvents, are critical determinants of its behavior in biological systems and its suitability for formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately assess and understand the solubility profile of this compound. The document delves into the molecular structure's influence on solubility, offers detailed, step-by-step protocols for experimental determination, and provides a framework for interpreting the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, poor aqueous solubility can lead to low bioavailability, hindering its therapeutic efficacy. Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and the development of various dosage forms. Low solubility can present significant challenges at every stage of drug discovery and development, from initial high-throughput screening to final formulation.[1][2] Therefore, a thorough characterization of the solubility profile of this compound is not merely a routine measurement but a critical step in its journey from a promising molecule to a potential therapeutic agent.

Molecular Structure and Predicted Solubility Behavior of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses both polar and non-polar characteristics, which dictate its interactions with different solvents.

  • Structure: The molecule consists of a benzoic acid moiety attached to an azetidine ring.

    • CAS Number: 1215494-12-4

    • Molecular Weight: 177.2 g/mol

    • Appearance: White to off-white solid[3]

  • Polar Moieties: The carboxylic acid group (-COOH) is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the azetidine ring is also a hydrogen bond acceptor. These groups suggest a propensity for solubility in polar solvents, particularly those that can engage in hydrogen bonding.

  • Non-Polar Moiety: The benzene ring is a non-polar, aromatic structure. This part of the molecule will favor interactions with non-polar solvents through van der Waals forces.

  • Amphiphilic Nature: The presence of both polar and non-polar regions makes this compound an amphiphilic molecule. Its solubility will therefore be a balance of its interactions with the solvent.

  • Predicted pKa: The predicted pKa of the carboxylic acid is approximately 3.65.[3] This indicates that it is a weak acid. Its solubility in aqueous solutions will be highly pH-dependent. At pH values above the pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate anion. Conversely, at pH values below the pKa, it will exist predominantly in its less soluble, neutral form.

Based on these structural features, we can predict the following general solubility trends:

  • High solubility in polar aprotic solvents like DMSO and DMF, which can solvate both the polar and non-polar parts of the molecule.

  • Moderate to high solubility in polar protic solvents like methanol and ethanol, due to hydrogen bonding with the carboxylic acid and azetidine nitrogen.

  • Low solubility in non-polar solvents like hexane and toluene, as the polar functional groups will hinder dissolution.

  • pH-dependent solubility in aqueous solutions, with significantly higher solubility at neutral and basic pH compared to acidic pH.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4][5] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the supernatant is determined analytically.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the solubility of this compound using the shake-flask method.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess of solid this compound to a series of glass vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

    • Pipette a known volume of the desired solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).

    • Agitate the samples for a predetermined period. The time required to reach equilibrium can vary but is often between 24 and 72 hours.[6][7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To ensure all undissolved particles are removed, either:

      • Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter the aliquot through a syringe filter (0.22 µm). It is crucial to use a filter material that does not bind the compound of interest.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentrations of the standards.

    • Determine the concentration of this compound in the diluted supernatant from the calibration curve.

    • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Visualizing the Workflow

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Add Excess Solid This compound prep_solvent Add Solvent prep_solid->prep_solvent Combine in Vial agitate Agitate at Constant Temp (24-72 hours) prep_solvent->agitate settle Settle Excess Solid agitate->settle separate Centrifuge or Filter Supernatant settle->separate dilute Dilute Supernatant separate->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Sources

Methodological & Application

experimental protocol for synthesizing 4-(Azetidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 4-(Azetidin-1-yl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a valuable building block in medicinal chemistry and drug development. The azetidine moiety, a four-membered saturated nitrogen heterocycle, is increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Its constrained nature can also impart favorable conformational rigidity, leading to enhanced binding affinity and selectivity for biological targets. The benzoic acid functional group provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in the pharmaceutical and biotechnology sectors.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The formation of the C-N bond between the azetidine ring and the phenyl group is the key transformation in this synthesis. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a more efficient, versatile, and milder route for constructing such bonds.[1][2] The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1]

Our synthetic approach involves a two-step sequence:

  • Buchwald-Hartwig Amination: Coupling of a suitable 4-halobenzoic acid ester with azetidine using a palladium catalyst and a specialized phosphine ligand. An ester is used initially to avoid potential complications with the free carboxylic acid under the basic reaction conditions.

  • Saponification: Hydrolysis of the resulting ester to yield the target this compound.

This strategy ensures a high-yielding and robust synthesis amenable to scale-up.

Experimental Workflow Diagram

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Saponification & Purification Start Methyl 4-bromobenzoate + Azetidine Hydrochloride Reagents Pd₂(dba)₃ (catalyst) XPhos (ligand) Cs₂CO₃ (base) Toluene (solvent) Start->Reagents Reaction1 Heat at 100 °C (Inert Atmosphere) Reagents->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate Crude Methyl 4-(Azetidin-1-yl)benzoate Workup1->Intermediate Hydrolysis NaOH Methanol/Water Intermediate->Hydrolysis Reaction2 Stir at Room Temp. Hydrolysis->Reaction2 Acidification Acidify with HCl (aq) Reaction2->Acidification Purification Recrystallization Acidification->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of Methyl 4-(Azetidin-1-yl)benzoate

Causality behind Experimental Choices:

  • Starting Material: Methyl 4-bromobenzoate is chosen as the aryl halide. The bromo substituent is sufficiently reactive for palladium-catalyzed coupling. Using the methyl ester protects the carboxylic acid functionality during the basic conditions of the amination.

  • Catalyst System: A combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand like XPhos is employed. Such ligands are known to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to higher yields and faster reaction times.[3]

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that is effective in deprotonating the azetidine hydrochloride in situ and facilitating the catalytic cycle.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1.0 equiv), azetidine hydrochloride (1.2 equiv), cesium carbonate (2.5 equiv), XPhos (0.05 equiv), and Pd₂(dba)₃ (0.025 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(azetidin-1-yl)benzoate. This crude product can often be used in the next step without further purification.

Part 2: Synthesis of this compound

Causality behind Experimental Choices:

  • Saponification: A standard saponification procedure using sodium hydroxide in a mixture of methanol and water is employed to hydrolyze the methyl ester to the corresponding carboxylic acid. Methanol helps to solubilize the organic ester.

  • Acidification: Acidification with hydrochloric acid protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

  • Purification: Recrystallization is a robust method for purifying solid organic compounds, effectively removing impurities.[4]

Step-by-Step Procedure:

  • Dissolve the crude methyl 4-(azetidin-1-yl)benzoate from the previous step in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (3.0 equiv) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Quantitative Data Summary

Reagent/MaterialMolecular Weight ( g/mol )Molar Equivalents
Methyl 4-bromobenzoate215.041.0
Azetidine Hydrochloride93.551.2
Cesium Carbonate (Cs₂CO₃)325.822.5
Pd₂(dba)₃915.720.025
XPhos476.650.05
Sodium Hydroxide (NaOH)40.003.0

Note: The quantities of reagents should be calculated based on the starting scale of the reaction.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Synthesis of 4-(8-benzo[1][2][5]oxadiazol-5-yl-[1][6]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor - PubMed.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
  • Purification of benzoic acid - US3235588A - Google Patents.
  • METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO.
  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[5][7]imidazo[1,2-a]pyrrolo[3,4-c]pyridines - ResearchGate.
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed.
  • Recent Advancements in Ullmann Reaction - ResearchGate.
  • Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2.

Sources

The Strategic Incorporation of 4-(Azetidin-1-yl)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Drug Design with 4-(Azetidin-1-yl)benzoic Acid

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with improved pharmacological profiles is a perpetual endeavor. Historically, drug discovery has been dominated by planar, aromatic structures. However, an increasing body of evidence highlights the limitations of such "flat" molecules, which are often associated with poor solubility, metabolic instability, and off-target effects. The strategic introduction of three-dimensional (3D) character into drug candidates has emerged as a powerful approach to overcome these hurdles. The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention as a valuable building block for imparting this desirable 3D geometry.[1][2]

This guide focuses on the utility of a particularly versatile building block: This compound . This compound offers a unique combination of a rigid aromatic core, essential for anchoring to protein targets, and a strained, sp³-rich azetidine moiety. The incorporation of the azetidine ring can significantly enhance key pharmacokinetic properties, including aqueous solubility and metabolic stability, while also serving as a bioisosteric replacement for more common motifs like piperidine or pyrrolidine.[3] This document provides a comprehensive overview of the rationale for its use, detailed synthetic protocols for its incorporation into lead compounds, and a case study illustrating its successful application in the development of potent kinase inhibitors.

The Azetidine Advantage: Physicochemical and Pharmacokinetic Rationale

The decision to incorporate the 4-(azetidin-1-yl) moiety is driven by its ability to favorably modulate several key molecular properties critical for drug efficacy and safety. The underlying principle is the concept of bioisosterism, where one functional group can be replaced by another to enhance desired properties without compromising biological activity.[4]

Causality Behind the Choice:

  • Enhanced Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving interactions with water and thereby increasing aqueous solubility compared to more lipophilic, non-polar cyclic systems. This is a critical factor for achieving adequate bioavailability for oral administration.

  • Metabolic Stability: The strained four-membered ring of azetidine is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to larger, less-strained rings like piperidine. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Reduced Lipophilicity (logP): Replacing larger aliphatic rings (e.g., piperidine) with the smaller azetidine ring can reduce the overall lipophilicity of a molecule. This can be advantageous for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reducing off-target toxicities associated with high lipophilicity.

  • Novel Chemical Space and Vectorial Exit: The compact and rigid nature of the azetidine ring provides unique exit vectors for further chemical modification, allowing chemists to explore novel chemical space and optimize interactions with the target protein.[3]

Data Presentation: A Comparative Look at Physicochemical Properties

To illustrate the impact of the azetidine moiety, the following table compares the calculated physicochemical properties of this compound with its pyrrolidine and piperidine analogs.

CompoundMolecular FormulaMolecular WeightCalculated LogPTopological Polar Surface Area (TPSA)
This compound C₁₀H₁₁NO₂177.191.5-2.040.5 Ų
4-(Pyrrolidin-1-yl)benzoic acidC₁₁H₁₃NO₂191.232.0-2.540.5 Ų[5]
4-(Piperidin-1-yl)benzoic acidC₁₂H₁₅NO₂205.252.5-3.040.5 Ų[6]

Note: LogP values are estimations and can vary based on the calculation method.

This data quantitatively demonstrates the reduction in lipophilicity (LogP) and molecular weight achieved by using the smaller azetidine ring, while maintaining the same key polar surface area contributed by the carboxylic acid and the tertiary amine.

Synthetic Protocols: From Building Block to Bioactive Molecule

The successful integration of this compound into a drug discovery program hinges on robust and reproducible synthetic methodologies. This section provides detailed protocols for both the synthesis of the building block itself and its subsequent coupling to amine-containing fragments.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis via nucleophilic aromatic substitution (SNA_r) of 4-fluorobenzoic acid with azetidine. This method is favored due to the high reactivity of aryl fluorides in S_NAr reactions.[7][8]

Workflow Diagram:

G reagents 4-Fluorobenzoic Acid + Azetidine + K₂CO₃ in DMSO reaction Heat at 120-140 °C (Nucleophilic Aromatic Substitution) reagents->reaction workup Aqueous Workup (Acidification with HCl) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Synthesis of this compound.

Materials:

  • 4-Fluorobenzoic acid (1.0 eq)

  • Azetidine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-fluorobenzoic acid, azetidine hydrochloride, and potassium carbonate.

  • Add DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzoic acid.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Amide Coupling of this compound with an Amine

This protocol details the formation of an amide bond using HATU, a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[9][10]

Workflow Diagram:

G reactants This compound (1.0 eq) + Amine (1.1 eq) activation Add HATU (1.1 eq) and DIPEA (3.0 eq) in Anhydrous DMF at 0 °C reactants->activation coupling Stir at room temperature (1-18 hours) activation->coupling workup Aqueous Workup (EtOAc, 1N HCl, sat. NaHCO₃, Brine) coupling->workup purification Purification (Flash Column Chromatography) workup->purification product Amide Product purification->product

Caption: Amide coupling using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure amide.

Case Study: this compound in Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[11] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2]

The this compound scaffold is a key component of several potent and selective JAK inhibitors. For instance, it is a structural feature in compounds related to the development of drugs like itacitinib , a selective JAK1 inhibitor.

Signaling Pathway and a Rationale for Targeting:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor JAK Inhibitor (e.g., Itacitinib analog) Inhibitor->JAK Inhibition pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation

Caption: Simplified JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights:

In the context of JAK inhibitors, the this compound moiety often forms a crucial part of the molecule that interacts with the solvent-exposed region of the kinase. The carboxylic acid or a derivative thereof typically forms key hydrogen bonds, while the azetidine ring contributes to the overall favorable physicochemical properties.

  • The Benzoic Acid Core: The carboxylic acid group is often converted to an amide or other functional group that can act as a hydrogen bond donor and/or acceptor, anchoring the inhibitor to the hinge region or other key residues in the ATP-binding pocket of the JAK enzyme.

  • The Azetidine Ring: Replacing a larger ring like piperidine with azetidine at this position has been shown to improve JAK1 selectivity over JAK2.[3] This is likely due to the more compact nature of the azetidine ring, which can better fit into the specific topology of the JAK1 active site. Modifications to the azetidine ring itself (e.g., substitution) can be used to fine-tune potency and selectivity.

Conclusion

This compound is a valuable and strategic building block in modern medicinal chemistry. Its ability to impart desirable 3D character, enhance solubility, improve metabolic stability, and reduce lipophilicity makes it an attractive component for the design of novel therapeutics. The robust synthetic protocols for its synthesis and incorporation, coupled with its proven utility in high-impact therapeutic areas such as kinase inhibition, underscore its importance for researchers, scientists, and drug development professionals. By understanding the rationale behind its use and mastering the practical aspects of its application, chemists can more effectively navigate the complexities of drug design and develop safer and more effective medicines.

References

  • Carothers, T., et al. (2013). A patent review of JAK inhibitors (2010 – 2012).
  • Singh, U. P., & Singh, R. K. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112.
  • Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 51, 128358.
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution.
  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.
  • National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubChem.
  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions.
  • Poon, J. F., et al. (2013). Azastilbenes: a cut-off to p38 MAPK inhibitors. Organic & Biomolecular Chemistry, 11(27), 4526-4536.
  • Clark, J. D., et al. (2014). Discovery of Baricitinib (LY3009104), a Potent and Selective Inhibitor of the Janus Kinases (JAK1/JAK2), for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 57(12), 5023-5038.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Wang, Q., et al. (2014). A structural atlas of kinases inhibited by clinically approved drugs. Methods in Enzymology, 548, 23-67.
  • Russo, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86.
  • Williams, A. (2003). Concerted Organic and Bio-Organic Mechanisms. CRC Press.
  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-302.
  • National Center for Biotechnology Information. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. PubChem.
  • Lee, S., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
  • Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
  • Norman, M. H., et al. (2011). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. ACS Medicinal Chemistry Letters, 2(10), 783-788.
  • National Center for Biotechnology Information. (n.d.). 4-(Piperazin-1-yl)benzoic acid. PubChem.
  • Chen, Y., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Singh, H., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Journal of Biomolecular Structure & Dynamics, 1-28.
  • National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubChem.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Center for Biotechnology Information. (n.d.). Itacitinib. PubChem.

Sources

analytical methods for 4-(Azetidin-1-yl)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 4-(Azetidin-1-yl)benzoic Acid

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development, potentially as a building block or metabolite in the synthesis of novel therapeutic agents. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols and validation principles described herein are grounded in established analytical practices and adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase HPLC is a cornerstone technique for the analysis of small organic molecules. This method separates analytes based on their partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[5] For this compound, which possesses a carboxylic acid functional group, the pH of the mobile phase is a critical parameter. By maintaining an acidic mobile phase, the ionization of the benzoic acid moiety is suppressed, leading to increased retention on the nonpolar stationary phase and resulting in sharper, more symmetrical peaks.[5] Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a wavelength where it exhibits a strong response and comparing this to a calibration curve generated from standards of known concentration.

Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Chromatographic Conditions

ParameterCondition
Mobile Phase Gradient elution: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary (HPLC-UV)

The validation of this analytical method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][6] The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Specificity No interference from blank or placebo at the retention time of the analyte.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18) D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis (e.g., in plasma or urine) or for detecting trace-level impurities.[7][8] The method involves separating the analyte by HPLC, followed by its ionization, typically using electrospray ionization (ESI). The ionized analyte is then fragmented, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for quantification even in complex biological matrices.[7]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents

  • As per HPLC-UV method, with the addition of an internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound.

2. Instrumentation

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3. Preparation of Solutions

  • Mobile phases and standard solutions are prepared as described for the HPLC-UV method.

  • An internal standard working solution is also prepared.

4. LC-MS/MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient: 95% A (0.1% Formic Acid in Water) to 95% B (0.1% Formic Acid in Acetonitrile) over 3 minutes.
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transitions Analyte: m/z 178.1 → 134.1 (hypothetical); IS: To be determined
Collision Energy To be optimized

Note: The exact m/z values for the precursor and product ions must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

5. Sample Preparation (for Plasma)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for injection.

6. Data Analysis

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Method Validation Summary (LC-MS/MS)
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%
Limit of Quantification (LOQ) 0.1 ng/mL
Matrix Effect Assessed and minimized
Recovery Consistent and reproducible
Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample + IS B Protein Precipitation A->B C Centrifugation B->C D Supernatant Transfer C->D E LC Separation D->E F ESI Ionization E->F G MS/MS Detection (MRM) F->G H Peak Area Ratio (Analyte/IS) G->H I Calibration & Quantification H->I

Caption: Bioanalytical workflow for this compound using LC-MS/MS.

Discussion and Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control, purity assessments, and quantification of the bulk drug substance where high concentrations are expected.

  • LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, tissue), metabolism studies, and trace-level impurity analysis.

It is imperative to note that the methods described in this application note are exemplary and require optimization and full validation for the specific matrix and intended use. The provided chromatographic conditions and mass spectrometric parameters serve as a starting point for method development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ICH. Quality Guidelines. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Altabrisa Group. (2025).
  • Scribd.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • RXinsider.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • Royal Society of Chemistry. AnalyticalMethods. [Link]
  • Knight Chemicals Online. 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. [Link]
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
  • Longdom Publishing.
  • ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
  • ResearchGate.
  • PubChem. 4-(Piperazin-1-yl)benzoic acid. [Link]
  • Analyst (RSC Publishing).
  • UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • ScienceDirect. Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. [Link]
  • PubMed.
  • ResearchGate.
  • ResearchGate.

Sources

Application Notes and Protocols: 4-(Azetidin-1-yl)benzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Heterocycle in Material Design

In the continuous quest for novel materials with tailored properties, the strategic selection of molecular building blocks is paramount. 4-(Azetidin-1-yl)benzoic acid is an intriguing yet underexplored molecule that stands at the intersection of two important classes of organic compounds: N-heterocycles and aromatic carboxylic acids. The presence of the azetidine ring, a four-membered saturated heterocycle, introduces significant ring strain, which can be harnessed for unique reactivity and to impart specific conformational constraints within a larger material architecture.[1] The benzoic acid moiety, a well-established component in materials chemistry, provides a versatile handle for incorporation into polymers and as a linker in the construction of metal-organic frameworks (MOFs).[2]

This guide provides a forward-looking perspective on the potential applications of this compound in materials science. While direct experimental data for this specific molecule in materials applications is emerging, its structural motifs suggest significant promise. The protocols outlined herein are based on established chemical principles and analogous systems, offering a robust starting point for researchers and scientists in the field.

PART 1: Synthesis of this compound

A reliable synthesis of the title compound is the prerequisite for its application in materials science. A plausible and efficient method is the palladium-catalyzed N-arylation of azetidine with a suitable 4-halobenzoic acid derivative. This cross-coupling reaction is a powerful tool for the formation of C-N bonds.[3][4]

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-iodobenzoic acid and azetidine.

Materials:

  • 4-Iodobenzoic acid

  • Azetidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-iodobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₂CO₃ (2.5 eq).

  • Solvent and Reactant Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of azetidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions 4-Iodobenzoic_Acid 4-Iodobenzoic Acid Reaction Reaction 4-Iodobenzoic_Acid->Reaction Azetidine Azetidine Azetidine->Reaction Pd(OAc)2 Pd(OAc)₂ Pd(OAc)2->Reaction XPhos XPhos XPhos->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction Dioxane 1,4-Dioxane (Solvent) Dioxane->Reaction Heat 100 °C Heat->Reaction Product This compound Reaction->Product

Caption: Palladium-catalyzed N-arylation workflow.

PART 2: Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a carboxylic acid group for metal coordination and a nitrogen-containing heterocycle, makes it an excellent candidate for a linker in the synthesis of novel MOFs. The strained azetidine ring can influence the topology of the resulting framework and may also serve as a site for post-synthetic modification.[2][5][6]

Hypothetical MOF Synthesis: AZ-MOF-1

This protocol outlines a hypothetical solvothermal synthesis of a zinc-based MOF, tentatively named AZ-MOF-1, using this compound as the organic linker.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Pyrex vials or Teflon-lined autoclave

  • Programmable oven

Procedure:

  • Solution Preparation: In a Pyrex vial, dissolve this compound (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in a mixture of DMF (3 mL) and ethanol (1 mL).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat to 120 °C at a rate of 5 °C/min, hold for 48 hours, and then cool to room temperature at a rate of 5 °C/min.

  • Product Isolation:

    • Carefully open the vial and decant the mother liquor.

    • Wash the resulting crystals with fresh DMF (3x) and then with ethanol (3x).

    • The crystals can be activated by solvent exchange with a volatile solvent like acetone, followed by heating under vacuum to remove the solvent molecules from the pores.

Characterization:

The resulting AZ-MOF-1 should be characterized by single-crystal X-ray diffraction (SC-XRD) to determine its structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its porosity.

G Linker This compound Solvothermal_Reaction Solvothermal Reaction (120 °C, 48h) Linker->Solvothermal_Reaction Metal_Salt Zn(NO₃)₂·6H₂O Metal_Salt->Solvothermal_Reaction Solvent DMF/Ethanol Solvent->Solvothermal_Reaction MOF_Crystals AZ-MOF-1 Crystals Solvothermal_Reaction->MOF_Crystals Washing Washing (DMF, Ethanol) MOF_Crystals->Washing Activation Activation (Solvent Exchange, Vacuum) Washing->Activation Porous_MOF Porous AZ-MOF-1 Activation->Porous_MOF

Caption: Workflow for the proposed synthesis of AZ-MOF-1.

PART 3: Application in Polymer Science

The azetidine moiety in this compound can participate in polymerization reactions, particularly through cationic ring-opening polymerization (CROP).[7][8][9] This opens up possibilities for creating novel polymers where the benzoic acid group is a pendant functionality, or for using the molecule as a comonomer in the synthesis of functional polyesters or polyamides.

Protocol 2: Cationic Ring-Opening Polymerization (CROP) of this compound Methyl Ester

To avoid side reactions with the carboxylic acid group during CROP, it is advisable to first protect it, for instance, as a methyl ester. The ester can be subsequently hydrolyzed to yield the carboxylic acid-functionalized polymer.

Materials:

  • This compound methyl ester (monomer)

  • Methyl trifluoromethanesulfonate (MeOTf) as initiator

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Diethyl ether

  • Schlenk tube and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Monomer Synthesis: Prepare the methyl ester of this compound using standard esterification methods (e.g., with methanol and a catalytic amount of sulfuric acid).

  • Polymerization Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the this compound methyl ester in anhydrous DCM.

  • Initiation: Cool the solution to 0 °C and add the initiator, MeOTf (e.g., monomer to initiator ratio of 100:1), dropwise.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the increase in viscosity.

  • Termination and Precipitation:

    • Terminate the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether.

    • Collect the polymer by filtration or decantation.

  • Purification: Redissolve the polymer in a minimal amount of DCM and re-precipitate it in cold diethyl ether to remove any unreacted monomer and initiator. Dry the polymer under vacuum.

  • Deprotection (Optional): The methyl ester groups on the polymer can be hydrolyzed to carboxylic acid groups by treating the polymer with a base (e.g., NaOH in a water/THF mixture) followed by acidification.

Characterization:

The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

G Monomer This compound methyl ester Polymerization Cationic Ring-Opening Polymerization Monomer->Polymerization Initiator MeOTf Initiator->Polymerization Solvent Anhydrous DCM Solvent->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation (Diethyl Ether) Termination->Precipitation Polymer Poly(this compound methyl ester) Precipitation->Polymer

Caption: Proposed workflow for CROP of the monomer.

Data Summary

PropertyThis compoundPredicted Material Properties
Molecular Formula C₁₀H₁₁NO₂AZ-MOF-1: Potentially high thermal stability and permanent porosity.
Molecular Weight 177.19 g/mol Polymer: Functional polymer with pendant carboxylic acid groups, potentially water-soluble after deprotection.
Appearance White to off-white solid-
Solubility Soluble in polar organic solvents-

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, building block for the creation of advanced materials. Its unique combination of a strained N-heterocycle and a versatile carboxylic acid functionality offers exciting opportunities for the design of novel MOFs with unique topologies and polymers with tailored properties. The protocols and insights provided in this guide are intended to serve as a foundation for further research and development in this area. Future work should focus on the experimental validation of these proposed applications and a thorough investigation of the properties of the resulting materials.

References

  • Precise synthesis of poly(N-acryloyl amino acid)
  • The Polymerization of Azetidines and Azetidine Derivatives.
  • Functional Polymers Bearing Reactive Azetidinium Groups: Synthesis and Characterization.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymeriz
  • Fused aza-heterocyclic ligands: expanding the MOF chemist's toolbox. RSC Publishing. (2022). [Link]
  • Some N-heterocyclic linkers used for the construction of MOFs.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. (2018). [Link]
  • Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Indian Journal of Chemistry. (2003). [Link]
  • A Tandem Strategy: Wolff Rearrangement/Staudinger [2+2] Cycloaddition via Metal Carbenes for the Synthesis of Spiro[azetidine-3,3′-benzofuran]-2-ones. The Journal of Organic Chemistry. (2026). [Link]
  • N-arylation of aziridines. PubMed. (2003). [Link]
  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. (n.d.). [Link]
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. (2018). [Link]
  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents.
  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.
  • A strategy to functionalize polymers by ring-opening reaction of aziridine. Semantic Scholar. (2015). [Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). [Link]
  • A Guideline for the Synthesis of Amino Acid‐Functionalized Monomers and Their Polymerizations.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Tuning the structure and function of metal–organic frameworks via linker design.
  • Metal-organic frameworks bonded with metal N-heterocyclic carbenes for efficient catalysis.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. (2020). [Link]
  • Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. (2021). [Link]
  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. (2016). [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of 4-(Azetidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Azetidin-1-yl)benzoic acid is a cornerstone building block in modern medicinal chemistry. Its rigid, saturated azetidine ring, coupled with a synthetically versatile benzoic acid moiety, offers a unique combination of properties that are highly sought after in drug design. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary strategies for functionalizing this scaffold. We will delve into the derivatization of both the carboxylic acid group and the aromatic ring, presenting detailed, field-tested protocols, the rationale behind experimental choices, and methods for self-validation.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold has gained prominence in drug discovery due to its favorable physicochemical properties. The azetidine ring, a four-membered saturated heterocycle, often serves as a bioisostere for other groups, improving metabolic stability, aqueous solubility, and ligand-receptor interactions. The benzoic acid portion provides a crucial synthetic handle for appendage diversity, allowing for the exploration of structure-activity relationships (SAR).

This guide will focus on the two primary and most synthetically accessible functionalization points of the molecule:

  • The Carboxylic Acid: A versatile handle for forming amides and esters.

  • The Aromatic Ring: Susceptible to electrophilic aromatic substitution.

Below is a logical workflow for approaching the functionalization of this key intermediate.

G start Start: this compound decision Select Functionalization Point start->decision carboxylic_acid Carboxylic Acid (-COOH) decision->carboxylic_acid C-terminus aromatic_ring Aromatic Ring decision->aromatic_ring Core Scaffold amide Amide Bond Formation carboxylic_acid->amide ester Esterification carboxylic_acid->ester eas Electrophilic Aromatic Substitution (EAS) aromatic_ring->eas product_amide Diverse Amide Products amide->product_amide product_ester Ester Derivatives ester->product_ester product_eas Ring-Functionalized Products eas->product_eas

Caption: Workflow for selecting a functionalization strategy.

Functionalization of the Carboxylic Acid Group

The carboxylic acid is the most frequently utilized handle for derivatization, primarily through amide bond formation, a cornerstone reaction in medicinal chemistry.

Amide Bond Formation via Amine Coupling

Amide coupling reactions are fundamental for building libraries of drug candidates. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires an activating agent to proceed efficiently under mild conditions. A wide array of coupling agents is available, each with its own advantages.

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling AgentFull NameAdditiveKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateBase (e.g., DIPEA)High efficiency, fast reaction times, low racemization.
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideHOBt or OxymaPureWater-soluble byproducts, easy to remove during workup.
HBTU O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateBase (e.g., DIPEA)Reliable and widely used, similar to HATU.
T3P Propylphosphonic AnhydrideBase (e.g., Pyridine)High-yielding, byproducts are water-soluble.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Ethyl acetate (EtOAc), Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (3.0 eq) dropwise while stirring.

    • Scientist's Note: The order of addition is crucial. Pre-activating the acid is sometimes recommended, but adding all components together is often successful. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH for the reaction to proceed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Trustworthiness Check: The NaHCO₃ wash is essential to remove unreacted acid and acidic byproducts from the coupling agent. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure amide product.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve Acid in DMF B 2. Add Amine, HATU, DIPEA A->B C 3. Stir at RT (2-16h) B->C D 4. Monitor via TLC/LC-MS C->D E 5. Quench & Extract with EtOAc D->E F 6. Wash with NaHCO3 & Brine E->F G 7. Dry & Concentrate F->G H 8. Purify via Chromatography G->H

Caption: Workflow for a typical HATU-mediated amide coupling.

Functionalization of the Aromatic Ring

The aromatic ring of this compound can be functionalized via electrophilic aromatic substitution (EAS). The outcome of this reaction is dictated by the directing effects of the two substituents.

  • Azetidin-1-yl group: An activating, ortho, para-directing group due to the lone pair on the nitrogen atom.

  • Carboxylic acid group: A deactivating, meta-directing group.

The powerful activating effect of the azetidinyl group dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

Caption: Directing effects for electrophilic aromatic substitution.

Bromination of the Aromatic Ring

Bromination is a common EAS reaction used to install a bromine atom, which can then serve as a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Protocol 2: Regioselective Bromination

This protocol describes the bromination of this compound at the 3-position.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Round-bottom flask, magnetic stirrer, protection from light

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Water, Brine

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask wrapped in aluminum foil to protect it from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

    • Scientist's Note: NBS is a convenient and safer alternative to using liquid bromine (Br₂). Using a slight excess ensures full conversion of the starting material. The reaction is often exothermic and portion-wise addition helps control the temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS. The desired product will show a characteristic isotopic pattern for bromine (M, M+2 in ~1:1 ratio).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench excess NBS by adding a saturated aqueous solution of sodium thiosulfate. Stir until the orange/yellow color dissipates.

  • Product Isolation: The product may precipitate from the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, dilute with water and extract the product with ethyl acetate.

  • Workup (if extraction is needed): Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography.

Summary and Outlook

The this compound scaffold offers robust and predictable handles for chemical modification. The carboxylic acid is readily converted into a diverse array of amides and esters using standard coupling protocols, providing a powerful tool for SAR exploration. Furthermore, the aromatic ring undergoes regioselective electrophilic substitution, enabling core scaffold modifications. The protocols outlined in this guide provide a validated starting point for researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Application Notes and Protocols: A Researcher's Guide to 4-(Azetidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, analysis, and application of 4-(Azetidin-1-yl)benzoic acid. This compound is a valuable bifunctional building block, integrating the strained, non-planar azetidine ring—a desirable motif for improving physicochemical properties in drug candidates—with the versatile benzoic acid moiety, a common anchor for further synthetic elaboration. These protocols are designed to ensure experimental success and user safety, grounded in established chemical principles and supported by authoritative references.

Compound Identity and Physicochemical Characteristics

This compound is a solid, typically white to off-white, at room temperature.[1] Its structure is notable for the tertiary amine integrated into the aromatic system, which influences its electronic properties and reactivity. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.2 g/mol
CAS Number 1215494-12-4[1][2]
Appearance White to off-white solid[1][3]
Predicted Boiling Point 365.9 ± 25.0 °C[1][3]
Predicted Density 1.277 ± 0.06 g/cm³[1][3]
Predicted pKa 3.65 ± 0.10[1][3]
Storage Temperature 2-8°C[1][3]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount to ensuring laboratory safety. This compound possesses specific hazards that require adherence to strict safety protocols.

GHS Hazard Information

The compound is classified as hazardous under the Globally Harmonized System (GHS).[4] Users must familiarize themselves with its specific risks.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[4]
Skin Irritation H315Causes skin irritation[4]
Eye Irritation H319Causes serious eye irritation[4]
Specific Target Organ Toxicity H335May cause respiratory irritation[4]
Personal Protective Equipment (PPE) and Handling

A proactive approach to safety involves using appropriate PPE and engineering controls.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[5][6] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[7] Change gloves immediately if they become contaminated.

  • General Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[8]

Storage and Stability

To maintain the integrity of the compound, proper storage is essential.

  • Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[1][3] The storage area should be dry and well-ventilated.

  • Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[6]

Spill and Disposal Procedures

In the event of a spill, evacuate the area and prevent dust generation.[5]

  • Wear full PPE, including respiratory protection.

  • Carefully sweep or vacuum the solid material into a labeled container for disposal. Avoid raising dust.[5]

  • Clean the affected area thoroughly.

  • Dispose of the waste in accordance with local, state, and federal regulations.[7]

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol: General Solubility Assessment

Rationale: Determining a compound's solubility profile is a critical first step for planning reactions, purification, and analytical procedures. This protocol uses a qualitative method to assess solubility in common laboratory solvents.

Materials:

  • This compound

  • Vials or test tubes

  • Vortex mixer and/or sonicator

  • Selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate)

Procedure:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add 0.5 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30 seconds. If the solid does not dissolve, sonicate for 2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble."

  • If the solid remains, add another 0.5 mL of solvent (total 1.0 mL) and repeat step 3.

  • Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble." Based on the behavior of similar benzoic acid derivatives, solubility is expected to be higher in polar organic solvents like alcohols and lower in nonpolar solvents or water.[9][10]

G Solubility Assessment Workflow start Start: Weigh ~5 mg of Compound add_solvent Add 0.5 mL of Test Solvent start->add_solvent agitate Vortex for 30s Sonicate for 2 min add_solvent->agitate observe Observe Sample agitate->observe dissolved Result: Soluble observe->dissolved Completely Dissolved not_dissolved Add another 0.5 mL Solvent observe->not_dissolved Solid Remains agitate2 Vortex for 30s Sonicate for 2 min not_dissolved->agitate2 observe2 Observe Sample agitate2->observe2 sparingly_soluble Result: Sparingly Soluble observe2->sparingly_soluble Completely Dissolved insoluble Result: Insoluble observe2->insoluble Solid Remains

Caption: Workflow for qualitative solubility testing.

Protocol: Purification by Recrystallization

Rationale: Recrystallization is a fundamental technique for purifying solid organic compounds.[11] The process relies on the principle that the compound of interest is significantly more soluble in a hot solvent than in a cold one, while impurities remain either soluble or insoluble in the cold solvent.

Procedure:

  • In a flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) to achieve saturation.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all residual solvent. The purity of the resulting material should be assessed by analytical methods such as HPLC and melting point analysis.

Protocol: Analytical Quality Control

Rationale: A combination of chromatographic and spectroscopic techniques is required to confirm the identity, structure, and purity of this compound.

G Analytical QC Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation sample Purified Sample of This compound hplc HPLC-UV Analysis sample->hplc purity Purity ≥ 98%? hplc->purity pass Pass purity->pass Yes fail Fail: Repurify purity->fail No nmr ¹H & ¹³C NMR Spectroscopy pass->nmr ir FTIR Spectroscopy pass->ir

Caption: Workflow for analytical quality control.

3.3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment HPLC with UV detection is a standard method for determining the purity of aromatic compounds like benzoic acid derivatives.[12][13]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 5 µm, 250 x 4.6 mm)Provides excellent separation for moderately polar aromatic compounds.[13]
Mobile Phase Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)The organic/aqueous mobile phase allows for gradient or isocratic elution. The acid improves peak shape for the carboxylic acid analyte.[13]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 230 nm or 254 nmBenzoic acid derivatives exhibit strong absorbance in this UV range.[13]
Column Temp. 40 °CElevated temperature can improve peak resolution and reduce run times.[13]

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for unambiguous structural confirmation. Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected chemical shifts are predicted based on the structure and data from analogous compounds.[14][15]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~12.5broad singlet1HCarboxylic acid (-COOH)
¹H ~7.8-8.0doublet2HAromatic C-H (ortho to -COOH)
¹H ~6.5-6.7doublet2HAromatic C-H (ortho to azetidine)
¹H ~4.0-4.2triplet4HAzetidine (-CH₂-N-)
¹H ~2.3-2.5quintet2HAzetidine (-CH₂-)
¹³C ~167--Carboxylic acid (-COOH)
¹³C ~152--Aromatic C (ipso to azetidine)
¹³C ~131--Aromatic C-H (ortho to -COOH)
¹³C ~122--Aromatic C (ipso to -COOH)
¹³C ~112--Aromatic C-H (ortho to azetidine)
¹³C ~52--Azetidine (-CH₂-N-)
¹³C ~17--Azetidine (-CH₂-)

3.3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.[16] The analysis can be performed efficiently using an Attenuated Total Reflectance (ATR) accessory.

Procedure (ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (from hydrogen-bonded carboxylic acid)[17][18]
3080-3030MediumAromatic C-H stretch[17]
2960-2850MediumAliphatic C-H stretch (azetidine ring)
1700-1680Strong, SharpC=O stretch (carbonyl of the carboxylic acid)[17][18]
~1605, ~1580Medium-StrongC=C stretch (aromatic ring)
~1320-1210StrongC-O stretch (carboxylic acid) and C-N stretch (azetidine)[17]
960-900BroadO-H out-of-plane bend (from dimeric carboxylic acid)[16]

Synthetic Considerations

As a building block, this compound is typically employed in reactions involving its carboxylic acid functionality, such as amide bond formation or esterification. Its synthesis generally involves the coupling of an azetidine source with a 4-substituted benzoic acid derivative. A common and effective strategy is the nucleophilic aromatic substitution (SNAᵣ) reaction between azetidine and 4-fluorobenzoic acid or its ester, often performed in a polar aprotic solvent like DMSO with a base such as potassium carbonate at elevated temperatures. This approach leverages the activation of the aromatic ring towards nucleophilic attack by the fluorine leaving group. Alternative modern methods could include palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of azetidine with 4-bromobenzoic or 4-iodobenzoic acid derivatives.[19] The choice of method often depends on substrate availability, cost, and scalability.

References

  • The Royal Society of Chemistry. Supplementary Material (ESI)
  • The Royal Society of Chemistry.
  • Xu, X. M., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5199. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
  • The Royal Society of Chemistry. Analytical Methods - Accepted Manuscript. [Link]
  • Alpha Resources.
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)
  • GL Sciences Inc. Analysis of Benzoic acid. [Link]
  • Google Patents.
  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. [Link]
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Al-Sanea, M. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(33), 19101–19113. [Link]
  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
  • Reagentia. This compound (1 x 100 mg). [Link]
  • Carolina Biological Supply Company.
  • The Japanese Pharmacopoeia. Benzoic Acid. [Link]
  • European Patent Office. Method for the purification of benzoic acid - EP 0453022 A2. [Link]
  • MilliporeSigma. This compound. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(Azetidin-1-yl)benzoic Acid for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(azetidin-1-yl)benzoic acid scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a strained, sp³-rich azetidine ring and a synthetically versatile benzoic acid moiety offers a powerful platform for designing novel enzyme inhibitors with improved physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the scaffold's utility, detailed protocols for inhibitor synthesis and characterization, and expert insights into data interpretation for accelerating drug discovery programs.

Introduction: The Strategic Value of the Azetidine Moiety

In the quest for novel therapeutics, the structural characteristics of small molecule inhibitors are paramount. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention for their ability to confer advantageous properties to drug candidates.[1][2] Unlike more common ring systems like pyrrolidines, the high ring strain and conformational rigidity of the azetidine ring can lead to enhanced metabolic stability, increased solubility, and improved receptor affinity.[1]

The this compound scaffold capitalizes on these benefits by integrating the azetidine ring with a para-substituted benzoic acid. This design serves two primary purposes:

  • The Azetidine Ring: Acts as a three-dimensional, sp³-rich element that can explore chemical space more effectively than flat aromatic systems, often leading to better binding interactions with enzyme active sites.[1] Its nitrogen atom can function as a hydrogen-bond acceptor, while the ring itself serves as a rigid linker or a bioisostere for other groups.[2]

  • The Benzoic Acid Group: Provides a crucial synthetic handle. The carboxylic acid can be readily converted into a wide array of amides, esters, and other functional groups, enabling systematic Structure-Activity Relationship (SAR) studies.[3][4] This allows for the precise tuning of a compound's properties to optimize potency, selectivity, and drug-like characteristics.

FDA-approved drugs such as baricitinib and cobimetinib incorporate azetidine motifs to enhance their pharmacokinetic profiles, underscoring the real-world success of this strategy.[1][2]

Conceptual Workflow for Inhibitor Development

The development of a novel inhibitor using the this compound scaffold typically follows a structured, multi-stage process. This workflow ensures a logical progression from initial concept to a well-characterized lead compound.

G Fig. 1: Inhibitor Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Lead Optimization A Scaffold Selection (this compound) B Virtual Screening or Fragment-Based Design A->B C Amide Coupling (Protocol 1) B->C D Primary Screening: IC50 Determination (Protocol 2) C->D Synthesized Library E Mechanism of Action (MOA) Studies D->E F Selectivity Profiling (Kinome/Protease Scans) E->F G SAR Analysis F->G Data for Optimization H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I I->C Iterative Redesign G Fig. 2: IC50 Determination Workflow A Prepare Serial Dilutions of Inhibitor in DMSO B Dispense Compounds & Controls into 384-well Plate A->B C Add Enzyme Solution to all wells B->C D Incubate (15-30 min) (Inhibitor-Enzyme Binding) C->D E Initiate Reaction (Add Substrate/ATP) D->E F Incubate (e.g., 60 min) (Enzymatic Reaction) E->F G Add Detection Reagent F->G H Read Plate (Luminescence/Fluorescence) G->H I Data Analysis: Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Sources

protocol for scaling up 4-(Azetidin-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4-(Azetidin-1-yl)benzoic Acid

Abstract

This document provides a detailed protocol and guiding principles for the scale-up synthesis of this compound, a key building block in modern pharmaceutical development. Recognizing the synthetic challenges associated with strained heterocycles like azetidine, this guide focuses on a robust and scalable palladium-catalyzed Buchwald-Hartwig amination protocol.[1] We delve into the rationale behind key process decisions, from starting material selection to final purification. This application note is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, offering practical insights into reaction optimization, safety considerations, and troubleshooting for manufacturing this important intermediate at scale.

Introduction: The Strategic Importance of this compound

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a valuable scaffold in medicinal chemistry.[1] Its unique conformational rigidity and ability to act as a bioisosteric replacement for other groups have led to its incorporation into a wide array of pharmacologically active compounds, including treatments for cancer, infectious diseases, and central nervous system disorders.[1] this compound, in particular, serves as a crucial bifunctional building block, offering a nucleophilic azetidine nitrogen and a carboxylic acid handle for further synthetic elaboration.

However, the synthesis of azetidine-containing molecules is not trivial, often hampered by the ring strain of the heterocycle and the need for specialized synthetic methods.[1] For industrial applications, a synthetic route must be not only high-yielding but also reproducible, safe, and economically viable on a large scale. This guide provides a comprehensive framework for achieving these goals.

Comparative Analysis of Synthetic Strategies

Two primary strategies dominate the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of strategy is a critical decision dictated by factors such as raw material cost, process robustness, and functional group compatibility.

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of a leaving group (typically fluorine) from an electron-deficient aromatic ring by the amine. In this context, the reaction would occur between a 4-halobenzoic acid derivative and azetidine. While often cost-effective due to the absence of expensive catalysts, SNAr reactions can require harsh conditions (high temperatures, polar aprotic solvents) and are highly dependent on the electronic activation of the aryl halide.[2][3]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[4] It allows for the coupling of an amine with an aryl halide or triflate under relatively mild conditions.[5][6] Its major advantages are its broad substrate scope, excellent functional group tolerance, and high efficiency, making it a preferred method in pharmaceutical process development despite the cost of the palladium catalyst and specialized phosphine ligands.[7]

For the purposes of a robust, reliable, and scalable process suitable for high-value pharmaceutical intermediates, this guide will focus on the Buchwald-Hartwig Amination pathway. Its operational consistency and tolerance for variation typically justify the initial catalyst investment.

Recommended Scale-Up Workflow: A Three-Stage Process

The recommended synthesis is a three-stage process beginning with the readily available 4-bromobenzoic acid. This multi-step approach ensures high purity and yield by protecting the reactive carboxylic acid group during the sensitive coupling reaction.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: C-N Coupling cluster_2 Stage 3: Deprotection & Isolation A 4-Bromobenzoic Acid B Methyl 4-bromobenzoate A->B Esterification (MeOH, H₂SO₄) D Methyl 4-(azetidin-1-yl)benzoate B->D Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) C Azetidine C->D E This compound D->E Saponification (NaOH, then HCl)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents
ReagentCAS No.QuantityMolar Eq.Notes
4-Bromobenzoic Acid586-76-5133.0 g1.099% purity
Methanol (MeOH)67-56-1600 mL-Anhydrous
Sulfuric Acid (conc.)7664-93-913.3 mLCat.98%
Azetidine503-29-741.5 g1.1Handle with care, volatile
Pd₂(dba)₃51364-51-32.0 g0.0033Palladium(0) source
XPhos564483-18-74.2 g0.013Biarylphosphine ligand
Sodium tert-butoxide865-48-592.0 g1.45Handle in a glovebox
Toluene108-88-31.2 L-Anhydrous
Sodium Hydroxide1310-73-240.0 g1.5
Hydrochloric Acid (conc.)7647-01-0As needed-For pH adjustment
Ethyl Acetate141-78-6As needed-For extraction
Brine-As needed-Saturated NaCl solution
Stage 1: Esterification of 4-Bromobenzoic Acid
  • Reactor Setup: Charge a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with 4-bromobenzoic acid (133.0 g).

  • Reagent Addition: Add methanol (600 mL) and stir to suspend the solid. Carefully add concentrated sulfuric acid (13.3 mL) dropwise. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator. Slowly pour the concentrated mixture into 1 L of ice-cold water with vigorous stirring.

  • Isolation: The product, methyl 4-bromobenzoate, will precipitate as a white solid. Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum at 40-50°C. Expected yield: >95%.

Stage 2: Buchwald-Hartwig Amination

Critical Note: This stage must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

  • Inerting the Reactor: Set up a 3 L multi-neck flask with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet. Ensure the system is thoroughly dried and purged with nitrogen.

  • Charging Reagents:

    • In a glovebox, weigh sodium tert-butoxide (92.0 g) and add it to the reactor.

    • Add methyl 4-bromobenzoate (from Stage 1), Pd₂(dba)₃ (2.0 g), and XPhos (4.2 g) to the reactor.

    • Add anhydrous toluene (1.2 L) via cannula transfer.

  • Azetidine Addition: Begin vigorous stirring. Slowly add azetidine (41.5 g) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90°C. The mixture will typically turn dark brown. Maintain this temperature for 8-12 hours. Monitor for completion by HPLC, observing the disappearance of methyl 4-bromobenzoate.

  • Work-up: Cool the mixture to room temperature. Quench the reaction by slowly adding 200 mL of water.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethyl acetate (2 x 100 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 200 mL) and then brine (1 x 200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(azetidin-1-yl)benzoate as a crude oil or solid. This material is typically carried directly to the next stage.

Stage 3: Saponification and Final Isolation
  • Setup: Transfer the crude ester from Stage 2 into a 2 L flask. Add methanol (400 mL) and water (400 mL).

  • Hydrolysis: Add sodium hydroxide (40.0 g) and heat the mixture to 50-60°C for 2-3 hours, or until HPLC confirms the complete disappearance of the ester.

  • Acidification: Cool the mixture to room temperature in an ice bath. Slowly and carefully add concentrated HCl to adjust the pH to ~5-6. The product will precipitate as a white or off-white solid.

  • Isolation: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Filter the solid product.

  • Purification: Wash the filter cake with cold water (2 x 150 mL). For high purity, the product can be recrystallized from an ethanol/water mixture.

  • Drying: Dry the final product, this compound, under vacuum at 60°C to a constant weight. Expected overall yield: 75-85%.

Process Optimization and Scale-Up Considerations

Scaling a reaction from the bench to a pilot plant or manufacturing facility requires careful consideration of several factors beyond simple multiplication of reagents.

ParameterOptimization FocusRationale & Key Insights
Catalyst System Catalyst Loading & Ligand ChoiceReduce catalyst loading (Pd₂(dba)₃) to minimize cost; screen alternative ligands (e.g., SPhos, RuPhos) which may offer better turnover numbers.[4] Ligand-to-metal ratio is critical.
Base Type and StoichiometrySodium tert-butoxide is highly effective but moisture-sensitive. Weaker, easier-to-handle bases like K₃PO₄ or K₂CO₃ can be effective but may require higher temperatures or longer reaction times.
Solvent Safety and ProcessabilityToluene is effective. 1,4-Dioxane is also common but is a solvent of concern.[7] Consider greener alternatives like 2-MeTHF or CPME for future development.
Temperature Reaction Rate vs. Impurity ProfileLowering the temperature can sometimes reduce impurity formation but will increase reaction time. An optimal balance must be found.
Work-up & Isolation Palladium Removal & PurityEfficient removal of residual palladium is critical for pharmaceutical applications. Celite filtration is standard; charcoal treatment or use of a palladium scavenger may be necessary.
The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a Palladium(0) active species.

G cluster_product Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (Amine) Amido_Complex Ar-Pd(II)(NR'R'')L₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[8]

Safety and Environmental Considerations

  • Azetidine: Is a volatile and flammable amine. It should be handled in a well-ventilated fume hood, and appropriate respiratory protection should be considered.

  • Sodium tert-butoxide: Is a strong, moisture-sensitive base that can cause severe burns. It must be handled under an inert atmosphere.

  • Palladium Catalysts: Are heavy metals. All waste streams containing palladium must be collected and treated for metal recovery to minimize environmental impact and cost.

  • Phosphine Ligands: Many are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Exotherms: All steps involving acid/base neutralization or quenching should be performed with adequate cooling and slow addition to control any potential exothermic events.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Stalled or Incomplete Coupling Reaction Inactive catalyst (oxygen exposure); Insufficiently strong base; Poor quality reagents/solvents.Ensure rigorous inert atmosphere; Switch to a stronger base (e.g., NaOtBu if using K₃PO₄); Use fresh, anhydrous solvents and high-purity reagents.
Low Yield Suboptimal temperature; Side reactions (e.g., hydrodehalogenation); Product loss during work-up.Optimize reaction temperature; Ensure base is added after other reagents to minimize side reactions; Optimize extraction and isolation procedures.
High Residual Palladium in Final Product Inefficient filtration; Complexation of Pd with the product.Use a finer grade of Celite or a dedicated filter aid; Consider a post-filtration treatment with activated carbon or a palladium scavenger (e.g., silica-bound thiol).
Difficulty with Final Precipitation/Crystallization Impurities inhibiting crystallization; Incorrect pH or solvent composition.Purify the intermediate ester before saponification; Carefully control the rate of acidification and final pH; Screen different recrystallization solvent systems.

References

  • Wikipedia.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Zhai, J., Pu, L., Liu, D., Luo, H., & Li, R. T. (2026). A Tandem Strategy: Wolff Rearrangement/Staudinger [2+2] Cycloaddition via Metal Carbenes for the Synthesis of Spiro[azetidine-3,3′-benzofuran]-2-ones. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts.
  • YouTube.
  • Singh, U. P., & Bhat, H. R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113.
  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
  • ChemRxiv.
  • PubMed Central (PMC). A new efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Azetidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Azetidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide will explore the two most common synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination—providing detailed protocols, troubleshooting guidance, and a deeper understanding of the underlying chemical principles.

Choosing Your Synthetic Pathway

The selection of the appropriate synthetic route is a critical first step and depends on the available starting materials, scalability, and desired purity.

Caption: Primary synthetic routes to this compound.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often preferred for its operational simplicity and the use of relatively inexpensive reagents. This method typically involves the reaction of an activated aryl halide, such as 4-fluorobenzoic acid, with azetidine in the presence of a base.

Detailed Experimental Protocol (SNAr)

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.

Reaction Scheme:

Materials:

  • 4-Fluorobenzoic acid

  • Azetidine (handle with care due to its volatility and reactivity)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another polar aprotic solvent

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid (1 equivalent), potassium carbonate (2-3 equivalents), and DMSO (5-10 volumes).

  • Addition of Azetidine: Carefully add azetidine (1.5-2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 3-4 with 1M HCl. This will precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Troubleshooting Guide (SNAr)
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of azetidine. 3. Insufficiently activated starting material.1. Increase reaction time and/or temperature. Monitor by TLC/HPLC. 2. Use a slight excess of azetidine. Ensure it is of good quality. 3. 4-Fluorobenzoic acid is ideal. If using 4-chlorobenzoic acid, a higher temperature and longer reaction time may be necessary.
Formation of Side Products (e.g., dark coloration) 1. Decomposition at high temperatures. 2. Reaction with solvent.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the use of a high-purity, dry polar aprotic solvent like DMSO or DMF.[1]
Difficult Product Isolation/Purification 1. Product is too soluble in the aqueous phase during workup. 2. Incomplete precipitation.1. Ensure the pH is sufficiently acidic (3-4) to fully protonate the carboxylic acid. 2. After acidification, cool the mixture in an ice bath to promote precipitation.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that offers a broader substrate scope, including aryl bromides, iodides, and triflates.[2] This method is particularly useful when the SNAr reaction is sluggish.

Detailed Experimental Protocol (Buchwald-Hartwig)

Reaction Scheme:

Materials:

  • 4-Bromobenzoic acid (or corresponding iodide or triflate)

  • Azetidine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), combine 4-bromobenzoic acid (1 equivalent), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.5 equivalents) in a Schlenk flask.

  • Solvent and Reagent Addition: Add anhydrous toluene or dioxane, followed by the careful addition of azetidine (1.2-1.5 equivalents).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C for 2-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[2]

    • Concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and water.

    • Acidify the aqueous layer to pH 3-4 with 1M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide (Buchwald-Hartwig)
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Presence of oxygen or moisture.1. Use a fresh palladium source or a pre-catalyst. 2. Screen different ligand/base combinations. For electron-rich anilines, bulky electron-rich phosphine ligands are often effective.[3] 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Formation of Hydrodehalogenated Byproduct (Benzene derivative) 1. β-hydride elimination from the palladium-amide intermediate.1. Use a more sterically hindered phosphine ligand to favor reductive elimination over β-hydride elimination.[4]
Difficulty Removing Palladium Residues 1. Inefficient filtration.1. After Celite filtration, consider a wash with an aqueous solution of a thiol-containing scavenger or treatment with activated carbon.

Workflow Visualization

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is not going to completion, even at high temperatures. What can I do?

A1: If you are using a less reactive starting material like 4-chlorobenzoic acid, consider switching to 4-fluorobenzoic acid, as the fluoro group is a much better leaving group in SNAr reactions. Alternatively, you can explore the Buchwald-Hartwig amination route, which is generally more effective for less reactive aryl halides.

Q2: I am seeing a significant amount of a byproduct that I suspect is a dimer of my starting material in my Buchwald-Hartwig reaction. What is causing this?

A2: This is likely due to a side reaction, potentially a homocoupling of your aryl halide. This can sometimes be suppressed by carefully controlling the reaction temperature and ensuring a slight excess of the amine. You may also want to screen different palladium catalysts and ligands, as some are more prone to promoting side reactions than others.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6][7] For this compound, common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol. You may need to perform small-scale solubility tests to determine the optimal solvent system for your specific product purity.

Q4: Can I use an ester of 4-halobenzoic acid and then hydrolyze it to the acid?

A4: Yes, this is a viable strategy. Using an ester like methyl 4-bromobenzoate can sometimes lead to cleaner reactions and easier purification of the intermediate ester product. The final step would then be a standard ester hydrolysis (e.g., with NaOH or LiOH followed by acidic workup) to obtain the desired carboxylic acid.

Q5: What are the safety precautions I should take when working with azetidine?

A5: Azetidine is a volatile, flammable, and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It is also reactive and should be stored under an inert atmosphere.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • Florida A&M University.
  • Recrystalliz
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
  • The Recrystalliz
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • ResearchGate. Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. [Link]
  • ResearchGate.
  • SciSpace.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Syntheses.
  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • Slideshare.
  • Chemistry LibreTexts. 2.
  • PubMed. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. [Link]
  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]
  • MDPI. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. [Link]
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
  • Google Patents. WO2024117797A1 - Pharmaceutical composition for prevention or treatment of drug-related peptic ulcer comprising zastaprazan or pharmaceutically acceptable salt thereof.
  • Google Patents.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]
  • ResearchGate. An efficient Sn(ii)-catalyzed one-pot synthesis of a 3-substituted azetidine-2,4-dione framework. [Link]
  • Dana Bioscience. This compound 1g. [Link]
  • Google Patents.
  • Google Patents. Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. [Link]
  • Google Patents. Patent Application Publication (10) Pub. No.: US 2011/0263526 A1. [Link]

Sources

Technical Support Center: Purification of 4-(Azetidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(Azetidin-1-yl)benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges associated with the purification of this compound. The inherent strain of the four-membered azetidine ring, coupled with the acidic nature of the benzoic acid moiety, presents specific hurdles that require careful consideration to achieve high purity.

I. Understanding the Core Challenges

The primary difficulty in purifying this compound stems from the chemical reactivity of the azetidine ring. This saturated heterocycle is susceptible to ring-opening reactions, particularly under acidic conditions.[1] This instability is a critical factor to manage during purification steps like chromatographic separation on standard silica gel or during acidic aqueous workups.

A. The Instability of the Azetidine Ring

The four-membered azetidine ring possesses significant ring strain, making it more reactive than larger heterocyclic systems like pyrrolidines.[2] The nitrogen atom in the ring can be protonated, which facilitates nucleophilic attack and subsequent ring cleavage.[1] For N-aryl azetidines, such as this compound, the basicity of the azetidine nitrogen is reduced due to the delocalization of its lone pair of electrons into the aromatic ring. This can enhance stability compared to N-alkyl azetidines, but the risk of degradation under acidic conditions remains a primary concern.[3]

B. Common Impurities

While a specific, universally adopted synthesis for this compound is not extensively documented in readily available literature, common synthetic strategies for N-aryl azetidines provide insight into potential impurities.[4] These often involve the reaction of a β-amino alcohol with a suitable arylating agent, or the cyclization of a γ-haloamine.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as 4-aminobenzoic acid or its derivatives, and the precursor to the azetidine ring (e.g., a 1,3-dihaloalkane or a protected β-amino alcohol).

  • Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to oligomeric species or other structurally related impurities.

  • Ring-Opened Products: As a result of exposure to acidic conditions during synthesis or workup.

  • Residual Solvents and Reagents: From the reaction and initial purification steps.

II. Troubleshooting Guide: A Proactive Approach to Purification

This section is designed to address specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield and/or Product Degradation During Column Chromatography
  • Symptoms:

    • Streaking of the product on the TLC plate.

    • Appearance of new, more polar spots on TLC after chromatography that were not present in the crude material.

    • Low overall recovery of the desired compound from the column.

    • Fractions containing multiple compounds, as indicated by analytical techniques like LC-MS or ¹H NMR.

  • Root Cause Analysis: Standard silica gel is acidic and can catalyze the ring-opening of the azetidine moiety. The prolonged contact time of the compound with the silica surface during elution exacerbates this degradation.

  • Solutions:

    • Neutralize the Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column. This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica gel for reversed-phase chromatography.

    • Optimize the Eluent System: A more polar eluent system will generally lead to faster elution, reducing the contact time with the stationary phase. However, this must be balanced with achieving adequate separation.

    • Flash Chromatography: Employ flash chromatography rather than gravity chromatography to minimize the purification time.[3][5]

Workflow for Mitigating Degradation during Chromatography

start Crude Product Shows Degradation on Silica TLC decision1 Is standard silica gel chromatography necessary? start->decision1 option1 Use Neutralized Silica Gel (e.g., with 0.5% Triethylamine in eluent) decision1->option1 Yes option2 Use Alternative Stationary Phase (e.g., Neutral Alumina, C18) decision1->option2 Yes option3 Consider Recrystallization as an alternative decision1->option3 No protocol1 Perform Flash Chromatography option1->protocol1 option2->protocol1 end_node Pure this compound option3->end_node protocol2 Monitor fractions by TLC protocol1->protocol2 protocol2->end_node

Caption: Decision workflow for chromatographic purification.

Issue 2: Difficulty in Achieving High Purity by Recrystallization
  • Symptoms:

    • The product "oils out" instead of crystallizing.

    • Crystals form, but the purity does not significantly improve, as determined by melting point or HPLC.

    • Poor recovery of the product after recrystallization.

  • Root Cause Analysis: The choice of solvent is critical for successful recrystallization.[6][7][8] this compound has both polar (carboxylic acid) and non-polar (N-aryl) characteristics, which can make solvent selection challenging. Impurities with similar solubility profiles to the product will be difficult to remove by this method.

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Use a Solvent Pair: If a single suitable solvent cannot be found, a two-solvent system can be effective.[7] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Control the Cooling Rate: Slow cooling is crucial for the formation of pure crystals.[6] Allowing the solution to cool to room temperature before placing it in an ice bath can significantly improve crystal quality and purity.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, IsopropanolGood for dissolving polar compounds. A mixture with water is often effective for benzoic acids.
EstersEthyl AcetateMedium polarity, good for dissolving a range of organic compounds.
KetonesAcetoneA polar aprotic solvent that can be effective.
AromaticTolueneMay be a good "poor" solvent in a solvent pair with a more polar solvent.
EthersDioxane, Tetrahydrofuran (THF)Can be effective, but care must be taken with peroxides.
HalogenatedDichloromethaneUse with caution due to potential reactivity and toxicity.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound during purification?

A1: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Provides a quick and qualitative assessment of purity. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid (to suppress deprotonation of the carboxylic acid and reduce tailing) is a good starting point. Visualization under UV light (254 nm) is typically effective.

  • HPLC: Offers a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common choice for benzoic acid derivatives.[6][9]

Q2: Can I use an acidic workup to remove basic impurities?

A2: Extreme caution is advised. While a mild acidic wash (e.g., with saturated ammonium chloride solution) performed quickly and at low temperature may be tolerated, a strong acidic wash (e.g., with 1N HCl) is likely to cause significant degradation of the azetidine ring.[1] If a basic impurity must be removed, it is often safer to do so via chromatography on neutralized silica gel.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure and can reveal the presence of impurities. The ¹H NMR spectrum of this compound is available in some databases and can be used for comparison.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Elemental Analysis: Provides the elemental composition of the compound.

Q4: What are the ideal storage conditions for purified this compound?

A4: The compound should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C. This will minimize degradation from atmospheric moisture and heat.

Purity Analysis Workflow

cluster_preliminary Preliminary Purity Check cluster_structural Structural Confirmation cluster_final Final Purity Assessment start Purified this compound tlc TLC Analysis (Single Spot?) start->tlc hplc HPLC Analysis (>95% Purity?) tlc->hplc nmr ¹H and ¹³C NMR hplc->nmr ms Mass Spectrometry nmr->ms mp Melting Point (Sharp Range?) ms->mp elemental Elemental Analysis mp->elemental end_node Confirmed Pure Product elemental->end_node

Sources

Technical Support Center: Navigating Reactions with 4-(Azetidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(Azetidin-1-yl)benzoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of this valuable building block. As a bifunctional molecule, its reactivity is nuanced, with the primary challenges arising from the inherent strain of the four-membered azetidine ring.[1][2] This document is designed to help you anticipate, identify, and mitigate the formation of common side products to ensure the success of your experiments.

Section 1: Core Stability & Reactivity Profile

This section addresses fundamental questions about the chemical stability of this compound. Understanding its inherent properties is the first step in successful reaction planning.

Question 1: What is the primary stability concern when working with this compound?

Answer: The principal concern is the stability of the azetidine ring itself. Four-membered rings possess significant ring strain (approx. 25.4 kcal/mol), making them susceptible to ring-opening reactions.[2] This instability is most pronounced under acidic conditions.[3] The nitrogen atom of the azetidine can be protonated, which facilitates nucleophilic attack and subsequent cleavage of a C-N bond, leading to degradation of the starting material or product.[1][3]

Question 2: How does pH affect the stability of the azetidine ring in this molecule?

Answer: The stability is highly pH-dependent.

  • Acidic Conditions (pH < 4): The molecule is highly susceptible to degradation. The rate of decomposition is significantly faster at low pH.[1] Protonation of the azetidine nitrogen is the likely first step, creating an azetidinium ion that is readily attacked by nucleophiles.[4] This is a critical consideration during reaction setup, aqueous workups with acid washes (e.g., 1N HCl), and purification via standard silica gel chromatography, as silica gel is inherently acidic.[3]

  • Neutral to Basic Conditions (pH ≥ 7): The molecule is considerably more stable.[1] The azetidine nitrogen is not protonated, and the ring is much less prone to nucleophilic attack. For this reason, reactions and workups should be conducted under neutral or basic conditions whenever possible.

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this compound. While numerous coupling reagents are available, several can generate specific side products.

FAQ 1: I'm performing an amide coupling using EDC/DCC and see a major side product that doesn't contain my amine. TLC shows it's less polar than my starting acid. What is it?

Answer: You are likely observing the formation of an N-acylurea byproduct.[5] This is a classic side reaction associated with carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide).

  • Causality: The reaction proceeds through a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by the desired amine, it can undergo an irreversible intramolecular rearrangement to the stable N-acylurea. This side reaction is particularly problematic with sterically hindered amines or when the amine nucleophile concentration is low.

  • Troubleshooting & Prevention:

    • Use Additives: The most effective solution is to add a nucleophilic agent that intercepts the O-acylisourea to form a more stable active ester intermediate. Common additives include 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[6] These active esters are less prone to side reactions and couple efficiently with the amine.

    • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and the additive (e.g., HOBt) first. Allow this "pre-activation" step to proceed for several minutes before adding the amine. This ensures the reactive O-acylisourea is rapidly converted to the more stable active ester.

FAQ 2: I used HATU for my coupling and my yield is low, with some starting amine consumed. What could be the issue?

Answer: With uronium/aminium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a potential side reaction is the guanidinylation of your primary or secondary amine starting material.[7]

  • Causality: If the coupling reagent is present in excess or if the activation of the carboxylic acid is slow, the reagent itself can react directly with the amine nucleophile. This forms a stable guanidinium salt, consuming both the amine and the coupling reagent.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the carboxylic acid relative to the coupling reagent. This ensures the HATU preferentially activates the acid.

    • Pre-activation: As with carbodiimides, pre-activating the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine can effectively prevent this side reaction.[7]

Workflow: Troubleshooting Amide Coupling Failures

G start Low Yield in Amide Coupling check_sm Starting Materials Consumed? start->check_sm sm_present Starting Acid or Amine Remains check_sm->sm_present No sm_gone Both Starting Materials Consumed check_sm->sm_gone Yes solution_incomplete Increase Reaction Time or Temperature. Check Reagent Quality. sm_present->solution_incomplete identify_byproduct Identify Major Byproduct by LC-MS sm_gone->identify_byproduct n_acylurea Byproduct = Acid + Coupling Reagent - H2O (N-acylurea) identify_byproduct->n_acylurea guanidine Byproduct = Amine + Coupling Reagent Fragment (Guanidine) identify_byproduct->guanidine degradation Complex Mixture of Polar Byproducts identify_byproduct->degradation solution_reagent Re-run with Additive (HOBt/Oxyma) & Pre-activation n_acylurea->solution_reagent solution_stoich Adjust Stoichiometry (Acid in slight excess) & Pre-activation guanidine->solution_stoich solution_conditions Check pH & Temperature. Avoid Acidic Conditions. degradation->solution_conditions G sub This compound ester Desired Ester Product sub->ester + ROH Mild Conditions (e.g., DCC/DMAP) protonated Azetidinium Intermediate sub->protonated + H⁺ (Strong Acid) degraded Ring-Opened Side Products protonated->degraded + Nu⁻ (e.g., H₂O, ROH)

Caption: Desired esterification vs. acid-catalyzed degradation.

FAQ 4: What are reliable, milder methods for esterifying this compound?

Answer: You must use methods that operate under neutral or near-neutral conditions.

  • Alkylation of the Carboxylate: This is a robust, two-step method. First, deprotonate the carboxylic acid with a mild base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF. Then, add an alkyl halide (e.g., methyl iodide, benzyl bromide) to perform an Sₙ2 reaction to form the ester.

  • Coupling Reagent-Mediated Esterification: Use standard amide coupling conditions but replace the amine with an alcohol. The Steglich esterification, which uses DCC and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), is highly effective. [6]Other coupling reagents can also be used, but this is a classic and reliable choice.

Protocol: Steglich Esterification of this compound
  • Dissolve this compound (1.0 eq) in an anhydrous, aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂ or Argon).

  • Add the desired alcohol (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or DIC (1.1 eq) in the same solvent dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a mild aqueous solution (e.g., saturated NaHCO₃, brine) and dry the organic layer over Na₂SO₄.

  • Concentrate the solvent and purify the crude product, preferably using neutral or deactivated silica gel chromatography.

Section 4: General Purification & Handling

FAQ 5: My reaction was successful, but I'm losing my product during silica gel column chromatography. What's wrong?

Answer: Your azetidine-containing product is likely degrading on the column due to the acidic nature of standard silica gel. [3]Prolonged contact time between your compound and the acidic silica surface can cause the same ring-opening degradation observed in acidic workups.

Table: Comparison of Purification Methods
Purification MethodProsConsBest For
Standard Silica Gel High resolution, inexpensive.Acidic surface can degrade sensitive compounds like azetidines. [3]Robust, non-basic compounds.
Neutralized Silica Gel Mitigates acid-catalyzed degradation, good resolution.Requires pre-treatment of silica (e.g., slurry with 1% triethylamine in eluent).Acid-sensitive compounds.
Alumina (Basic or Neutral) Non-acidic stationary phase.Can have different selectivity than silica; may chelate some functional groups.Compounds that are unstable on silica.
Reverse-Phase HPLC Excellent for polar compounds, often avoids harsh conditions.Requires specialized equipment, more expensive, lower capacity.Final purification of high-purity samples or difficult separations.

Recommendation: For routine purification, use silica gel that has been deactivated. This can be achieved by preparing the column slurry with an eluent system that contains a small amount of a volatile base, such as 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface, protecting your product during purification.

Summary of Common Side Products and Solutions
Reaction TypeCommon Side ProductCauseMitigation Strategy
Amide Coupling (Carbodiimide) N-AcylureaRearrangement of O-acylisourea intermediate. [5]Use an additive (HOBt, Oxyma); pre-activate the acid.
Amide Coupling (Uronium/HATU) Guanidine DerivativeReaction of coupling reagent with the amine. [7]Use a slight excess of the acid; pre-activate.
Fischer Esterification Ring-Opened ProductsStrongly acidic conditions causing azetidine degradation. [1][3]Avoid this method entirely. Use milder, non-acidic conditions.
Acidic Workup / Purification Ring-Opened ProductsProtonation and nucleophilic attack on the azetidine ring. [3]Use neutral or basic washes (e.g., NaHCO₃); use neutralized silica gel for chromatography.
References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]
  • Azetidine: Basicity and Prepar
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones.
  • Degradation of benzoic acid and its derivatives in subcritical w
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]

Sources

Technical Support Center: 4-(Azetidin-1-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(Azetidin-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

Introduction to the Synthesis

This compound is a crucial intermediate in medicinal chemistry, notably in the synthesis of various kinase inhibitors. Its synthesis typically involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction between a 4-halobenzoic acid derivative and azetidine. While seemingly straightforward, this reaction is fraught with potential pitfalls, including low yields, competing side reactions, and purification difficulties. This guide provides a structured, question-and-answer approach to address these specific issues.

Troubleshooting Guide & FAQs

Section 1: Reaction Initiation & Low Conversion

Question: My reaction shows very low conversion of the starting material (e.g., methyl 4-fluorobenzoate) even after extended reaction times. What are the likely causes?

Answer: Low or no conversion is a common issue often traced back to three primary factors: the choice of reagents, the reaction conditions, and the catalyst system (if applicable).

  • Reactivity of the Aryl Halide: The reactivity for SNAr reactions follows the order F > Cl > Br > I. If you are using a less reactive halide like 4-chlorobenzoic acid, the reaction will require more forcing conditions (higher temperatures, stronger base) compared to 4-fluorobenzoic acid. For metal-catalyzed reactions (e.g., Buchwald-Hartwig), the reactivity trend is I > Br > Cl > F. Ensure your chosen conditions match the reactivity of your starting material.

  • Base Selection is Critical: The base plays a dual role: it deprotonates the azetidine (in some cases) and neutralizes the hydrogen halide formed during the reaction. A weak base like sodium bicarbonate (NaHCO₃) may not be sufficient. Stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective. The choice of base can significantly influence reaction rates.

  • Solvent Effects: Aprotic polar solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base, making the anion more reactive, and can facilitate the SNAr mechanism. Ensure your solvent is anhydrous, as water can hydrolyze the starting ester and interfere with the base.

  • Azetidine Stability: Azetidine is a volatile and reactive small-ring amine. It can be prone to polymerization or degradation, especially at high temperatures. It is often used in excess to drive the reaction to completion. Using azetidine hydrochloride salt with a stronger base to generate the free amine in situ can be a more stable alternative.

Question: I am attempting a Palladium-catalyzed Buchwald-Hartwig coupling between methyl 4-bromobenzoate and azetidine, but the reaction is stalled. What should I check?

Answer: Stalled Buchwald-Hartwig reactions are frequently due to catalyst deactivation or suboptimal ligand choice.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed. Oxygen can poison the catalyst, halting the reaction.

  • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered or electron-rich amines like azetidine, bulky electron-rich phosphine ligands such as XPhos or RuPhos are often required to promote the reductive elimination step. If you are using a less effective ligand like P(t-Bu)₃, consider switching to a more advanced biarylphosphine ligand.

  • Base Compatibility: Strong bases are required, but some can interact negatively with the catalyst or ligand. A base like sodium tert-butoxide (NaOtBu) is commonly used and is highly effective. Ensure the base is fresh and has been stored under inert conditions.

  • To a dry round-bottom flask under a nitrogen atmosphere, add methyl 4-fluorobenzoate (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO (5-10 mL per mmol of starting material).

  • Begin vigorous stirring to create a fine suspension.

  • Add azetidine (1.5-2.0 eq) dropwise via syringe. Caution: Azetidine is volatile and has a strong odor. Handle in a fume hood.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may require screening.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Proceed with aqueous workup and purification.

Section 2: Side Products and Impurity Profile

Question: My final product is contaminated with a significant amount of 4-hydroxybenzoic acid. How can I prevent this?

Answer: The formation of 4-hydroxybenzoic acid is a classic sign of a competing hydrolysis reaction.

  • Source of Water: The most likely culprit is water in your reaction mixture. Ensure your solvent (DMSO, DMF) is anhydrous and that your base (e.g., K₂CO₃) is thoroughly dried before use. Hygroscopic bases can introduce significant amounts of water.

  • Hydrolysis of the Ester: The reaction is often performed on the methyl or ethyl ester of 4-halobenzoic acid. The basic conditions required for the coupling can also saponify the ester group, especially at elevated temperatures. This hydrolysis becomes more pronounced with longer reaction times.

  • Mitigation Strategy:

    • Strict Anhydrous Conditions: Dry solvents over molecular sieves and dry the base in an oven before use.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

    • Post-Reaction Saponification: A more robust strategy is to accept that the product will be the methyl ester (methyl 4-(azetidin-1-yl)benzoate) and then perform a separate, controlled saponification step using LiOH or NaOH at room temperature after the initial reaction is purified. This two-step process often provides a cleaner final product.

G cluster_0 Standard One-Pot Method cluster_1 Optimized Two-Step Method a1 Methyl 4-fluorobenzoate + Azetidine a2 Heat with K₂CO₃ in DMSO a1->a2 a3 Crude Product Mixture a2->a3 a4 This compound (Desired Product) a3->a4 Desired Path a5 4-Hydroxybenzoic acid (Side Product) a3->a5 Hydrolysis Side Reaction b1 Methyl 4-fluorobenzoate + Azetidine b2 Heat with K₂CO₃ in DMSO b1->b2 b3 Purified Intermediate: Methyl 4-(azetidin-1-yl)benzoate b2->b3 Purify via Chromatography b4 Controlled Saponification (LiOH, THF/H₂O) b3->b4 b5 Pure this compound b4->b5

Caption: Comparison of a one-pot versus a two-step synthesis approach.

Question: I am observing a side product with a mass corresponding to the di-addition of azetidine. What is happening?

Answer: While less common for benzoic acid derivatives, di-addition can occur if a di-halo starting material is used or if there are other reactive sites on your aromatic ring. However, a more likely scenario is the formation of oligomers or polymers of azetidine, especially under harsh conditions. Ensure your temperature is not excessively high and consider using azetidine hydrochloride as a more stable precursor.

Section 3: Purification Challenges

Question: My final product, this compound, is proving difficult to purify. It seems to be soluble in both aqueous and organic layers during workup. What are my options?

Answer: The amphoteric nature of your product, containing both a basic amine (azetidine) and an acidic carboxylic acid, makes it behave like a zwitterion, leading to unusual solubility profiles and purification headaches.

  • pH-Dependent Extraction: The key is to control the pH of the aqueous phase during the workup.

    • To extract into an organic solvent (e.g., EtOAc, DCM): Adjust the aqueous layer to a pH of ~4-5 using a mild acid like acetic acid or dilute HCl. At this pH, the carboxylic acid is protonated (-COOH) and the azetidine nitrogen is also protonated (-NH⁺-), but the overall molecule is more neutral and will have higher solubility in organic solvents.

    • To remove non-acidic organic impurities: After the initial extraction, you can wash the organic layer with a basic aqueous solution (e.g., dilute NaHCO₃). This will deprotonate the carboxylic acid, converting your product to the carboxylate salt, which will move into the aqueous layer, leaving neutral impurities behind in the organic phase. You can then re-acidify the aqueous layer and re-extract your purified product.

G start Crude Reaction Mixture (Post-Saponification) acidify Acidify to pH ~4-5 (e.g., with Acetic Acid) start->acidify extract Extract with Ethyl Acetate acidify->extract org_phase Organic Phase: Contains Product + Neutral Impurities extract->org_phase aq_phase Aqueous Phase: Contains Salts extract->aq_phase wash Wash Organic Phase with aq. NaHCO₃ org_phase->wash org_impurities Organic Phase: Neutral Impurities wash->org_impurities aq_product Aqueous Phase: Contains Product as Sodium Salt wash->aq_product re_acidify Re-acidify Aqueous Phase to pH ~4-5 aq_product->re_acidify final_extract Re-extract with Ethyl Acetate re_acidify->final_extract final_product Pure Product in Organic Phase final_extract->final_product

Caption: Decision workflow for pH-dependent extractive purification.

  • Crystallization: If the product is a solid, crystallization is an excellent purification method. Consider solvent systems like ethanol/water or isopropanol/heptane. The zwitterionic character can sometimes be leveraged to find a solvent system where the product has low solubility while impurities remain in solution.

  • Chromatography: While possible, silica gel chromatography can be challenging. The basic amine can stick to the acidic silica gel, leading to peak tailing and poor recovery. To mitigate this, you can:

    • Add a modifier: Include a small amount of a base like triethylamine (~1%) or ammonia (in methanol) in your mobile phase to suppress the interaction with silica.

    • Use a different stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column if the polarity is suitable.

ParameterSNAr MethodBuchwald-Hartwig MethodRationale & Troubleshooting Notes
Aryl Halide 4-F-Benzoic Acid Ester4-Br/I-Benzoic Acid EsterReactivity order for SNAr is F > Cl. For cross-coupling, it's I > Br > Cl.
Azetidine 1.5 - 2.0 eq1.2 - 1.5 eqExcess drives the reaction. Use hydrochloride salt for better stability.
Base K₂CO₃, Cs₂CO₃ (≥2.5 eq)NaOtBu, K₃PO₄ (≥1.5 eq)Base must be strong enough but compatible with the catalyst system. Ensure it is anhydrous.
Catalyst NonePd₂(dba)₃ or Pd(OAc)₂Not applicable for SNAr.
Ligand NoneXPhos, RuPhosBulky, electron-rich ligands are essential for efficient coupling with small amines.
Solvent Anhydrous DMSO, NMPAnhydrous Toluene, DioxaneSolvents must be polar aprotic for SNAr and non-polar, high-boiling for coupling. Must be degassed for Pd-catalysis.
Temperature 80 - 120 °C90 - 110 °CRequires heating. Monitor for decomposition of azetidine at higher temperatures.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609–3612. [Link]

Technical Support Center: Stability of 4-(Azetidin-1-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(Azetidin-1-yl)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established chemical principles and data from analogous structures to empower you in your experimental design and interpretation.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound solutions.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Low recovery of the parent compound after acidic workup or purification (e.g., reverse-phase HPLC with acidic mobile phase). Acid-catalyzed hydrolysis of the azetidine ring. The strained four-membered azetidine ring is susceptible to ring-opening, particularly under acidic conditions.[1][2][3][4][5] Protonation of the nitrogen atom can facilitate nucleophilic attack, leading to cleavage of the ring.1. pH Adjustment: If possible, adjust the pH of your solutions to be neutral or slightly basic. For HPLC, consider using a mobile phase with a higher pH if your separation allows.2. Temperature Control: Perform acidic steps at low temperatures (e.g., 0-4°C) to minimize the rate of degradation.3. Minimize Exposure Time: Reduce the duration of contact with acidic conditions.
Appearance of a new, more polar peak in the HPLC chromatogram over time, especially in acidic aqueous solutions. Formation of a ring-opened hydrolysis product. The likely product is 4-((3-hydroxypropyl)amino)benzoic acid, resulting from the addition of water across the opened azetidine ring. This product would be more polar than the parent compound.1. Characterize the Degradant: Use LC-MS to determine the mass of the new peak to confirm if it corresponds to the expected hydrolysis product.2. pH-Rate Profile Study: To understand the pH-dependency of the degradation, conduct a study where the compound is incubated in buffers of varying pH over time and analyze by HPLC.[1] This will help in identifying the optimal pH for stability.
Loss of compound potency when stored in solution for extended periods, even at neutral pH. 1. Oxidative Degradation: The aromatic ring and the nitrogen of the azetidine could be susceptible to oxidation, especially in the presence of trace metal ions or peroxides.2. Photodegradation: Exposure to light, particularly UV, can induce degradation of aromatic compounds.[6][7]1. Use of Antioxidants: Consider the addition of antioxidants (e.g., BHT, ascorbic acid) to your solution if compatible with your experimental system.2. Degas Solvents: To remove dissolved oxygen, sparge your solvents with an inert gas like nitrogen or argon.3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Inconsistent results or appearance of multiple unknown peaks in aged solutions. Complex degradation pathways involving both the azetidine ring and the benzoic acid moiety. This could involve a combination of hydrolysis, oxidation, and decarboxylation. Benzoic acid itself can undergo decarboxylation at elevated temperatures.[8]1. Forced Degradation Study: Perform a forced degradation study to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).[9][10][11][12][13][14] This will help in systematically identifying potential degradation products and developing stability-indicating analytical methods. 2. Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants that could catalyze degradation.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • pH: The compound is expected to be most labile under acidic conditions due to the susceptibility of the azetidine ring to acid-catalyzed hydrolysis.[1][3]

  • Temperature: Higher temperatures will accelerate the rate of all potential degradation pathways, including hydrolysis and decarboxylation.[8]

  • Light: As an aromatic carboxylic acid, the compound may be sensitive to photodegradation.[6][7]

  • Presence of Oxidizing Agents: The molecule may be prone to oxidation.

Q2: What is the expected shelf-life of this compound in solution?

A2: The shelf-life is highly dependent on the solvent, pH, temperature, and exposure to light. For long-term storage, it is recommended to store the compound as a solid at low temperatures (e.g., -20°C) and protected from light. Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept at a neutral pH, refrigerated or frozen, and protected from light. A formal stability study would be required to establish a definitive shelf-life under specific conditions.

Degradation Pathways

Q3: What are the most likely degradation pathways for this compound?

A3: Based on the structure, the two most probable degradation pathways are:

  • Azetidine Ring Opening: This is likely the primary degradation route, especially in acidic media, leading to the formation of 4-((3-hydroxypropyl)amino)benzoic acid.

  • Decarboxylation: The benzoic acid moiety may undergo decarboxylation to form N-phenylazetidine, particularly at elevated temperatures.[8]

cluster_0 Potential Degradation Pathways Parent This compound Hydrolysis_Product 4-((3-hydroxypropyl)amino)benzoic acid (Ring-Opened Product) Parent->Hydrolysis_Product  Acidic Conditions (Hydrolysis) Decarboxylation_Product N-phenylazetidine Parent->Decarboxylation_Product  Elevated Temperature (Decarboxylation) cluster_1 Forced Degradation Workflow Start Prepare Solutions of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 60°C in solution) Start->Thermal Photo Photostability (UV/Vis light exposure) Start->Photo Analyze Analyze all samples by HPLC-UV/MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate peak purity and resolution of parent and degradant peaks Analyze->Evaluate End Optimized Stability-Indicating Method Evaluate->End

Sources

Technical Support Center: Synthesis of 4-(Azetidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Azetidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Drawing upon established chemical principles and field-proven insights, this document provides a structured troubleshooting guide in a question-and-answer format to address specific experimental issues.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes: a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. The choice of strategy often depends on the starting materials, functional group tolerance, and desired scale. This guide will address potential pitfalls in both methodologies.

The SNAr approach generally involves the reaction of an activated aryl halide, such as 4-fluorobenzoic acid or its ester derivative, with azetidine in the presence of a base. The Buchwald-Hartwig amination, a more versatile cross-coupling reaction, allows for the use of a broader range of aryl halides (chlorides, bromides, iodides) and is catalyzed by a palladium complex with a suitable phosphine ligand.[1]

Troubleshooting Guide: Common Issues and Solutions

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no product yield is a common issue that can stem from several factors, depending on the chosen synthetic route.

For Buchwald-Hartwig Amination:

  • Catalyst Inactivity: The Palladium(0) catalyst is the heart of the Buchwald-Hartwig reaction. Its inactivity is a primary suspect for reaction failure.

    • Explanation: The active Pd(0) species can be sensitive to air and moisture. Improper handling or degradation of the precatalyst can prevent the catalytic cycle from initiating.

    • Solution:

      • Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

      • Use a freshly opened or properly stored palladium precatalyst and phosphine ligand. Consider using a pre-formed, air-stable precatalyst.

      • The choice of ligand is crucial; sterically hindered biarylphosphine ligands often give superior results.[2]

  • Inappropriate Base Selection: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine.

    • Explanation: A base that is too weak may not be effective in promoting the reaction, while an overly strong base can lead to side reactions or degradation of starting materials.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig couplings.[3] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, potentially with an adjustment in reaction temperature.

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate.

    • Explanation: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the catalyst, ligands, or starting materials, and promote side reactions like dehalogenation.[3]

    • Solution: The optimal temperature is typically between 80-110 °C.[4] If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature should be considered.

For Nucleophilic Aromatic Substitution (SNAr):

  • Poorly Activated Substrate: The SNAr reaction relies on an electron-deficient aromatic ring.

    • Explanation: For the reaction to proceed efficiently, the aryl halide must be activated by an electron-withdrawing group (in this case, the carboxylic acid or ester). 4-Fluorobenzonitrile or a methyl 4-fluorobenzoate are often better substrates than the free acid.

    • Solution: If using 4-halobenzoic acid, ensure the halogen is fluorine, as it is the most activating for SNAr. Consider protecting the carboxylic acid as a methyl or ethyl ester to improve solubility and reactivity.

  • Insufficient Base: A base is required to neutralize the hydrohalic acid byproduct.

    • Explanation: Without a base, the reaction mixture will become acidic, protonating the azetidine and rendering it non-nucleophilic.

    • Solution: Use at least one equivalent of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Presence of Impurities and Side Products

Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these side products and how can I minimize their formation and purify my desired compound?

Answer: The nature of the impurities will depend on the reaction pathway.

Common Impurities in Buchwald-Hartwig Amination:

  • Dehalogenated Starting Material: This is a frequent side product where the halogen on the aryl halide is replaced by a hydrogen atom.

    • Causality: This can occur due to β-hydride elimination from the palladium-amide intermediate, especially at high temperatures or with certain ligand/base combinations.[1]

    • Mitigation & Purification:

      • Lower the reaction temperature.

      • Screen different phosphine ligands.

      • This impurity can often be separated from the more polar product by column chromatography on silica gel.

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Causality: As discussed under "Low Yield," this can be due to catalyst deactivation, suboptimal temperature, or insufficient reaction time.

    • Mitigation & Purification:

      • Optimize reaction conditions as previously described.

      • Unreacted 4-halobenzoic acid can be removed by a basic aqueous wash during workup. Unreacted azetidine is volatile and can often be removed under reduced pressure.

Common Impurities in SNAr:

  • Unreacted Starting Material: 4-fluorobenzoic acid or its ester is a common impurity.

    • Causality: Incomplete reaction due to insufficient heating or reaction time.

    • Mitigation & Purification:

      • Increase the reaction temperature or prolong the reaction time.

      • The acidic starting material can be effectively removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the workup.

Purification Strategy:

  • Recrystallization: this compound is a solid, and recrystallization is an excellent method for purification.[5][6]

    • Protocol: A common solvent system for recrystallization is hot water or an ethanol/water mixture.[7][8][9] Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the purified product by vacuum filtration.

Impurity Potential Cause Mitigation Strategy Purification Method
Dehalogenated Benzoic AcidHigh reaction temperature, β-hydride eliminationLower temperature, screen ligandsColumn chromatography
Unreacted 4-Halobenzoic AcidIncomplete reactionOptimize conditions, longer reaction timeBasic aqueous wash, recrystallization
Unreacted AzetidineIncomplete reactionOptimize conditionsRemoval under reduced pressure
Ligand-derived impuritiesLigand degradationUse appropriate ligand loadingColumn chromatography
Reaction Monitoring and Work-up Issues

Question: I'm having trouble monitoring my reaction by TLC and/or facing issues during the aqueous workup. What are the best practices?

Answer: Proper reaction monitoring and a well-designed workup are crucial for a successful synthesis.

TLC Analysis:

  • Solvent System: A good starting point for a TLC mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[10][11]

  • Visualization: The product and starting materials are UV active. Staining with potassium permanganate can also be used to visualize compounds.

  • Interpretation: The product, this compound, is more polar than the starting aryl halide and will have a lower Rf value. Azetidine itself may not be easily visible on TLC without specific staining.

Aqueous Workup:

  • Hydrolysis of Ester Protecting Groups: If you are using an ester of 4-halobenzoic acid as a starting material, the final step will be hydrolysis to the carboxylic acid.

    • Protocol: This is typically achieved by heating with an aqueous base like sodium hydroxide or lithium hydroxide, followed by acidification with an acid like HCl to precipitate the product.[12]

  • Emulsion Formation: During the extraction process, emulsions can sometimes form.

    • Solution: Adding brine (saturated aqueous NaCl solution) can help to break up emulsions.

Experimental Workflow Diagrams

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 4-Halobenzoic Acid Azetidine Pd Precatalyst Ligand Base setup Inert Atmosphere (Ar or N2) reagents->setup solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->setup heating Heat (80-110 °C) Monitor by TLC setup->heating Combine & Stir quench Quench Reaction heating->quench extraction Aqueous Extraction quench->extraction purify Column Chromatography or Recrystallization extraction->purify product This compound purify->product

Caption: Buchwald-Hartwig amination workflow for this compound synthesis.

SNAr Workflow followed by Hydrolysis

SNAr_Workflow cluster_snar S N Ar Reaction cluster_hydrolysis Ester Hydrolysis cluster_purification Purification reagents_snar 4-Fluorobenzoic Ester Azetidine Base (e.g., K2CO3) reaction_snar Heat Monitor by TLC reagents_snar->reaction_snar solvent_snar Polar Aprotic Solvent (e.g., DMF, DMSO) solvent_snar->reaction_snar intermediate Methyl 4-(azetidin-1-yl)benzoate reaction_snar->intermediate Workup hydrolysis Aqueous Base (e.g., NaOH) then Acidification (HCl) intermediate->hydrolysis filtration Filter Precipitate hydrolysis->filtration recrystallization Recrystallize filtration->recrystallization final_product This compound recrystallization->final_product

Caption: SNAr and hydrolysis workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better for the Buchwald-Hartwig reaction: 4-bromobenzoic acid or 4-iodobenzoic acid?

A1: While aryl iodides are generally more reactive in many cross-coupling reactions, they can sometimes form unreactive palladium-iodide dimers, which can inhibit the catalytic cycle. Aryl bromides are often a good balance of reactivity and stability for this transformation.

Q2: Can I use azetidine hydrochloride directly in the reaction?

A2: It is not recommended. Azetidine hydrochloride is a salt and the azetidine is not nucleophilic. You would need to add at least two equivalents of base: one to neutralize the hydrochloride and another to participate in the reaction. It is best to use free-base azetidine.

Q3: My final product is an off-white or slightly colored solid. Is this normal?

A3: It is common for crude products from these reactions to have some color. This can be due to residual palladium catalyst or other minor impurities. A successful recrystallization should yield a white to off-white crystalline solid.[6][7]

Q4: What is the expected 1H NMR spectrum for this compound?

A4: You should expect to see signals for the aromatic protons, typically two doublets in the downfield region. The protons of the azetidine ring will appear as two multiplets in the upfield region. The carboxylic acid proton will be a broad singlet, which may be exchangeable with D₂O.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchG
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines | C
  • Buchwald–Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube
  • Recrystalliz
  • Thin Layer Chromatography (TLC) in Action: Analyzing 4-Acetoxy Benzoic Acid Purity
  • An Insight into the Anticancer and Antibacterial Properties of New 4- (Benzylamino)
  • Recrystalliz
  • The Recrystalliz
  • Lab Report Recrystalliz
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • synthesis, characterization and study biological screening of some new azetidinone derivatives
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH
  • BH amination side products and purific
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchG
  • This compound - Sigma-Aldrich
  • This compound - MilliporeSigma
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC - PubMed Central
  • (PDF) 4-(Imidazol-1-yl)
  • Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed
  • A Tandem Strategy: Wolff Rearrangement/Staudinger [2+2] Cycloaddition via Metal Carbenes for the Synthesis of Spiro[azetidine-3,3′-benzofuran]-2-ones - The Journal of Organic Chemistry
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed
  • Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC - PubMed
  • Hydrolysis of methyl benzoate from Piper arboreum by Naupactus bipes beetle - SciELO

Sources

Technical Support Center: Production of 4-(Azetidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Azetidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring the highest purity of the final product. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common Buchwald-Hartwig amination route.

Issue 1: Unexpected Peaks in HPLC Analysis Post-Reaction

Question: I've completed the synthesis of this compound via a palladium-catalyzed cross-coupling of 4-bromobenzoic acid and azetidine. My HPLC analysis shows several unexpected peaks alongside my product peak. What are these impurities and how can I get rid of them?

Answer:

The presence of multiple peaks in your HPLC chromatogram is a common issue in cross-coupling reactions. These impurities can arise from unreacted starting materials, side reactions, or residual reagents. Let's break down the likely culprits and how to address them.

Potential Impurities and Their Origins:

  • Unreacted 4-Bromobenzoic Acid: This is one of the most common impurities. It can result from incomplete reaction due to factors like insufficient catalyst loading, catalyst deactivation, or suboptimal reaction conditions (temperature, time, base).

  • 4,4'-Biphenyldicarboxylic Acid: This is a product of the homocoupling of 4-bromobenzoic acid, a known side reaction in palladium-catalyzed couplings.

  • Palladium Catalyst and Ligand Residues: Residual palladium and phosphine ligands (or their oxidized forms) from the catalyst system can appear in the HPLC analysis.[1][2]

  • Azetidine Dimer/Oligomers: While less common, self-reaction of azetidine can occur under certain conditions.

  • Hydrodehalogenated Byproduct (Benzoic Acid): In some cases, the aryl halide can be reduced to the corresponding arene.

Troubleshooting and Optimization Workflow:

Here is a systematic approach to identify and mitigate these impurities:

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Impurity Identification cluster_2 Reaction Optimization cluster_3 Purification Strategy HPLC Analysis HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Characterize Peaks Spiking Studies Spiking Studies LC-MS Analysis->Spiking Studies Confirm Identity Optimize Catalyst Loading Optimize Catalyst Loading Spiking Studies->Optimize Catalyst Loading Address Incomplete Reaction Screen Ligands Screen Ligands Spiking Studies->Screen Ligands Minimize Side Reactions Vary Base and Solvent Vary Base and Solvent Optimize Catalyst Loading->Vary Base and Solvent Fine-tune Conditions Adjust Temperature and Time Adjust Temperature and Time Vary Base and Solvent->Adjust Temperature and Time Acid-Base Extraction Acid-Base Extraction Adjust Temperature and Time->Acid-Base Extraction Purify Product Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Column Chromatography Column Chromatography Recrystallization->Column Chromatography

Caption: A systematic workflow for troubleshooting impurities in this compound synthesis.

Detailed Protocols:

1. Acid-Base Extraction for Purification:

This technique is highly effective for separating your acidic product from neutral or basic impurities.

  • Step 1: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Step 2: Extract the organic layer with an aqueous basic solution (e.g., 1M sodium carbonate or sodium bicarbonate). Your product, being a carboxylic acid, will deprotonate and move into the aqueous layer.

  • Step 3: Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Step 4: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. Your product will precipitate out as a solid.

  • Step 5: Filter the solid, wash with cold water, and dry under vacuum.

2. Recrystallization:

Recrystallization is a powerful technique for further purifying your solid product.

  • Step 1: Choose a suitable solvent system. A good starting point is a mixture of ethanol and water or isopropanol and water.

  • Step 2: Dissolve the crude product in the minimum amount of the hot solvent.

  • Step 3: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Step 4: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.

Issue 2: Low Product Yield

Question: My yield of this compound is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in Buchwald-Hartwig amination can be attributed to several factors, often related to the catalyst system and reaction conditions.

Potential Causes for Low Yield:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Improper handling of the catalyst and reagents can lead to its deactivation.

  • Suboptimal Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the cross-coupling reaction.[1] Sterically hindered and electron-rich ligands often give better results.

  • Incorrect Base: The strength and type of base can significantly impact the reaction rate and yield.

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

  • Ring Strain of Azetidine: While azetidines are more stable than aziridines, their ring strain can still influence reactivity.[3]

Optimization Strategies for Improved Yield:

Yield Optimization cluster_catalyst Catalyst System cluster_ligand Ligand cluster_conditions Reaction Conditions Low Yield Low Yield Catalyst Catalyst Use pre-catalysts Ensure inert atmosphere Optimize loading (0.5-2 mol%) Low Yield->Catalyst:f0 Ligand Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) Maintain appropriate Pd:ligand ratio (typically 1:1.5 to 1:2) Low Yield->Ligand:f0 Conditions Conditions Base: Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) Solvent: Anhydrous, degassed polar aprotic solvents (e.g., toluene, dioxane) Temperature: Optimize between 80-120 °C Time: Monitor by TLC or HPLC for completion Low Yield->Conditions:f0

Caption: Key parameters for optimizing the yield of this compound.

Data Summary for Optimization:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligandProvides an active Pd(0) species in situ.
Ligand Buchwald ligands (e.g., XPhos, SPhos, RuPhos)Bulky, electron-rich ligands promote reductive elimination and stabilize the catalyst.[1]
Base NaOtBu, K₂CO₃, Cs₂CO₃The choice of base can influence the rate of deprotonation of azetidine and the overall catalytic cycle.
Solvent Toluene, Dioxane, DMF (anhydrous and degassed)Aprotic solvents are generally preferred to avoid side reactions.
Temperature 80-120 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A: The most prevalent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] This reaction typically involves the coupling of an aryl halide (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) with azetidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5]

Q2: Can I use 4-chlorobenzoic acid as a starting material?

A: While 4-bromobenzoic acid and 4-iodobenzoic acid are more reactive and commonly used, 4-chlorobenzoic acid can also be used. However, it generally requires more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures to achieve good conversion.

Q3: How can I effectively remove the palladium catalyst from my final product?

A: Residual palladium can be a concern, especially for pharmaceutical applications. Several methods can be employed for its removal:

  • Filtration through Celite® or silica gel: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or silica gel can remove a significant portion of the palladium.

  • Treatment with activated carbon: Stirring the product solution with activated carbon can effectively adsorb residual palladium.

  • Use of metal scavengers: Commercially available metal scavengers (e.g., silica-based thiourea or thiol resins) can be very effective in reducing palladium levels to ppm concentrations.

Q4: What are the best analytical methods to determine the purity of my this compound?

A: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of your product and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of your product and for identifying and quantifying impurities with distinct NMR signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q5: Are there any specific safety precautions I should take when working with azetidine?

A: Yes, azetidine is a volatile and potentially hazardous compound. It is important to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store azetidine in a tightly sealed container in a cool, dry place away from heat and ignition sources.

References

  • Witulski, B., Senft, S., Bonet, J., & Jost, O. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis, 2006(19), 3329-3332.
  • Yudin, A. K. (2003). N-arylation of aziridines. Journal of Organic Chemistry, 68(5), 2045-2047.
  • Witulski, B., Senft, S., Bonet, J., & Jost, O. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme E-Journals.
  • Barré, B., Gonnard, L., Campagne, R., Reymond, S., Marin, J., Ciapetti, P., ... & Cossy, J. (2020). Iron-and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. Organic Letters, 22(10), 3870-3874.
  • BenchChem. (2025). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. BenchChem.
  • Couto, I., & Matos, M. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Sigma-Aldrich. This compound.
  • Wikipedia.
  • Google Patents. (1984).
  • ACS GCI Pharmaceutical Roundtable.
  • Wang, Z., et al. (2018). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry, 26(15), 4437-4449.
  • Pfizer Inc. (2005).
  • Royal Society of Chemistry. (2015). Analytical Methods.
  • Google Patents. (2006).
  • Google Patents. (2011).
  • MilliporeSigma. This compound.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Semantic Scholar. Palladium-catalyzed N-arylation reactions with aziridine and azetidine.
  • Kysil, A., et al. (2019). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry, 84(17), 10899-10910.
  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Organometallics, 40(24), 4067-4076.
  • European Patent Office. (2019).
  • Google Patents. (2013). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. CN103382191A.
  • Google Patents. (1966).
  • Al-Dhobhani, M., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(4), e25686.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
  • Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1461.
  • Mako, Z., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3691-3698.
  • ResearchGate. (2016). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • National Bureau of Standards. (1949).
  • European Patent Office. (1991).
  • Google Patents. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. EP0699673A1.
  • Dana Bioscience. This compound 1g.
  • ChemicalBook. This compound.
  • Preprints.org. (2023).

Sources

Technical Support Center: Refinement of 4-(Azetidin-1-yl)benzoic Acid Crystallization Methods

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-(Azetidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing crystallization processes for this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your methods effectively.

Foundational Understanding: The Molecule and Its Crystallization Behavior

This compound is a small organic molecule whose solid-state properties are critical for its performance and processability in drug development. Achieving a consistent and pure crystalline form is paramount. The crystallization process is fundamentally a purification technique based on solubility principles: a compound is dissolved in a hot solvent and, as the solution cools, the compound's solubility decreases, leading to the formation of pure crystals while impurities remain in the solution. However, kinetic and thermodynamic factors can introduce significant challenges, such as oiling out, polymorphism, and impurity incorporation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₂Inferred
Appearance White to off-white solid
pKa 3.65 ± 0.10 (Predicted)
Boiling Point 365.9 ± 25.0 °C (Predicted)
Density 1.277 ± 0.06 g/cm³ (Predicted)

Understanding the solubility profile is the first step in designing a robust crystallization process. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Table 2: General Solubility Profile of this compound in Common Solvents at Atmospheric Pressure (Note: This table provides a qualitative guide based on the structure and properties of similar benzoic acid derivatives. Experimental verification is crucial.)

SolventPolarityExpected Solubility (Hot)Expected Solubility (Cold)Comments
Water HighLow to ModerateVery LowSolubility increases significantly with heat. Good for recrystallization.
Ethanol/Methanol HighHighModerateOften too soluble for high yield unless used in an anti-solvent system.
Acetone MediumHighModerateCan be a good solvent, but its volatility can lead to rapid, uncontrolled crystallization.
Ethyl Acetate MediumModerateLowA potential candidate for cooling crystallization.
Toluene LowModerateLowGood for compounds with aromatic character.
Heptane/Hexane LowVery LowInsolublePrimarily used as an anti-solvent.
Troubleshooting Crystallization: A Problem-Solution Approach

This section directly addresses the common challenges encountered during the crystallization of this compound.

Q1: Why is my crystallization resulting in an oil or emulsion instead of solid crystals?

A1: Root Cause Analysis: Oiling Out (Liquid-Liquid Phase Separation)

Oiling out, or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase (an "oil") instead of a solid crystalline phase. This happens when the solution becomes so highly supersaturated that the system finds it kinetically easier to form a solute-rich liquid than an ordered crystal lattice. This is a common problem when working with highly concentrated solutions, employing rapid cooling rates, or using a solvent where the compound's melting point is below the solution temperature. The resulting oil is often a good solvent for impurities, leading to a product with poor purity and potentially an amorphous solid form upon cooling.

Recommended Solutions & Protocol:

The key to preventing oiling out is to control the rate at which supersaturation is generated, keeping the system within the metastable zone width (MSZW) —the region where crystal growth is favored over spontaneous nucleation or oiling.

  • Reduce Supersaturation Generation Rate:

    • Slower Cooling: Avoid "crash cooling" in an ice bath. Employ a slow, controlled cooling ramp (e.g., 5-10 °C/hour) using a programmable bath. This allows time for molecules to integrate into the crystal lattice.

    • Lower Initial Concentration: Start with a more dilute solution. This requires more solvent but lowers the risk of crossing the threshold for oiling out.

    • Slower Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise with vigorous stirring to avoid localized areas of high supersaturation.

  • Employ a Seeding Strategy:

    • Seeding is the most effective way to prevent oiling out. By introducing seed crystals, you provide a template for growth, bypassing the energy barrier for primary nucleation and consuming supersaturation in a controlled manner.

    • Protocol: Cool the saturated solution to a temperature just inside the metastable zone (typically 1/3rd into the MSZW). Add a small amount (0.1-2% w/w) of pre-prepared seed crystals of the desired polymorphic form. Allow the seeds to disperse and grow before continuing the cooling process.

  • Solvent System Optimization:

    • The choice of solvent is critical. A solvent system that promotes oiling out may need to be changed. Experiment with co-solvents to modify the solubility profile. For example, adding a small amount of a less polar co-solvent can sometimes disrupt the interactions that lead to LLPS.

G start Crystallization yields oil/emulsion check_ss Is supersaturation generated too quickly? (e.g., rapid cooling, high concentration) start->check_ss check_seed Was seeding employed? check_ss->check_seed No sol_slow_cooling Solution: Decrease cooling rate. Reduce initial concentration. check_ss->sol_slow_cooling Yes check_solvent Is the solvent system appropriate? check_seed->check_solvent Yes sol_seeding Solution: Implement a seeding protocol. Add seeds within the metastable zone. check_seed->sol_seeding No sol_solvent Solution: Re-screen for a new solvent or co-solvent system. check_solvent->sol_solvent No success Successful Crystalline Product check_solvent->success Yes, but still fails. Re-evaluate MSZW. sol_slow_cooling->success sol_seeding->success sol_solvent->success

Caption: Troubleshooting Decision Tree for Oiling Out.

Q2: My crystal yield is consistently low. How can I improve it?

A2: Root Cause Analysis: Excessive Solubility and Material Loss

Low yield is typically a result of the compound remaining too soluble in the mother liquor at the final filtration temperature. This can be caused by several factors:

  • Using too much solvent: Exceeding the minimum amount of hot solvent required to dissolve the solid means more of your compound will stay in solution upon cooling.

  • Inappropriate solvent choice: The solvent may be too good at dissolving the compound even at low temperatures.

  • Premature crystallization: If filtration of insoluble impurities is performed without adequate heating (hot filtration), the product can crystallize on the filter paper and funnel, leading to significant loss.

Recommended Solutions & Protocol:

  • Minimize Solvent Volume:

    • Carefully add hot solvent in small portions to the crude solid, with heating and stirring, until the solid just dissolves. Avoid adding a large excess. If you add too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Optimize the Final Temperature:

    • After slow cooling to room temperature, cool the flask in an ice-water bath for at least 30 minutes before filtration. This will maximize the amount of product that crystallizes out of the solution.

  • Consider an Anti-solvent Approach:

    • If a single solvent system gives poor yield, an anti-solvent crystallization may be more effective. This involves dissolving the compound in a "good" solvent and then slowly adding a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This technique rapidly decreases the compound's solubility, inducing crystallization. The rate of anti-solvent addition is a critical parameter to control crystal size and purity.

Table 3: Comparison of Common Crystallization Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Cooling Crystallization Solubility decreases with temperature.Simple, good for forming large, high-purity crystals.Yield can be limited by final solubility; risk of oiling out.Compounds with a steep solubility-temperature curve.
Anti-solvent Crystallization Addition of a "poor" solvent reduces solubility.High yield, rapid process, good control over particle size.Can lead to small crystals or amorphous material if not controlled; requires solvent recovery.Compounds highly soluble in one solvent and insoluble in another.
Evaporation Crystallization Solvent is slowly removed, increasing concentration.Simple setup, good for very soluble compounds.Can incorporate impurities; difficult to scale up; solvent is lost.Small-scale screening and when other methods fail.
Q3: I'm getting the wrong crystal form (polymorph). How can I control polymorphism?

A3: Root Cause Analysis: Nucleation of Metastable vs. Stable Forms

Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. The form you obtain is often kinetically controlled; a less stable (metastable) form may crystallize first because it nucleates faster, even if another form is thermodynamically more stable. Factors like solvent choice, cooling rate, and supersaturation level heavily influence which polymorph is favored.

Recommended Solutions & Protocol:

Controlling polymorphism is best achieved by seeding with the desired crystal form . This directs the crystallization process to produce that specific form, templating its growth and bypassing the nucleation of undesired forms.

  • Identify and Characterize Polymorphs:

    • First, you must be able to identify which form you have. Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize your solid forms.

  • Develop a Seeding Protocol:

    • Obtain Seeds: Prepare a small, pure batch of the desired polymorph to use as seed material. This may require extensive screening of different solvents and conditions.

    • Slurry the Seeds: Before addition, disperse the seed crystals in a small amount of the crystallization solvent to create a slurry. This ensures even distribution in the crystallizer.

    • Controlled Addition: Add the seed slurry at a point of moderate supersaturation (within the metastable zone) where the seeds will grow, but spontaneous nucleation of other forms is unlikely.

  • Solvent-Mediated Transformation (Slurrying):

    • If you have a mixture of forms or a metastable form, you can convert it to the most stable form by creating a slurry in a solvent where the compound has slight solubility. Over time, the metastable form will dissolve and recrystallize as the more stable form, a process governed by Ostwald's rule of stages. Continuous stirring is essential for this process.

Frequently Asked Questions (FAQs)

Q4: What are the essential analytical techniques for characterizing my final crystalline product?

  • A4: A battery of tests is necessary for full characterization.

    • Identity and Purity: HPLC for chemical purity, NMR and Mass Spectrometry for structural confirmation.

    • Solid Form (Polymorph): Powder X-ray Diffraction (PXRD) is the gold standard for identifying the crystal form.

    • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine melting point and detect polymorphic transitions. Thermogravimetric Analysis (TGA) to assess solvent content and thermal stability.

    • Morphology: Microscopy (e.g., SEM) to observe crystal size, shape, and habit.

    • Spectroscopy: FTIR and Raman spectroscopy can also distinguish between different polymorphs based on vibrational differences in their crystal lattices.

Q5: How do impurities affect my crystallization process?

  • A5: Impurities can have a significant impact. They can inhibit crystal growth, alter the crystal habit (shape), or become incorporated into the crystal lattice, reducing the final product purity. In some cases, impurities can even induce the crystallization of an undesired metastable polymorph or cause oiling out. The best practice is to use starting material that is as pure as possible. If impurities are present, a well-designed crystallization with slow cooling can help exclude them from the growing crystals.

Q6: What are the best practices for storing this compound crystals?

  • A6: The appropriate storage conditions depend on the stability of the crystalline form obtained. Generally, the material should be stored in a tightly sealed container in a cool, dry place, protected from light. If the material is found to be hygroscopic (tends to absorb moisture from the air), it should be stored in a desiccator. It is also important to store different polymorphic forms separately to avoid potential seed-induced transformation.

Appendix A: Key Experimental Protocols
Protocol 1: Seeded Cooling Crystallization
  • Dissolution: In a jacketed reactor, charge the crude this compound and the chosen solvent (e.g., water, ethyl acetate). Heat the mixture with stirring (e.g., 200 RPM) to a temperature where the solid completely dissolves (e.g., 70-80 °C).

  • Cooling to Seeding Temperature: Initiate a controlled cooling ramp (e.g., 20 °C/hour) to the predetermined seeding temperature. This temperature should be within the upper third of the metastable zone.

  • Seeding: Prepare a slurry of 0.5-1.0% (w/w relative to the solute) of pure seed crystals in a small amount of cold solvent. Add this slurry to the reactor.

  • Aging/Growth: Hold the temperature constant for 1-2 hours with gentle agitation to allow the seed crystals to grow.

  • Final Cooling: Resume the controlled cooling ramp (e.g., 10 °C/hour) to the final isolation temperature (e.g., 5 °C).

  • Isolation: Hold at the final temperature for at least 1 hour, then filter the resulting slurry.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor. Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C).

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Setup: Place the solution in a vessel with efficient stirring.

  • Anti-solvent Addition: Slowly add the "poor" solvent/anti-solvent (e.g., water) to the solution using a syringe pump or addition funnel at a constant rate. The onset of turbidity indicates the start of nucleation.

  • Maturation: Continue stirring for 1-2 hours after the anti-solvent addition is complete to allow the crystallization to reach equilibrium.

  • Isolation: Filter the slurry, wash the crystals with a mixture of the solvent/anti-solvent, and dry under vacuum.

Appendix B: Visualization Diagrams

G cluster_0 Process Development Workflow A 1. Dissolve Compound in Solvent at High Temp (T1) B 2. Cool Solution to Seeding Temp (T_seed) A->B C 3. Prepare & Add Seed Slurry (0.5-1% w/w) B->C D 4. Age at T_seed for 1-2 hours (Crystal Growth) C->D E 5. Controlled Cooling to Final Isolation Temp (T2) D->E F 6. Filter, Wash, and Dry Crystalline Product E->F G 7. Characterize Product (PXRD, DSC, HPLC) F->G

Caption: Workflow for a Seeded Cooling Crystallization Process.

G Relationship Between Supersaturation and Crystallization Outcomes y_axis Concentration x_axis Temperature sol_curve_start sol_curve_end sol_curve_start->sol_curve_end Solubility Curve msz_curve_start msz_curve_end msz_curve_start->msz_curve_end Metastable Limit stable Stable (Undersaturated) - No Crystallization - metastable Metastable Zone - Growth on Seeds Favored - labile Labile Zone - Spontaneous Nucleation / Oiling Out -

Caption: Phase Diagram Illustrating Crystallization Zones.

References
  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
  • Qiao, Y., Qiao, R., He, Y., Shi, C., Liu, Y., Hao, H., Su, J., & Zhong, J. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. American Chemical Society.
  • ResearchGate. (2021). (PDF) Seeding in Crystallisation.
  • Bernstein, J. (2020). Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Diamond Light Source. (n.d.). Crystal-seeding.
  • CatSci Ltd. (2021). Seeding: A Simple but Effective Method for Crystallisation Control.
  • White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes.
  • PharmaTutor. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [https://www.mt.

addressing poor solubility of 4-(Azetidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(Azetidin-1-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide a combination of theoretical understanding, practical troubleshooting, and detailed experimental protocols to empower you to achieve successful outcomes in your research.

Introduction: Understanding the Solubility Challenge

This compound is a bifunctional molecule possessing both a weakly acidic carboxylic acid group and a basic tertiary amine (the azetidine nitrogen). This structure confers zwitterionic properties, meaning the molecule can carry both a positive and a negative charge. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. Molecules at their isoelectric point often exhibit minimal aqueous solubility due to strong intermolecular interactions (crystal lattice energy) and a lack of net charge to favorably interact with polar water molecules. The key to solubilizing this compound lies in shifting the pH away from its pI.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or common buffers like PBS?

A: this compound has a zwitterionic character. Its lowest aqueous solubility occurs at its isoelectric point (pI), where the molecule has a neutral net charge. Phosphate-buffered saline (PBS), typically at a pH of ~7.4, is likely too close to the compound's pI, leading to minimal solubility.

Q2: What are the pKa values for this compound?

A: The molecule has two key ionizable groups:

  • The carboxylic acid (-COOH) group has a predicted pKa of approximately 3.65 .[1]

  • The conjugate acid of the azetidine nitrogen has an experimental pKa of around 11.3 .[1][2]

Q3: What is the estimated isoelectric point (pI) of this compound?

A: The isoelectric point is the pH at which the molecule has a net zero charge. It can be estimated by averaging the two pKa values.[3] pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (3.65 + 11.3) / 2 ≈ 7.48

This calculation reveals that the compound's minimum solubility is expected around pH 7.5, which explains the poor solubility observed in neutral buffers like PBS.

Q4: Can I use organic solvents to dissolve this compound?

A: Yes. Polar aprotic solvents are generally effective. Dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for creating stock solutions due to their ability to disrupt intermolecular forces and act as both cosolvents and complexing agents.[4][5] However, for many biological or aqueous-based experiments, high concentrations of these organic solvents may be inappropriate.

Systematic Troubleshooting Guide for Poor Solubility

This guide provides a logical workflow, from simple pH adjustments to the use of co-solvents, to systematically address solubility issues.

G cluster_0 Solubility Troubleshooting Workflow A Start: Poor Solubility Observed in Aqueous Media (e.g., Water, PBS) B Step 1: pH Adjustment Strategy A->B C Is the experimental pH near the pI (~7.5)? B->C D Acidic Conditions: Adjust pH to < 5.5 (e.g., with HCl, Citrate Buffer) C->D Yes E Basic Conditions: Adjust pH to > 9.5 (e.g., with NaOH, Carbonate Buffer) C->E Yes F Is solubility still insufficient? D->F E->F G Step 2: Introduce Organic Co-solvent F->G Yes J Problem Solved: Homogeneous Solution Achieved F->J No H Prepare concentrated stock in DMSO or NMP. Titrate into aqueous buffer while vortexing. G->H I Monitor for precipitation. Keep final organic solvent conc. low (e.g., <1-5%). H->I I->J No Precipitation

Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.

Step 1: pH Adjustment - The Primary Strategy

The most effective method to enhance the aqueous solubility of this zwitterionic compound is to adjust the pH of the solution to be at least 2 pH units away from its isoelectric point (pI ≈ 7.48). At these pH values, the molecule will exist predominantly as a charged species (either cationic or anionic), which is significantly more soluble in water.[6]

  • To create an acidic solution (pH < 5.5):

    • The carboxylic acid group will be largely protonated (-COOH), while the azetidine nitrogen will be protonated (-NH⁺-).

    • The net charge will be positive, forming a soluble cationic salt (e.g., a hydrochloride salt).

  • To create a basic solution (pH > 9.5):

    • The carboxylic acid group will be deprotonated (-COO⁻), and the azetidine nitrogen will be in its neutral state (-N-).

    • The net charge will be negative, forming a soluble anionic salt (e.g., a sodium salt).

G cluster_acid Acidic pH (< 5.5) cluster_pI Isoelectric Point (pI ≈ 7.5) cluster_base Basic pH (> 9.5) Acid Cationic Form (Net Charge: +1) High Water Solubility pI Zwitterionic Form (Net Charge: 0) Minimum Water Solubility Acid->pI Add Base (OH⁻) pI->Acid Add Acid (H⁺) Base Anionic Form (Net Charge: -1) High Water Solubility pI->Base Add Base (OH⁻) Base->pI Add Acid (H⁺)

Caption: Relationship between pH, molecular charge, and water solubility of this compound.

Step 2: Co-Solvent and Stock Solution Strategy

If pH adjustment alone is insufficient or not viable for your experimental conditions (e.g., fixed pH cell culture media), using a polar aprotic co-solvent is the next step.

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO or NMP. These solvents are highly effective at solvating poorly soluble organic molecules.[7]

  • Serial Dilution: Perform serial dilutions of your stock solution in the organic solvent to create a range of concentrations.

  • Aqueous Titration: Add a small aliquot of the organic stock solution to your vigorously stirring aqueous buffer. This technique, sometimes called "antisolvent precipitation," can create a supersaturated solution that may remain kinetically stable. The final concentration of the organic solvent should be kept to a minimum, typically below 5%, to avoid impacting the biological system.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To experimentally verify the pI and determine the solubility at acidic, neutral, and basic pH.

Materials:

  • This compound

  • 0.1 M Citrate Buffer (pH 4.0)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • 0.1 M Carbonate-Bicarbonate Buffer (pH 10.0)

  • HPLC or UV-Vis Spectrophotometer for quantification

  • Thermomixer or shaking incubator

Procedure:

  • Add an excess amount of this compound to separate vials containing each of the three buffers.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC or UV-Vis method.

  • Compare the solubility values across the different pH levels.

Data Summary: Expected Solubility Profile
Solvent SystemExpected pHPredominant SpeciesExpected SolubilityRationale
0.1 M HCl~1.0CationicHighpH is far below pKa₁ and pI.
0.1 M Citrate Buffer4.0Cationic/Zwitterion MixModerate to HighpH is near pKa₁ but still significantly below pI.
Deionized Water~7.0ZwitterionicLowpH is close to the isoelectric point.
0.1 M PBS7.4ZwitterionicVery Low / MinimalpH is very close to the estimated pI.
0.1 M Carbonate Buffer10.0AnionicModerate to HighpH is between pKa₂ and pI, but moving towards higher solubility.
0.1 M NaOH~13.0AnionicHighpH is far above pKa₂ and pI.

Final Recommendations

For most applications requiring an aqueous solution of this compound, pH adjustment is the most robust and recommended primary strategy . Start by preparing your solution using an acidic (pH < 5.5) or basic (pH > 9.5) buffer system. If the experimental constraints demand a neutral pH, the use of a minimal amount of a co-solvent like DMSO via a carefully prepared stock solution is the best secondary approach.

References

  • PubChem. Azetidine - Compound Summary (CID 10422).
  • Sanghvi, T., Narazaki, R., Machatha, S., & Yalkowsky, S. H. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(2), 446–451. [Link]
  • Jain, P., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International journal of pharmaceutics, 342(1-2), 1–5.
  • Melnykov, K., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 27(45), 11625-11633.
  • ResearchGate. Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]
  • University of Calgary. Isoelectronic point, pI. [Link]
  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]
  • YouTube. How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. [Link]
  • Study.com.
  • PubChem. 4-Aminobenzoic Acid - Compound Summary (CID 978).
  • Solubility of Things. 4-Aminobenzoic acid. [Link]
  • MedSchoolCoach.
  • ACS Publications. Solubility Relations of Isomeric Organic Compounds. VIII. Solubility of the Aminobenzoic Acids in Various Liquids. [Link]
  • Wikipedia. Azetidine. [Link]
  • ACS Publications. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]
  • National Institutes of Health. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]
  • ResearchGate. Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. [Link]
  • Wikipedia. Dimethyl sulfoxide. [Link]
  • Royal Society of Chemistry. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. [Link]

Sources

Technical Support Center: Investigating the Degradation of 4-(Azetidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential degradation pathways of 4-(Azetidin-1-yl)benzoic acid. Due to the limited direct literature on this specific molecule, this guide synthesizes information on the known reactivity of its core components—the strained azetidine ring and the benzoic acid moiety—to propose plausible degradation mechanisms. It offers detailed troubleshooting guides in a question-and-answer format, step-by-step protocols for forced degradation studies, and visual aids to facilitate experimental design and data interpretation.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common preliminary questions and issues that may arise during the initial stages of investigating the stability of this compound.

Q1: What are the primary chemical liabilities of the this compound structure?

A1: The structure of this compound presents two main areas of potential instability:

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is subject to significant ring strain (approx. 25.4 kcal/mol).[1] This strain makes it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions where the nitrogen atom can be protonated, making the ring carbons more electrophilic.[2][3][4]

  • The Benzoic Acid Moiety: The carboxylic acid group can undergo decarboxylation, especially under thermal or photolytic stress.[5][6][7] The aromatic ring itself can be susceptible to oxidative degradation, potentially leading to hydroxylation or ring cleavage.

Q2: I am seeing a new, more polar peak appear in my LC-MS analysis after leaving my sample in an acidic mobile phase. What could it be?

A2: This is a classic sign of acid-catalyzed hydrolysis of the azetidine ring. The inherent ring strain of azetidines makes them vulnerable to ring-opening, a reaction that is often accelerated by acid.[8][9] The protonated azetidinium ion is highly susceptible to nucleophilic attack by water, leading to the formation of a more polar, linear amino alcohol derivative.

  • Troubleshooting Steps:

    • Confirm with MS/MS: Analyze the new peak using tandem mass spectrometry (MS/MS). Look for a molecular ion corresponding to the addition of one molecule of water (M+18). The fragmentation pattern should differ significantly from the parent compound.

    • pH Neutralization: Prepare a fresh sample and neutralize the mobile phase or dissolve the sample in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4). If the new peak does not form or its formation is significantly slowed, this strongly supports an acid-mediated degradation pathway.

    • Use Buffered Mobile Phases: For routine analysis, use a buffered mobile phase (e.g., ammonium acetate or formate) to maintain a consistent and neutral pH, preventing on-column degradation.

Q3: My compound seems to be degrading under oxidative stress conditions (e.g., H₂O₂), but the mass change is not consistent with simple hydroxylation. What other oxidative pathways are possible?

A3: While aromatic hydroxylation is a possibility, the tertiary amine of the azetidine ring attached to an aromatic system is also a prime target for oxidation. Potential oxidative degradation pathways include:

  • N-Oxidation: The nitrogen atom of the azetidine can be oxidized to form an N-oxide. This would result in a mass increase of 16 Da (M+16).

  • Oxidative Ring Opening/Cleavage: More aggressive oxidation can lead to the cleavage of the azetidine ring. The oxidation of N-substituted aromatic amines can proceed through the formation of a nitrogen-centered radical cation, which can lead to N-dealkylation or other complex rearrangements.[10][11][12] This would result in multiple degradation products with various molecular weights.

  • Oxidative Decarboxylation: The benzoic acid moiety could undergo oxidative decarboxylation.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the degradants. This will help in determining their elemental composition and distinguishing between possibilities like N-oxidation vs. aromatic hydroxylation.

    • Change Oxidizing Agent: Test with a milder oxidizing agent or a different type (e.g., AIBN for radical-initiated oxidation) to see if the degradation profile changes. This can provide clues about the mechanism.

Q4: I am conducting a photostability study, and I see a loss of the parent compound but no clear major degradation product. What could be happening?

A4: Photodegradation of aromatic carboxylic acids can sometimes lead to complex reaction mixtures or the formation of gaseous products.[13]

  • Photolytic Decarboxylation: A likely pathway is the decarboxylation of the benzoic acid group upon exposure to UV light, which would generate CO₂ gas and 1-phenylazetidine.[7][14] The loss of CO₂ would not be observed by LC-MS analysis of the solution, and 1-phenylazetidine may be more volatile or have a different chromatographic retention time.

  • Polymerization/Tars: Photolytically generated radical intermediates can sometimes lead to the formation of polymeric materials or intractable tars that may not be soluble or may precipitate out of solution, leading to poor mass balance.

  • Troubleshooting Steps:

    • Headspace GC-MS: If you suspect decarboxylation, analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to detect CO₂ or other volatile fragments.

    • Solubility Check: Visually inspect the sample for any precipitate. Try dissolving the sample in a stronger organic solvent to see if any insoluble material is present.

    • Mass Balance Calculation: Carefully quantify the parent compound and all observed degradation products to assess the mass balance. A significant loss of mass balance points towards the formation of volatile products or insoluble polymers.

Part 2: Proposed Degradation Pathways & Experimental Verification

Based on the chemical principles governing azetidines and benzoic acids, we can hypothesize several primary degradation pathways. The following section outlines these pathways and the experimental workflows to confirm them.

Hypothesized Degradation Pathways

The diagram below illustrates the most probable degradation pathways for this compound under common stress conditions.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic/Thermal Pathway Parent This compound (Parent Molecule) Hydrolysis_Product 4-((3-hydroxypropyl)amino)benzoic acid (Azetidine Ring Opening) Parent->Hydrolysis_Product H₂O / H⁺ (Acid Hydrolysis) N_Oxide 4-(1-oxidoazetidin-1-yl)benzoic acid (N-Oxidation) Parent->N_Oxide [O] (e.g., H₂O₂) Hydroxylated 4-(Azetidin-1-yl)-[x]-hydroxybenzoic acid (Aromatic Hydroxylation) Parent->Hydroxylated [O] (e.g., Fenton's Reagent) Decarboxylated 1-phenylazetidine + CO₂ (Decarboxylation) Parent->Decarboxylated hν / Δ (UV Light / Heat)

Caption: Hypothesized degradation pathways of this compound.

Experimental Workflow: Forced Degradation Study

A forced degradation (or stress testing) study is essential to intentionally degrade the molecule and identify potential degradation products.[15][16][17] This study is foundational for developing stability-indicating analytical methods.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, Solid State) Prep->Thermal Photo Photolytic (ICH Q1B conditions) Prep->Photo Control Control (No Stress, RT) Prep->Control Quench Neutralize/Quench Reaction Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Control->Quench LCMS LC-MS/MS Analysis (Identify m/z of degradants) Quench->LCMS Purity Peak Purity & Mass Balance (Using HPLC-UV/DAD) LCMS->Purity Structure Structure Elucidation (HRMS, NMR if necessary) Purity->Structure

Caption: Workflow for a forced degradation study.

Part 3: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a forced degradation study and analyzing the resulting samples.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Milli-Q or deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC vials

  • Thermostatic oven/water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of ACN:Water.

  • Acid Hydrolysis:

    • To 1 mL of stock solution in an HPLC vial, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Follow the same heating and sampling procedure as for acid hydrolysis.

    • Neutralize aliquots with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the vial at room temperature, protected from light.

    • Sample at various time points. No quenching is typically required if the sample is analyzed promptly.

  • Thermal Degradation:

    • Place a small amount (5-10 mg) of the solid compound in an open glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • After stressing, dissolve the solid in the stock solution solvent for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Control Sample: Prepare a sample by diluting 1 mL of stock solution with 1 mL of water and store it at room temperature alongside the stressed samples.

Protocol 2: LC-MS/MS Method for Degradant Analysis

Objective: To separate, detect, and identify the parent compound and its degradation products.

Instrumentation & Columns:

  • HPLC or UPLC system with a UV/DAD detector coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Method Parameters:

ParameterSetting
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection 254 nm (or scan 200-400 nm)
MS Ionization Mode Positive Electrospray (ESI+)
MS Scan Range m/z 100 - 1000
MS/MS Data-dependent acquisition (DDA) on top 3 most intense ions

Data Analysis:

  • Chromatogram Comparison: Compare the chromatograms of the stressed samples to the control sample. Identify new peaks that appear or grow over time.

  • Mass Identification: Extract the mass spectra for each new peak to determine the mass-to-charge ratio (m/z) of the degradation products.

  • Structural Elucidation: Use the accurate mass from HRMS to propose elemental compositions. Use the MS/MS fragmentation patterns to deduce the structure of the degradants, comparing them to the fragmentation of the parent compound.

References

  • Harwood, C. S., & Parales, R. E. (1996). The β-Ketoadipate Pathway and the Biology of Self-Identity. Annual Review of Microbiology, 50, 553-590. [Link]
  • Al-Rawashdeh, N. A. F., & Al-Qaisia, G. M. (2015). Regioselective ring opening reactions of azetidines.
  • Shaw, J. T., & Miller, S. J. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(17), 8875-8886. [Link]
  • Goudreau, S. R., et al. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(20), 5212–5215. [Link]
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3323-3347. [Link]
  • Jacobsen, E. N., & Wu, J. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(42), 16949-16955. [Link]
  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
  • Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
  • Mason, R. P., & Eling, T. E. (1989). The oxidation of N-substituted aromatic amines by horseradish peroxidase. The Journal of Biological Chemistry, 264(33), 19692-19698. [Link]
  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • Eawag. (n.d.).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. [Link]
  • Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1598-1603. [Link]
  • F. M. H. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. [Link]
  • Josephy, P. D., et al. (2002). N-oxidation of aromatic amines by intracellular oxidases. Drug Metabolism Reviews, 34(1-2), 25-45. [Link]
  • Journal of Pharmacognosy and Phytochemistry. (n.d.).
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
  • Dr. Preeti Gupta. (2020, November 24). Azetidine: Chemical Reactivity. YouTube. [Link]
  • Li, L., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10896-10903. [Link]
  • Fors, B. P., & Hawker, C. J. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. [Link]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]
  • Sciencemadness.org. (n.d.).
  • INCHEM. (n.d.).
  • Ohtani, R., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 4883-4893. [Link]
  • INIS-IAEA. (2013).
  • Ghosal, D., et al. (2016). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 17(3), 407. [Link]
  • Seidel, M., et al. (2016). Molecular Signatures of Biogeochemical Transformations in Dissolved Organic Matter from Ten World Rivers. Frontiers in Earth Science, 4. [Link]

Sources

Validation & Comparative

comparing 4-(Azetidin-1-yl)benzoic acid with its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-(Azetidin-1-yl)benzoic Acid and Its Saturated Heterocyclic Analogs

For researchers and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. The this compound scaffold has emerged as a structure of significant interest, combining the unique attributes of a strained azetidine ring with the versatile pharmacophoric features of benzoic acid. This guide provides a detailed comparative analysis of this compound against its close analogs, 4-(Pyrrolidin-1-yl)benzoic acid and 4-(Piperidin-1-yl)benzoic acid, offering experimental insights and data-driven comparisons to inform rational drug design.

The Strategic Value of the Scaffold Components

The this compound scaffold is composed of two key moieties, each contributing distinct and valuable characteristics to a potential drug candidate.

  • The Azetidine Ring: As a four-membered saturated nitrogen heterocycle, azetidine is considered a "privileged scaffold" in modern medicinal chemistry.[1][2] Its high ring strain and sp³-rich, three-dimensional character offer a unique combination of metabolic stability and conformational rigidity.[1][2] Unlike more flexible aliphatic chains, the azetidine ring presents substituents in well-defined vectors, which can lead to more specific and higher-affinity interactions with biological targets.[3] This rigidity can also reduce the entropic penalty upon binding, potentially enhancing potency.

  • The Benzoic Acid Moiety: The carboxylic acid group is a classic pharmacophore, often essential for interacting with biological targets through hydrogen bonds or salt bridges with basic residues like arginine or lysine.[4][5] However, this moiety is not without its challenges. It is typically ionized at physiological pH, which can limit passive diffusion across biological membranes and contribute to a higher risk of metabolic liabilities, such as the formation of reactive acyl glucuronides.[4][6][7] This duality makes the benzoic acid group a focal point for optimization, often through bioisosteric replacement.[8][9]

This guide focuses on comparing the parent azetidine-containing molecule with its five- and six-membered ring analogs to elucidate the impact of N-heterocycle ring size on critical drug-like properties.

Structural and Physicochemical Comparison

The size of the saturated N-heterocycle directly influences key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes these properties for this compound and its common analogs.

PropertyThis compound4-(Pyrrolidin-1-yl)benzoic Acid4-(Piperidin-1-yl)benzoic Acid
Structure A benzoic acid with an azetidine ring attached at the 4-position via its nitrogen atom.A benzoic acid with a pyrrolidine ring attached at the 4-position via its nitrogen atom.A benzoic acid with a piperidine ring attached at the 4-position via its nitrogen atom.
Molecular Formula C₁₀H₁₁NO₂C₁₁H₁₃NO₂C₁₂H₁₅NO₂
Molecular Weight 177.19 g/mol 191.23 g/mol [10]205.25 g/mol [11]
Predicted XLogP3 1.6 - 2.12.2 - 2.72.66[11]
Melting Point Not widely reported203 °C[10]222 - 224 °C[11]
Topological Polar Surface Area (TPSA) 40.54 Ų40.54 Ų40.54 Ų

Analysis of Physicochemical Trends:

  • Lipophilicity (XLogP3): There is a clear trend of increasing lipophilicity with the expansion of the heterocyclic ring. The addition of each methylene group (CH₂) from azetidine to pyrrolidine and then to piperidine increases the nonpolar character of the molecule. This is a critical parameter, as higher lipophilicity can enhance membrane permeability but may also lead to increased metabolic turnover and off-target toxicity. The lower LogP of the azetidine analog suggests it may possess a more favorable balance of solubility and permeability.

  • Molecular Weight: As expected, the molecular weight increases with ring size. The azetidine analog offers the lowest molecular weight, a desirable trait in fragment-based drug design and for improving ligand efficiency.

  • Topological Polar Surface Area (TPSA): The TPSA is dominated by the carboxylic acid group and is identical for all three analogs. This suggests that, from a polarity perspective, the primary difference between them lies in their nonpolar surface area and overall shape.

  • Shape and Rigidity: The most significant, non-quantifiable difference is in the three-dimensional structure. The azetidine ring is relatively planar and rigid, while the five-membered pyrrolidine ring adopts an "envelope" conformation, and the six-membered piperidine ring exists in a flexible "chair" conformation. This structural variance is crucial for how each molecule fits into a protein's binding pocket.

G cluster_azetidine This compound cluster_pyrrolidine 4-(Pyrrolidin-1-yl)benzoic Acid cluster_piperidine 4-(Piperidin-1-yl)benzoic Acid A B C

Figure 1. Chemical structures of the compared analogs.

Synthesis and Characterization Protocols

The synthesis of these analogs is generally straightforward, typically proceeding through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol provides a reliable method for their preparation.

Protocol 1: General Synthesis of 4-(Heterocyclyl)benzoic Acids

This protocol describes the synthesis via a nucleophilic aromatic substitution reaction between 4-fluorobenzoic acid and the corresponding cyclic amine.

Rationale: 4-Fluorobenzoic acid is an excellent substrate because the fluorine atom is a good leaving group for SNAr reactions, activated by the electron-withdrawing carboxylic acid group. A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the charge separation in the transition state. A mild inorganic base like potassium carbonate acts as a proton scavenger to neutralize the HF byproduct and deprotonate the amine, enhancing its nucleophilicity.

Materials:

  • 4-Fluorobenzoic acid

  • Azetidine (or Pyrrolidine, Piperidine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the corresponding cyclic amine (azetidine, pyrrolidine, or piperidine) (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.

G start Mix 4-Fluorobenzoic Acid, K2CO3, and DMSO add_amine Add Cyclic Amine (Azetidine/Pyrrolidine/Piperidine) start->add_amine heat Heat Reaction Mixture (100-120°C, 12-24h) add_amine->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Reaction Incomplete workup Cool and Pour into Water monitor->workup Reaction Complete acidify Acidify with 1M HCl to pH 3-4 workup->acidify precipitate Precipitate Forms acidify->precipitate filter Collect Solid by Filtration precipitate->filter purify Purify by Recrystallization or Chromatography filter->purify product Final Product purify->product

Figure 2. General workflow for the synthesis of 4-(heterocyclyl)benzoic acids.
Protocol 2: Comparative Analysis of Metabolic Stability using Human Liver Microsomes (HLM)

Rationale: Assessing metabolic stability is crucial for predicting a compound's in vivo half-life. HLMs contain a rich complement of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. By incubating the compounds with HLMs and a necessary cofactor (NADPH), we can measure the rate of parent compound depletion over time. This experiment helps to validate the hypothesis that the strained azetidine ring may confer greater metabolic stability compared to the less-strained, more flexible five- and six-membered rings.

Materials:

  • Test compounds (this compound and analogs), 10 mM stocks in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin or another stable, unrelated compound)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 µM working solution of each test compound in phosphate buffer.

  • Incubation: In a 96-well plate, add phosphate buffer, the HLM solution (final concentration 0.5 mg/mL), and the test compound working solution. Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For a negative control (T=0), add the stopping solution (acetonitrile with internal standard) before adding NADPH.

  • Time Points: Incubate the plate at 37 °C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Structure-Activity Relationship (SAR) and Biological Implications

While a comprehensive head-to-head biological comparison is target-dependent, we can infer likely SAR trends based on the structural differences and existing literature.

  • Target Interaction: The primary interaction point for many targets will be the carboxylic acid. However, the N-heterocycle plays a crucial role in orienting the entire molecule within the binding site. The rigid, compact nature of the azetidine ring can be advantageous for accessing narrow or constrained pockets where the larger, more flexible pyrrolidine and piperidine rings might cause steric hindrance. Conversely, the flexibility of the piperidine ring may be beneficial for adopting multiple conformations to fit into a broader, more accommodating active site.

  • Metabolic Stability: The azetidine moiety is often employed to enhance metabolic stability.[12] The larger pyrrolidine and piperidine rings offer more C-H bonds that are susceptible to CYP-mediated oxidation. Therefore, it is hypothesized that this compound would exhibit a longer in vitro half-life in the HLM assay described above.

  • Known Applications: The analogs provide clues to potential therapeutic areas. For example, 4-(Piperidin-1-yl)benzoic acid is noted as a key intermediate in the synthesis of analgesics and anti-inflammatory drugs, suggesting this scaffold has favorable properties for targeting receptors or enzymes in these pathways.[13] Azetidine-containing compounds have been successfully developed as drugs for various conditions, including cancer and hypertension, highlighting their versatility.[1]

G cluster_scaffold Core Scaffold: 4-Aminobenzoic Acid cluster_mods Points of Modification cluster_properties Resulting Properties Core Mod1 Vary N-Heterocycle (Azetidine, Pyrrolidine, Piperidine) Impacts: Lipophilicity, Shape, Stability Core->Mod1 Position 4 Mod2 Bioisosteric Replacement (e.g., Tetrazole, Sulfonamide) Impacts: Acidity, Permeability, Metabolism Core->Mod2 Position 1 (Acid) Activity Biological Activity (Potency, Selectivity) Mod1->Activity PK Pharmacokinetics (ADME Profile) Mod1->PK Mod2->Activity Mod2->PK

Figure 3. Logical relationship of scaffold modifications to biological outcomes.

Conclusion and Future Directions

The comparison between this compound and its five- and six-membered ring analogs reveals a clear trade-off in physicochemical properties.

  • This compound stands out for its lower molecular weight, reduced lipophilicity, and conformational rigidity. These features make it an attractive starting point for developing highly efficient ligands with potentially superior metabolic stability and unique interactions within a binding site.

  • 4-(Pyrrolidin-1-yl)benzoic acid and 4-(Piperidin-1-yl)benzoic acid offer progressively higher lipophilicity and greater flexibility. These characteristics may be beneficial for crossing biological membranes or for targets that require a more adaptable ligand conformation.

The optimal choice of the N-heterocyclic substituent is ultimately context- and target-dependent. The experimental protocols provided in this guide offer a robust framework for synthesizing these compounds and evaluating their key drug-like properties in a head-to-head comparison. Future work should focus on performing these comparative assays and testing the compounds against a panel of relevant biological targets to build a quantitative and predictive structure-activity relationship model for this valuable class of molecules.

References

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
  • Popelier, P. L. A., & Devereux, M. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 12(1), 5-16. [Link]
  • ResearchGate.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). [Link]
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]
  • Taylor & Francis Online. (2024).
  • Chem-Impex. 4-Piperidin-1-yl-benzoic acid. [Link]
  • Al-Warhi, T., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. MDPI. [Link]
  • TIJER. (2020). BIOACTIVE AZETIDINONE: A REVIEW. [Link]
  • Al-Warhi, T., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PubMed. [Link]
  • PubChem. 4-(Pyrrolidin-1-yl)benzoic acid. [Link]
  • Hale, J. J., et al. (2004). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 47(23), 5675-5689. [Link]

Sources

A Comparative Guide to the Biological Activity of GPR88 Agonists: A Focus on the 4-(Azetidin-1-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and optimization. The 4-(azetidin-1-yl)benzoic acid moiety represents a foundational scaffold with potential for diverse biological activities. While comprehensive biological screening data for the parent compound, this compound, is not extensively available in public literature, its structural derivatives have emerged as potent and selective modulators of the orphan G-protein-coupled receptor 88 (GPR88). This guide provides an in-depth comparative analysis of the biological activity of key GPR88 agonists that share structural similarities with the this compound core, offering insights into the structure-activity relationships (SAR) that govern their potency and efficacy.

Introduction to GPR88: A Promising Target for CNS Disorders

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key component of the basal ganglia in the brain.[1] This region is critically involved in motor control, reward, and cognition. GPR88 is implicated in the regulation of dopaminergic signaling, and its dysfunction has been linked to several central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[2] The development of potent and selective GPR88 agonists is therefore a promising avenue for novel therapeutic interventions.

Comparative Analysis of GPR88 Agonists

This guide focuses on a comparative analysis of two well-characterized GPR88 agonists, RTI-13951-33 and (1R,2R)-2-PCCA , in the context of the this compound scaffold. While not direct derivatives, their structures highlight the key chemical modifications that confer high-affinity binding and potent agonism at GPR88.

Chemical Structures
CompoundStructure
This compound this compound Structure
RTI-13951-33 RTI-13951-33 Structure
(1R,2R)-2-PCCA https://via.placeholder.com/450x200.png?text=(1R,2R)-2-PCCA+Structure" alt=(1R,2R)-2-PCCA+Structure">

Note: The structures for RTI-13951-33 and (1R,2R)-2-PCCA are complex and are represented here conceptually. For detailed chemical structures, please refer to the cited literature.

Biological Activity Data

The primary measure of agonist potency is the half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of the maximal response in a given assay. The following table summarizes the reported EC50 values for RTI-13951-33 and (1R,2R)-2-PCCA in functional assays that measure GPR88 activation.

CompoundAssay TypeEC50 (nM)Reference
RTI-13951-33 cAMP Functional Assay25[3]
(1R,2R)-2-PCCA cAMP Functional Assay (cell-based)603[4]
(1R,2R)-2-PCCA cAMP HTRF Functional Assay (cell-free)3[1]

Key Insights from the Data:

  • Potency: Both RTI-13951-33 and (1R,2R)-2-PCCA are potent GPR88 agonists, with (1R,2R)-2-PCCA exhibiting exceptionally high potency in a cell-free assay format.[1][3][4]

  • Assay Dependence: The EC50 value for (1R,2R)-2-PCCA varies significantly between cell-based and cell-free assays, highlighting the importance of the experimental context in determining compound potency.[1][4]

  • Structure-Activity Relationship (SAR): The complex structures of RTI-13951-33 and (1R,2R)-2-PCCA, compared to the simple this compound scaffold, underscore the intricate molecular interactions required for high-affinity binding and activation of GPR88. The modifications on the azetidine and benzoic acid cores in these compounds are crucial for their potent agonist activity.

Mechanism of Action: Gαi/o Signaling Pathway

GPR88 primarily couples to the Gαi/o family of G proteins.[4] Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is a hallmark of Gαi/o-coupled receptor activation.

GPR88_Signaling_Pathway Agonist GPR88 Agonist (e.g., RTI-13951-33, 2-PCCA) GPR88 GPR88 Receptor Agonist->GPR88 Binds to G_protein Gαi/oβγ GPR88->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP -> GTP G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: GPR88 Signaling Pathway.

Experimental Protocols

To foster reproducibility and methodological rigor, this section provides detailed, step-by-step protocols for the key in vitro assays used to characterize GPR88 agonist activity.

cAMP Functional Assay

This assay quantifies the ability of a compound to inhibit the production of cAMP, a direct measure of Gαi/o-coupled receptor activation.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture 1. Culture CHO or HEK293 cells stably expressing human GPR88. cell_seeding 2. Seed cells into 96- or 384-well plates. cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compounds. incubation 5. Add compounds and forskolin to cells and incubate. compound_prep->incubation forskolin_prep 4. Prepare a solution of forskolin (an adenylyl cyclase activator). forskolin_prep->incubation lysis 6. Lyse cells to release intracellular cAMP. incubation->lysis detection 7. Quantify cAMP levels using a detection kit (e.g., HTRF, AlphaScreen). analysis 8. Plot concentration-response curves and calculate EC50 values. detection->analysis

Caption: cAMP Functional Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GPR88 receptor in appropriate growth medium.

  • Cell Seeding: Plate the cells into 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonists in a suitable assay buffer.

  • Cell Treatment: Add the test compounds to the cells, followed by the addition of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plates at 37°C for a specified period to allow for receptor activation and modulation of cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and quantify the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.

  • Data Analysis: Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 value for each compound.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

GTPgS_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing GPR88. homogenization 2. Harvest and homogenize cells to isolate cell membranes. cell_culture->homogenization quantification 3. Determine protein concentration of the membrane preparation. homogenization->quantification reaction_setup 4. Set up binding reaction with membranes, [³⁵S]GTPγS, GDP, and test compounds. incubation 5. Incubate at 30°C to allow for G protein activation and binding. reaction_setup->incubation termination 6. Terminate the reaction by rapid filtration. incubation->termination washing 7. Wash filters to remove unbound [³⁵S]GTPγS. scintillation 8. Measure bound radioactivity using liquid scintillation counting. washing->scintillation analysis 9. Analyze data to determine agonist-stimulated binding and calculate EC50 values. scintillation->analysis

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude cell membranes from cells or tissues expressing GPR88.

  • Reaction Mixture: In a microplate, combine the cell membranes, [³⁵S]GTPγS, guanosine diphosphate (GDP), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated G protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound [³⁵S]GTPγS.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific agonist-stimulated [³⁵S]GTPγS binding and plot the concentration-response data to calculate EC50 values.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the design of potent and selective GPR88 agonists. The comparative analysis of structurally related compounds like RTI-13951-33 and (1R,2R)-2-PCCA reveals that significant structural elaboration is necessary to achieve high-potency GPR88 agonism. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of novel GPR88 modulators.

Future research should focus on a comprehensive biological evaluation of this compound itself to establish a baseline activity profile. Furthermore, systematic SAR studies around this core scaffold could lead to the discovery of novel GPR88 agonists with improved drug-like properties, paving the way for the development of new therapeutics for a range of CNS disorders.

References

  • Jin, C., Decker, A. M., Makhijani, V. H., Besheer, J., Darcq, E., Kieffer, B. L., & Maitra, R. (2018). Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake. Journal of Medicinal Chemistry, 61(15), 6748–6758. [Link]
  • Logrippo, M. A., et al. (2021). Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor. ACS Chemical Neuroscience, 12(15), 2859–2867. [Link]
  • Mezler, M., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(6), 462–470. [Link]
  • Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(6), 462-470. [Link]
  • Logrippo, M. A., et al. (2020). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target.
  • Decker, A. M., et al. (2023). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 66(4), 2649–2665. [Link]
  • Contet, C., et al. (2016). The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice. Addiction Biology, 21(5), 1056-1067. [Link]
  • Simeons, F. R. C., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual.

Sources

A Comparative Spectroscopic Guide to 4-(Azetidin-1-yl)benzoic Acid and its Homologues for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 4-(Azetidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry, benchmarked against its closely related homologues, 4-(Pyrrolidin-1-yl)benzoic acid and 4-(Piperidin-1-yl)benzoic acid. Understanding the subtle yet significant differences in their spectral characteristics is crucial for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process.

The choice of the saturated heterocyclic moiety (azetidine, pyrrolidine, or piperidine) attached to the benzoic acid core can significantly influence the molecule's physicochemical properties, including its conformation, basicity, and ultimately its biological activity. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering insights into how the ring size of the saturated amine affects the spectral readouts.

Molecular Structures at a Glance

To visually represent the molecules discussed, the following diagram illustrates their basic structures.

Molecular Structures cluster_0 This compound cluster_1 4-(Pyrrolidin-1-yl)benzoic acid cluster_2 4-(Piperidin-1-yl)benzoic acid A Azetidine Ring B Benzoic Acid A->B N-C bond C Pyrrolidine Ring D Benzoic Acid C->D N-C bond E Piperidine Ring F Benzoic Acid E->F N-C bond

Figure 1: Comparative molecular structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the protons in this compound and its analogues provide a wealth of information about the electronic environment and connectivity of the atoms.

Predicted ¹H NMR Data for this compound

Due to the limited availability of experimental spectra in publicly accessible databases, the following data for this compound is based on predictive models. This should be used as a guide and confirmed with experimental data whenever possible.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to COOH)7.8 - 8.0Doublet2H
Aromatic (ortho to Azetidine)6.5 - 6.7Doublet2H
Azetidine (CH₂)3.8 - 4.0Triplet4H
Azetidine (CH₂)2.3 - 2.5Quintet2H
Carboxylic Acid (COOH)12.0 - 13.0Singlet (broad)1H
Comparative ¹H NMR Data

The following table compares the experimental ¹H NMR data for the pyrrolidine and piperidine analogues.

Compound Aromatic (ortho to COOH) Aromatic (ortho to Amine) Alicyclic Protons Reference
4-(Pyrrolidin-1-yl)benzoic acid ~7.8 ppm (d)~6.5 ppm (d)~3.3 ppm (t), ~2.0 ppm (m)[1]
4-(Piperidin-1-yl)benzoic acid ~7.8 ppm (d)~6.9 ppm (d)~3.3 ppm (t), ~1.7 ppm (m), ~1.6 ppm (m)[2]

Interpretation:

The electron-donating nitrogen atom of the saturated heterocycle significantly shields the aromatic protons ortho to it, causing them to appear at a higher field (lower ppm) compared to the deshielded protons ortho to the electron-withdrawing carboxylic acid group. The chemical shifts of the alicyclic protons are characteristic of their respective ring systems. The azetidine ring protons are expected to show a more downfield shift for the protons adjacent to the nitrogen compared to the less strained pyrrolidine and piperidine rings, a consequence of the greater s-character in the C-N bonds of the four-membered ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~168
Aromatic (C-COOH)~122
Aromatic (C-N)~152
Aromatic (CH, ortho to COOH)~131
Aromatic (CH, ortho to Azetidine)~112
Azetidine (CH₂)~52
Azetidine (CH₂)~17
Comparative ¹³C NMR Data
Compound C=O C-COOH C-N Aromatic CH Alicyclic C Reference
4-(Pyrrolidin-1-yl)benzoic acid ~168~120~150~131, ~111~47, ~25[1]
4-(Piperidin-1-yl)benzoic acid ~168~121~153~131, ~114~48, ~25, ~24[3]

Interpretation:

The carbonyl carbon of the carboxylic acid is the most deshielded carbon in all three molecules, appearing at a characteristic downfield shift. The aromatic carbon attached to the nitrogen (C-N) is also significantly deshielded due to the electronegativity of the nitrogen atom. Conversely, the aromatic carbons ortho to the nitrogen are shielded. The chemical shifts of the alicyclic carbons can be used to distinguish between the different ring sizes. The azetidine carbons are expected to show distinct shifts due to the ring strain.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of bonds provide a molecular fingerprint.

Key FT-IR Absorptions
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid (O-H)Stretching3300 - 2500Very broad
Carboxylic Acid (C=O)Stretching1710 - 1680Strong, sharp
Aromatic (C=C)Stretching1600 - 1450Medium to weak
C-NStretching1350 - 1000Medium
Aromatic C-HBending (out-of-plane)900 - 675Strong

Interpretation:

The most prominent features in the FT-IR spectra of these compounds will be the very broad O-H stretch of the carboxylic acid dimer and the strong, sharp C=O stretch. The exact position of the C=O stretch can be influenced by the electronic effect of the para-substituent. The electron-donating nature of the amino group may slightly lower the C=O stretching frequency compared to unsubstituted benzoic acid. The C-N stretching vibrations and the out-of-plane C-H bending bands of the substituted benzene ring will also be present. While the overall spectra of the three compounds will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules.

Expected Mass Spectral Data (ESI)
Compound Molecular Formula Molecular Weight Expected [M+H]⁺ Expected [M-H]⁻
This compound C₁₀H₁₁NO₂177.19 g/mol 178.08176.07
4-(Pyrrolidin-1-yl)benzoic acid C₁₁H₁₃NO₂191.23 g/mol 192.10190.08
4-(Piperidin-1-yl)benzoic acid C₁₂H₁₅NO₂205.25 g/mol 206.12204.10

Fragmentation Analysis:

Under positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ will be the base peak. Common fragmentation pathways would involve the loss of water (H₂O) from the carboxylic acid group and cleavage of the alicyclic ring. In negative ion mode (ESI-), the deprotonated molecular ion [M-H]⁻ will be prominent, and a characteristic fragmentation would be the loss of carbon dioxide (CO₂). The fragmentation patterns of the heterocyclic rings can also provide structural information. For instance, the azetidine ring may undergo ring-opening followed by fragmentation, which would be distinct from the fragmentation of the more stable pyrrolidine and piperidine rings.

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below for reproducibility and validation.

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[4]

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow A Sample Dissolution in Deuterated Solvent B Transfer to NMR Tube A->B C Acquisition in NMR Spectrometer B->C D Data Processing (FT, Phasing, Baseline) C->D E Spectral Analysis D->E

Figure 2: General workflow for NMR analysis.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.

ATR-FTIR Protocol:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[5]

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is usually displayed in terms of transmittance or absorbance.

KBr Pellet Protocol:

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[7]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • ESI Source Parameters:

    • Set the capillary voltage (typically 3-5 kV).

    • Optimize the nebulizing gas flow and drying gas temperature to achieve stable spray and efficient desolvation.[8]

  • Mass Analyzer: Scan a suitable mass range to detect the molecular ion and its fragments.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Conclusion

The spectroscopic characterization of this compound, in conjunction with a comparative analysis of its pyrrolidine and piperidine homologues, provides a robust framework for the identification and structural verification of these important classes of compounds. The subtle yet discernible differences in their NMR, FT-IR, and MS data, arising from the variations in the N-heterocyclic ring, underscore the power of these analytical techniques in modern drug discovery. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their experimental data and make informed decisions in their synthetic and medicinal chemistry endeavors.

References

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024).
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
  • Helpful Info. (n.d.). Department of Chemistry Mass Spectrometry Core Laboratory.
  • NMR Sample Preparation. (n.d.). University of Cambridge.
  • The 1H-NMR experiment. (2022). Chemistry LibreTexts.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.). ScienceDirect.
  • Sample preparation for FT-IR. (n.d.). University of California, Los Angeles.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature protocols, 9(3), 643–660.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • 4-(piperidin-1-yl)benzoic acid. (n.d.). PubChem.
  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (2014). R Discovery.
  • Foroozandeh, M., & Kirschner, K. N. (2020). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. eMagRes, 9(1), 1-13.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 272-274.
  • 13C NMR spectra (in CDCl3) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). (n.d.). ResearchGate.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
  • 4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)benzoic acid. (n.d.). PubChem.
  • 4-(Pyrrolidin-1-yl)benzoic acid. (n.d.). PubChem.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database.
  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). (n.d.). Human Metabolome Database.
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • FTIR spectra of (a) 4-azidobenzoic acid, (b) dextran and (c) dextran azide. (n.d.). ResearchGate.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248-252.
  • BMRB entry bmse000583. (n.d.). Biological Magnetic Resonance Bank.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. (n.d.). Doc Brown's Chemistry.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2018). ACS omega, 3(11), 15995-16007.

Sources

A Comparative Guide to the Synthesis of 4-(Azetidin-1-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Azetidin-1-yl)benzoic Acid in Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry, frequently incorporated into drug candidates across various therapeutic areas. Its rigid, four-membered azetidine ring imparts unique conformational constraints and can improve physicochemical properties such as solubility and metabolic stability. The benzoic acid moiety provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships. Given its importance, the efficient and scalable synthesis of this building block is a critical consideration for any drug discovery and development program.

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most appropriate route for their specific needs.

Synthetic Strategies: A Comparative Overview

The formation of the C-N bond between the azetidine ring and the phenyl group is the key transformation in the synthesis of this compound. Three principal methodologies are commonly employed for this purpose:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a workhorse in modern organic synthesis for the formation of C-N bonds.[1]

  • Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-N bonds, which has seen a resurgence with the development of improved catalyst systems.

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of a leaving group on the aromatic ring by the azetidine nucleophile, typically requiring an activated aromatic system.[2]

The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of the reaction, and the tolerance of other functional groups within the molecule.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[3] The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base.[4]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzoic acid derivative), forming a Pd(II) intermediate.

  • Ligand Exchange: The amine (azetidine) coordinates to the Pd(II) complex.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[5]

Buchwald-Hartwig Amination Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl Halide Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Azetidine Deprotonation Deprotonation Ligand Exchange->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration This compound Derivative This compound Derivative Reductive Elimination->this compound Derivative

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Ethyl 4-(Azetidin-1-yl)benzoate

This protocol describes the synthesis of the ethyl ester of this compound, which can be subsequently hydrolyzed to the final product.

Materials:

  • Ethyl 4-bromobenzoate

  • Azetidine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-bromobenzoate (1.0 equiv), azetidine hydrochloride (1.2 equiv), sodium tert-butoxide (2.5 equiv), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-(azetidin-1-yl)benzoate.

Final Step: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-(azetidin-1-yl)benzoate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to the palladium-catalyzed methods for C-N bond formation. While traditionally requiring harsh reaction conditions, modern modifications with the use of ligands have made this a more viable option.

Mechanistic Rationale

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to proceed through the following key steps:

  • Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine (azetidine) in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide (e.g., 4-iodobenzoic acid derivative) undergoes oxidative addition to the copper(I) amide complex, forming a copper(III) intermediate.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating a copper(I) species.

The use of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can significantly accelerate the reaction and allow for milder conditions.

Ullmann Condensation Cu(I) Catalyst Cu(I) Catalyst Formation of Cu(I) Amide Formation of Cu(I) Amide Cu(I) Catalyst->Formation of Cu(I) Amide Azetidine, Base Oxidative Addition Oxidative Addition Formation of Cu(I) Amide->Oxidative Addition Aryl Halide Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination This compound Derivative This compound Derivative Reductive Elimination->this compound Derivative Cu(I) Species Cu(I) Species Reductive Elimination->Cu(I) Species Catalyst Regeneration

Caption: Proposed catalytic cycle of the Ullmann condensation.

Experimental Protocol: Synthesis of Methyl 4-(Azetidin-1-yl)benzoate

This protocol describes the synthesis of the methyl ester, which can be subsequently hydrolyzed.

Materials:

  • Methyl 4-iodobenzoate

  • Azetidine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • In a reaction vessel, combine methyl 4-iodobenzoate (1.0 equiv), azetidine (2.0 equiv), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equiv).

  • Add anhydrous dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 90-120 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 4-(azetidin-1-yl)benzoate.

  • Hydrolyze the methyl ester to the carboxylic acid using a similar procedure as described for the ethyl ester in the Buchwald-Hartwig section.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct method for forming the C-N bond where the azetidine acts as a nucleophile, displacing a leaving group on the aromatic ring. This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups in the ortho and/or para positions to the leaving group.[6]

Mechanistic Rationale

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile (azetidine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups.

  • Elimination of the Leaving Group: The leaving group (e.g., fluoride or nitro group) is expelled, and the aromaticity of the ring is restored.

For the synthesis of this compound, a 4-halobenzoic acid with a strong electron-withdrawing group would be the ideal substrate. 4-Fluorobenzoic acid is often used as the fluorine atom is a good leaving group in SNAr reactions.

SNAr Mechanism 4-Fluorobenzoic Acid Derivative 4-Fluorobenzoic Acid Derivative Nucleophilic Attack Nucleophilic Attack 4-Fluorobenzoic Acid Derivative->Nucleophilic Attack Azetidine Meisenheimer Complex (Resonance Stabilized) Meisenheimer Complex (Resonance Stabilized) Nucleophilic Attack->Meisenheimer Complex (Resonance Stabilized) Elimination of Fluoride Elimination of Fluoride Meisenheimer Complex (Resonance Stabilized)->Elimination of Fluoride This compound Derivative This compound Derivative Elimination of Fluoride->this compound Derivative

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of this compound

This route can directly yield the final product without the need for a separate hydrolysis step.

Materials:

  • 4-Fluorobenzoic acid

  • Azetidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed reaction vessel, combine 4-fluorobenzoic acid (1.0 equiv), azetidine (2.0-3.0 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Add a high-boiling polar aprotic solvent such as DMSO or DMF.

  • Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C, for several hours to days. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthesis Routes

FeatureBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium (e.g., Pd(OAc)₂)Copper (e.g., CuI)Typically uncatalyzed
Starting Materials Aryl bromides, iodides, or triflatesAryl iodides or bromidesActivated aryl fluorides or chlorides
Reaction Conditions Relatively mild (80-120 °C)Generally harsher (90-160 °C), but modern methods are milderOften requires high temperatures (120-160 °C)
Reaction Time Typically 12-24 hoursCan be longer, 24-48 hoursHighly variable, can be several days
Yields Generally highModerate to highVariable, depends on substrate activation
Cost Palladium catalysts and phosphine ligands can be expensive.Copper catalysts are significantly cheaper.No catalyst cost, but activated starting materials can be more expensive.
Scalability Well-established for large-scale synthesis.Can be challenging to scale up due to higher temperatures and potential for side reactions.Scalable, but high temperatures can be a concern.
Substrate Scope Very broad, tolerates a wide range of functional groups.[3]More limited than Buchwald-Hartwig, but improving with new ligands.Generally limited to electron-deficient aryl halides.
Environmental Impact Palladium is a precious metal with a high carbon footprint.[4]Copper is more abundant and less toxic than palladium.Solvents like DMSO and DMF can be problematic for the environment.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on the specific requirements of the project.

  • For versatility and high yield on a laboratory scale, the Buchwald-Hartwig amination is often the preferred method. Its broad substrate scope and well-understood mechanism make it a reliable choice. The main drawback is the cost of the palladium catalyst and ligands.

  • For cost-effective synthesis, particularly at a larger scale, the Ullmann condensation presents a compelling alternative. While it may require more optimization of reaction conditions, the significantly lower cost of the copper catalyst is a major advantage.

  • Nucleophilic aromatic substitution is the most direct route if a suitable activated starting material like 4-fluorobenzoic acid is readily available and cost-effective. However, the often harsh reaction conditions and potentially lower yields for less activated substrates are important considerations.

It is recommended that researchers evaluate each of these routes on a small scale to determine the most efficient and economical method for their specific application. The detailed protocols provided in this guide serve as a validated starting point for these investigations.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
  • Synthesis and pharmacological screening of some new azetidinone derivatives. (2025).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Yaseneva, P., et al. (2018). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 3(4), 475-483. [Link]
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2394-2401. [Link]
  • Lima, L. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1630. [Link]
  • PrepChem. (n.d.). Synthesis of Methyl 4-Acetylbenzoate.
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013).
  • Kwan, E. E., et al. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 6(11), 6726-6734. [Link]
  • National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. In NIST WebBook.
  • Jacobsen, E. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(32), 10281-10290. [Link]
  • Al-Hourani, B. J., et al. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 14(21), 4567. [Link]
  • PubChem. (n.d.). Ethyl 4-(oxaziridin-2-yl)benzoate.
  • Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-545. [Link]
  • Chen, Y. C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

Sources

A Comparative Guide to the Validation of an Analytical Method for 4-(Azetidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy.[1] This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for the quantification of 4-(Azetidin-1-yl)benzoic acid, a key building block in modern medicinal chemistry. We will dissect the validation of a robust High-Performance Liquid Chromatography (HPLC) method with UV detection and compare its performance characteristics to a state-of-the-art Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.

This document is tailored for researchers, scientists, and drug development professionals, offering a practical framework grounded in scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6]

The Analyte: this compound

This compound is a substituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid group and a strained azetidine ring, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification.

  • Chemical Structure: C₁₀H₁₁NO₂

  • Molecular Weight: 177.2 g/mol

  • Key Features: Aromatic carboxylic acid, tertiary amine within a four-membered ring. The presence of the chromophoric benzoic acid moiety makes UV detection a viable analytical approach.

The Analytical Challenge and Method Selection

The primary analytical challenge lies in developing a stability-indicating method capable of accurately quantifying this compound in the presence of its potential impurities and degradation products. This is crucial for ensuring the quality of active pharmaceutical ingredients (APIs) and formulated drug products.

For this guide, we will focus on the validation of a primary workhorse method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) , and provide a comparative perspective against a higher-resolution technique, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) .

Validation Workflow: A Holistic Approach

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[6][7] The following diagram illustrates the interconnectedness of the validation parameters as stipulated by ICH Q2(R2).

Validation_Workflow Overall Validation Workflow for an Analytical Method cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Method_Optimization->Specificity Linearity Linearity Specificity->Linearity LOD Detection Limit (LOD) Specificity->LOD LOQ Quantitation Limit (LOQ) Specificity->LOQ Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Range->Robustness Accuracy->Range Precision->Range System_Suitability System Suitability Robustness->System_Suitability

Caption: A flowchart illustrating the logical progression of an analytical method validation process.

Part 1: Validation of an RP-HPLC-UV Method

Here, we present a detailed protocol for the validation of a hypothetical RP-HPLC-UV method for the quantification of this compound.

Experimental Protocol: RP-HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Diluent: Mobile phase

Validation Parameters and Acceptance Criteria

The validation of this method is conducted in accordance with ICH Q2(R2) guidelines.[2][3][5]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[3][8]

  • Experimental Approach:

    • Forced Degradation Studies: The drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[9][10] The stressed samples are then analyzed to ensure that the peak for this compound is well-resolved from any degradation product peaks.

    • Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the analyte in the presence of its degradants.

  • Acceptance Criteria:

    • The peak for this compound should be free from interference from any degradants or placebo components.

    • The peak purity index should be greater than 0.995.

Specificity_Workflow Specificity Assessment through Forced Degradation Drug_Substance This compound Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis HPLC-PDA Analysis Stressed_Samples->HPLC_Analysis Peak_Resolution Peak Resolution Assessment HPLC_Analysis->Peak_Resolution Peak_Purity Peak Purity Analysis HPLC_Analysis->Peak_Purity Result Method is Specific Peak_Resolution->Result Peak_Purity->Result

Caption: Workflow for establishing the specificity of the analytical method.

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[2][3] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[2][6]

  • Experimental Approach: A series of at least five standard solutions of this compound are prepared over the range of 50% to 150% of the target concentration. Each solution is injected in triplicate.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

Accuracy refers to the closeness of the test results to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Experimental Approach: The accuracy is evaluated at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with three replicate preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Six replicate preparations of a standard solution at 100% of the target concentration are analyzed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The repeatability study is repeated on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing a solution at this concentration and demonstrating acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][11]

  • Experimental Approach: Key method parameters are varied within a realistic range, and the effect on the results is observed.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.

Summary of Validation Data for the RP-HPLC-UV Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity > 0.995.Passed
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentrationEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Reportable0.05 µg/mL
LOQ Reportable0.15 µg/mL
Robustness System suitability passes under all varied conditions.Passed

Part 2: Comparative Analysis: HPLC-UV vs. UPLC-MS

While the validated HPLC-UV method is robust and suitable for routine quality control, a UPLC-MS method offers distinct advantages, particularly in early development and for more complex matrices.

FeatureRP-HPLC-UVUPLC-MSRationale for Superiority of UPLC-MS
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass-to-charge ratio (m/z).Mass spectrometry provides an orthogonal detection mechanism, offering unambiguous identification and the ability to resolve co-eluting peaks.
Sensitivity (LOD/LOQ) Moderate.High to very high.MS detectors are inherently more sensitive than UV detectors, allowing for the detection and quantification of trace-level impurities.
Analysis Time Longer run times (typically 15-30 minutes).Shorter run times (typically 2-5 minutes).UPLC utilizes smaller particle size columns, enabling faster separations without compromising resolution.
Information Content Provides quantitative data based on UV absorbance.Provides quantitative data and structural information (molecular weight and fragmentation patterns).The ability to obtain structural information is invaluable for impurity identification and degradation pathway elucidation.[12]
Robustness Generally high.Can be more complex to maintain due to the intricacy of the MS detector.The HPLC-UV system is simpler and often more rugged in a routine QC environment.
Cost and Complexity Lower initial investment and operational cost. Less complex to operate.Higher initial investment and operational cost. Requires more specialized expertise.The advanced capabilities of UPLC-MS come at a higher cost and complexity.

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method for this compound, as for any pharmaceutical compound, is a multifaceted process that demands a deep understanding of both the analyte and the analytical technique.

The RP-HPLC-UV method , when properly validated, stands as a reliable and cost-effective tool for routine quality control, offering the necessary precision, accuracy, and robustness for batch release and stability testing.

The UPLC-MS method , on the other hand, provides unparalleled specificity and sensitivity, making it the superior choice for method development, impurity profiling, and in-depth investigations where structural elucidation is required.

Ultimately, the choice of method should be guided by the intended purpose of the analysis, aligning with a phase-appropriate approach to drug development as encouraged by regulatory bodies like the FDA and EMA.[13][14][15][16] A well-characterized and validated analytical method is not just a data point; it is a cornerstone of patient safety and product quality.

References

  • Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Accessed January 7, 2026.
  • Vertex AI Search. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Accessed January 7, 2026.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed January 7, 2026.
  • RAPS. ICH releases draft guidelines on analytical method development. March 31, 2022.
  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Accessed January 7, 2026.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. June 14, 2024.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024.
  • International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). November 30, 2023.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 7, 2024.
  • ProPharma.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Accessed January 7, 2026.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 7, 2026.
  • European Medicines Agency.
  • Biomedical Journal of Scientific & Technical Research.
  • Longdom Publishing.
  • RJPT.
  • SIELC Technologies. Separation of Benzoic acid, 4-[(4-aminophenyl)azo]- on Newcrom R1 HPLC column. Accessed January 7, 2026.
  • Sigma-Aldrich. This compound. Accessed January 7, 2026.
  • Frontiers.

Sources

A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity Profiling of 4-(Azetidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific validation. A critical and often challenging aspect of this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth, experience-driven framework for designing and executing cross-reactivity studies, using the novel compound 4-(Azetidin-1-yl)benzoic acid as a central case study. While specific biological data for this exact molecule is not yet widespread, its structural motifs—a substituted benzoic acid and an azetidine ring—are present in a variety of bioactive molecules, suggesting a broad potential for biological interactions.[1][2][3][4][5][6][7][8][9] This guide is designed to be a practical, hands-on resource for scientists embarking on the crucial task of defining a compound's selectivity profile.

The Rationale for Rigorous Cross-Reactivity Screening

Off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, a thorough understanding of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of robust scientific research and drug development. The benzoic acid moiety is a common scaffold in medicinal chemistry, and its derivatives have been shown to interact with a wide range of targets, including kinases and G-protein coupled receptors (GPCRs).[6][8][9][10] The inclusion of the strained azetidine ring introduces a three-dimensional element that can influence binding kinetics and target specificity.[1] Consequently, a systematic and multi-faceted approach to cross-reactivity profiling is paramount.

Phase 1: Initial Target Class Identification and Primary Screening

The first phase of a cross-reactivity study involves a broad, yet informed, screening strategy to identify potential target classes. This is guided by the structural features of this compound.

Experimental Workflow: Phase 1

Phase_1_Workflow cluster_0 Target Identification cluster_1 Primary Screening Structural_Analysis Structural Analysis of This compound Literature_Mining Literature Mining for Similar Scaffolds Structural_Analysis->Literature_Mining Informs Target_Class_Hypothesis Hypothesize Potential Target Classes (e.g., Kinases, GPCRs) Literature_Mining->Target_Class_Hypothesis Leads to Broad_Panel_Screen Broad Target Panel Screen (e.g., Kinase Panel, GPCR Panel) Target_Class_Hypothesis->Broad_Panel_Screen Guides Selection Data_Analysis Initial Data Analysis: Identify Primary Hits Broad_Panel_Screen->Data_Analysis Generates Data

Caption: Phase 1 Workflow for Initial Target Identification and Primary Screening.

Step-by-Step Protocol: Broad Kinase Panel Screening

Given that many benzoic acid derivatives are kinase inhibitors, a broad kinase panel is a logical starting point.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is often used to maximize the chances of detecting interactions.

  • Kinase Panel Selection: Utilize a commercially available panel of at least 100-400 kinases, representing a diverse cross-section of the human kinome.[11]

  • Assay Format: A common and reliable method is a radiometric assay that directly measures the inhibition of substrate phosphorylation.[12][13] Alternatively, binding assays that measure the dissociation constant (Kd) can be employed.[12]

  • Data Collection: Measure the percent inhibition of each kinase at the tested concentration.

Data Presentation: Hypothetical Kinase Panel Screen Results
Kinase TargetFamilyPercent Inhibition at 10 µM
EGFRTyrosine Kinase8%
SRCTyrosine Kinase12%
CK2 Serine/Threonine Kinase 85%
PKASerine/Threonine Kinase5%
CDK2Serine/Threonine Kinase15%
MAPK1 Serine/Threonine Kinase 62%
.........

This is hypothetical data for illustrative purposes.

From this initial screen, CK2 and MAPK1 would be identified as primary "hits" for further investigation.

Phase 2: Secondary Assays for Hit Confirmation and Potency Determination

The goal of Phase 2 is to confirm the primary hits and determine the potency of the interactions. This involves generating dose-response curves to calculate IC50 (for inhibition assays) or Kd (for binding assays) values.

Experimental Workflow: Phase 2

Phase_2_Workflow cluster_0 Hit Confirmation cluster_1 Potency & Selectivity Primary_Hits Primary Hits from Phase 1 Dose_Response_Assays Dose-Response Assays (e.g., IC50 determination) Primary_Hits->Dose_Response_Assays Input for IC50_Kd_Calculation Calculate IC50 or Kd values Dose_Response_Assays->IC50_Kd_Calculation Generates Data Selectivity_Analysis Analyze Selectivity Profile IC50_Kd_Calculation->Selectivity_Analysis Informs

Caption: Phase 2 Workflow for Hit Confirmation and Potency Determination.

Step-by-Step Protocol: IC50 Determination for Confirmed Hits
  • Compound Dilution Series: Prepare a serial dilution of this compound, typically from 100 µM down to 0.1 nM.

  • Assay Performance: Perform the same kinase assay as in Phase 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values
Kinase TargetIC50 (µM)
CK20.5
MAPK18.2

This is hypothetical data for illustrative purposes.

These results would suggest that this compound is a more potent inhibitor of CK2 than MAPK1.

Phase 3: Cellular Assays for Target Engagement and Functional Effects

Biochemical assays provide valuable information about direct interactions, but it is crucial to assess a compound's activity in a more physiologically relevant context. Cellular assays can confirm target engagement within a living cell and provide insights into the functional consequences of this engagement.

Experimental Workflow: Phase 3

Phase_3_Workflow cluster_0 Cellular Target Engagement cluster_1 Functional Consequences Confirmed_Hits Confirmed Hits from Phase 2 CETSA Cellular Thermal Shift Assay (CETSA) Confirmed_Hits->CETSA Input for Downstream_Signaling_Assay Downstream Signaling Assay (e.g., Western Blot for phospho-proteins) CETSA->Downstream_Signaling_Assay Confirms Engagement for Phenotypic_Assay Phenotypic Assay (e.g., Cell Proliferation) Downstream_Signaling_Assay->Phenotypic_Assay Links to

Caption: Phase 3 Workflow for Cellular Target Engagement and Functional Assays.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target in a cellular environment.[14][15][16][17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection: Quantify the amount of the target protein (e.g., CK2) remaining in the soluble fraction at each temperature using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation: Hypothetical CETSA Results
TreatmentTagg (°C) of CK2
Vehicle52.1
10 µM this compound56.8

This is hypothetical data for illustrative purposes.

A significant increase in the apparent aggregation temperature (Tagg) for CK2 in the presence of the compound would provide strong evidence of target engagement in a cellular context.

Phase 4: Broadening the Scope - Screening Against Other Target Classes

While the initial focus might be on a specific target class like kinases, a comprehensive cross-reactivity profile requires investigating other potential off-targets. Based on the chemical structure, other relevant target classes for this compound could include GPCRs and ion channels.

Recommended Broad Panel Screens
  • GPCR Binding Assays: A panel of radioligand binding assays for a diverse set of GPCRs can identify potential interactions.[10][19][20][21]

  • Ion Channel Panels: Electrophysiological or fluorescence-based assays can be used to screen for activity against a panel of key ion channels.

The data from these broad panels should be analyzed in a similar tiered manner as the kinase screening, with primary hits being followed up with dose-response studies.

Synthesizing the Data and Defining the Selectivity Profile

The final step is to integrate all the data to build a comprehensive selectivity profile for this compound. This profile should clearly delineate the on-target potency from off-target interactions. A useful metric for quantifying selectivity is the Selectivity Score , which can be defined as the number of kinases inhibited above a certain threshold (e.g., 50%) divided by the total number of kinases tested.[13] A lower selectivity score indicates a more selective compound.

Conclusion

The process of characterizing the cross-reactivity of a novel compound like this compound is a multi-step, iterative process that requires careful experimental design and data interpretation. By employing a tiered approach that moves from broad biochemical screens to more focused cellular assays, researchers can build a robust and reliable selectivity profile. This not only de-risks the compound for further development but also provides a deeper understanding of its biological activity, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Dynlacht, B. D. (2013). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 31(10), 947-952. [Link]
  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 858-876. [Link]
  • Guo, Y., Luo, Y., Tang, S., Liu, C., & Zhang, X. (2019). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 58(1), 1-5. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]
  • Shaw, J., & Dai, L. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(5), 655-662. [Link]
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Pelago Bioscience. (n.d.). CETSA. [Link]
  • Creative Bioarray. (n.d.). Receptor Binding Assay. [Link]
  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. [Link]
  • Retter, M. W., Singh, S., & Ghori, F. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. mAbs, 16(1), 2326778. [Link]
  • Khurshid, S., Asim, M., Zaib, S., Iqbal, J., Al-Harrasi, A., & Ishtiaq, M. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)
  • The Journal of Organic Chemistry Ahead of Print. (n.d.). [Link]
  • Chiba, J., Iimura, S., Yoneda, Y., Sugimoto, Y., Horiuchi, T., Muro, F., ... & Machinaga, N. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & pharmaceutical bulletin, 54(11), 1515-1529. [Link]
  • Al-Harrasi, A., Ali, A., Ur-Rahman, A., Hussain, J., Rehman, N. U., & Shah, A. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7545. [Link]
  • Ormerod, A. D., Ghaffar, S. A., & Omar, S. (2024). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant.
  • Li, Y., Wang, J., Wang, Y., Zhang, Y., Wang, Y., Chen, Y., ... & Xia, X. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology, 66(1), 1-13. [Link]
  • Ohno, H., Ishida, M., Takeda, S., Ishida, M., Mizukami, T., Hamada, M., ... & Fujii, N. (2016). Structure-activity relationship study of 4-(thiazol-5-yl) benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136-1141. [Link]
  • Glushkov, V. A., Gutorov, L. A., Novoselova, M. A., Fomina, A. N., & Shchekotikhin, A. E. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6296. [Link]
  • Delcanale, M., Varrone, M., Amari, G., Bisi, A., Cenacchi, V., Ciaffoni, T., ... & Villetti, G. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of medicinal chemistry, 57(5), 2006-2020. [Link]
  • Mallon, R., Feldberg, L., Kim, S., Collins, K., Wojciechowicz, D., Kohler, C., ... & Hollander, I. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][12][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 54(24), 8444-8457. [Link]
  • Moreno-Cerezo, M. I., Torres, E., & Opatz, T. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 26(24), 7545. [Link]
  • Li, Q., Chen, S., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2019). Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study. European journal of medicinal chemistry, 180, 239-253. [Link]
  • Le, N. T., & Dunnick, C. A. (2025). Letter: Identification of Risk Factors and Characteristics Associated With Benzoate/Benzoic Acid Reactivity in Patch-Tested Patients.

Sources

A Head-to-Head Comparison of 4-(Azetidin-1-yl)benzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-(azetidin-1-yl)benzoic acid scaffold represents a promising starting point for the design of novel therapeutics. The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional geometry that can impart favorable physicochemical properties and facilitate novel interactions with biological targets. When coupled with the benzoic acid moiety, a common pharmacophore in medicinal chemistry, the resulting derivatives present a versatile platform for exploring a wide range of biological activities.[1][2]

This guide provides a comprehensive head-to-head comparison of hypothetical this compound derivatives, drawing upon experimental data from closely related analogs to inform structure-activity relationships (SAR). While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this guide synthesizes findings from the broader class of benzoic acid and azetidine-containing molecules to provide actionable insights for drug discovery programs.

The this compound Scaffold: A Privileged Structure

The this compound core combines two key structural features:

  • The Azetidine Ring: This small, saturated heterocycle introduces a degree of conformational rigidity and a non-planar element to the molecule. This can be advantageous for improving metabolic stability and achieving selective binding to target proteins.

  • The Benzoic Acid Moiety: The carboxylic acid group is a versatile functional group that can participate in a variety of interactions, including hydrogen bonding and salt bridge formation, with the active sites of enzymes and receptors.[3] Its aromatic ring also provides a scaffold for further functionalization.

The strategic combination of these two moieties offers a rich design space for medicinal chemists to explore.

Comparative Analysis of Hypothetical Derivatives

To illustrate the potential SAR of this scaffold, we will consider a series of hypothetical derivatives with varying substituents on the benzoic acid ring. The following table summarizes the predicted impact of these substituents on key performance metrics.

DerivativeSubstituent (R)Predicted Biological ActivityPredicted Physicochemical PropertiesRationale for Predicted Effects
1 -HBaselineModerate lipophilicity, good aqueous solubilityThe unsubstituted parent compound serves as a baseline for comparison.
2 -ClEnhanced anticancer activityIncreased lipophilicity, reduced aqueous solubilityThe electron-withdrawing nature of chlorine can enhance binding to certain targets and improve cell permeability.
3 -OCH₃Potential for improved metabolic stability and altered selectivityIncreased lipophilicity, potential for hydrogen bond acceptanceThe methoxy group can block sites of metabolism and introduce new interactions with the target.
4 -NO₂Potential for antimicrobial activityIncreased polarity, potential for hydrogen bond acceptanceThe nitro group is a known pharmacophore in antimicrobial agents.[3]
5 -NH₂Potential for improved target engagementIncreased polarity, potential for hydrogen bond donation and acceptanceThe amino group can form strong hydrogen bonds with the target protein.[4]

Synthetic Accessibility

The synthesis of this compound derivatives is generally accessible through standard organic chemistry methodologies. A general synthetic scheme is outlined below.

G cluster_0 General Synthetic Scheme A 4-Fluorobenzoic acid C This compound A->C Nucleophilic Aromatic Substitution B Azetidine B->C D Functionalized Derivatives C->D Further Derivatization

Caption: A generalized synthetic route to this compound derivatives.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties of these derivatives, a series of standardized in vitro assays should be performed.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is crucial for evaluating the potential anticancer activity of the synthesized compounds.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[2][5]

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A streamlined workflow for determining the in vitro cytotoxicity of the derivatives.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay is used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Methodology:

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in appropriate broth media to the mid-logarithmic phase.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related benzoic acid derivatives, we can infer a hypothetical SAR map for the this compound scaffold.

G cluster_sar Hypothetical SAR Map cluster_r_groups Substituent Effects mol R1 R1: Electron-withdrawing groups (e.g., -Cl, -NO2) may enhance activity R2 R2: Hydrogen bond donors/acceptors (e.g., -NH2, -OH) can improve target binding R3 R3: Bulky groups may introduce steric hindrance and reduce activity

Caption: A conceptual SAR map illustrating the potential impact of substituents on activity.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The insights presented in this guide, drawn from the broader landscape of medicinal chemistry, provide a solid foundation for initiating a drug discovery program centered on this versatile chemical series. Future work should focus on the synthesis and systematic evaluation of a diverse library of derivatives to validate these predicted SAR trends and identify lead compounds for further optimization. The strategic exploration of this chemical space is likely to yield novel candidates with potent and selective biological activities.

References

  • Sugumaran, M., et al. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.
  • Li, W., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2485.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.).
  • Al-Soud, Y. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Applied Sciences, 11(24), 11642.
  • Ono, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Ahmad, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28.
  • Ganesan, R., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(11), 857-868.
  • Al-Soud, Y. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. BMC Chemistry, 13(1), 81.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). ChemMedChem, 11(2), 175-184.
  • Mpiana, P. T., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Mini-Reviews in Organic Chemistry, 15(4), 284-290.
  • Glamoćlija, J., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Biomolecules, 10(11), 1500.
  • Ahmad, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry.
  • Dana Bioscience. (n.d.). This compound 1g.
  • Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Shchepakin, A. A., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(11), 1332.
  • Lee, S. M., et al. (2015). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews, 67(4), 885-915.
  • Thompson, E. J., et al. (2016). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Food and Chemical Toxicology, 95, 16-24.
  • Jacobson, K. A. (2014). New paradigms in GPCR drug discovery. Trends in Pharmacological Sciences, 35(7), 358-369.
  • Holliday, N. D., et al. (2021). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8887.
  • Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(3), 387-392.
  • Hernandez-Arauz, D., et al. (2023). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. International Journal of Molecular Sciences, 24(13), 11003.
  • Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(2), 2235-2248.
  • Li, Q., et al. (2019). Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study. European Journal of Medicinal Chemistry, 180, 509-523.

Sources

A Senior Application Scientist's Guide to Verifying the Purity of Synthesized 4-(Azetidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of 4-(Azetidin-1-yl)benzoic acid, a molecule of interest in contemporary pharmaceutical research. Moving beyond a simple recitation of methods, this document elucidates the underlying principles, offers field-proven insights into experimental design, and provides detailed, actionable protocols.

The synthesis of this compound, commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzoic acid and azetidine, is a seemingly straightforward transformation. However, as with any chemical synthesis, the potential for side reactions and the persistence of starting materials necessitates a multi-faceted analytical approach to definitively establish purity. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA) in this context.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity verification strategy begins with a comprehension of the potential impurities that may arise during synthesis. The reaction of 4-fluorobenzoic acid with azetidine, while generally efficient, can be accompanied by several side products.

4-Fluorobenzoic Acid 4-Fluorobenzoic Acid Product This compound 4-Fluorobenzoic Acid->Product Impurity1 Unreacted 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid->Impurity1 Incomplete Reaction Azetidine Azetidine Azetidine->Product Impurity2 Unreacted Azetidine Azetidine->Impurity2 Incomplete Reaction Impurity3 Ring-Opened Byproducts Azetidine->Impurity3 Acid-catalyzed opening Impurity4 Disubstituted Products Product->Impurity4 Reaction with another 4-fluorobenzoic acid Start Start Dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) Start->Dissolve Transfer Transfer solution to a 5 mm NMR tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Acquire_1H->Acquire_13C Process Process data (Fourier transform, phase correction, baseline correction) Acquire_13C->Process Analyze Analyze spectra for chemical shifts, integration, and coupling constants Process->Analyze End End Analyze->End

Caption: Workflow for NMR analysis of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integration values (for ¹H NMR), and coupling constants to confirm the structure and identify any impurities. The presence of signals corresponding to 4-fluorobenzoic acid or ring-opened byproducts would indicate incomplete reaction or degradation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification

HPLC is the premier technique for determining the percentage purity of the main component and quantifying known impurities. A well-developed HPLC method can effectively separate the target compound from its precursors and potential byproducts.

Method Development Considerations:

  • Column: A reversed-phase C18 column is a good starting point for the separation of this moderately polar compound.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the aqueous phase is critical; it should be kept acidic (pH 2.5-3.5) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm) is suitable.

Experimental Protocol: HPLC Analysis

Start Start PrepareMP Prepare mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) Start->PrepareMP PrepareSample Prepare sample and standard solutions (~1 mg/mL in mobile phase) PrepareMP->PrepareSample Equilibrate Equilibrate HPLC system with mobile phase PrepareSample->Equilibrate Inject Inject sample and standard solutions Equilibrate->Inject Analyze Analyze chromatograms for retention time and peak area Inject->Analyze Calculate Calculate purity based on area percentage Analyze->Calculate End End Calculate->End

Caption: Workflow for HPLC analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A typical starting condition would be a gradient elution from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution. Monitor the chromatogram at 254 nm. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. The retention time of 4-fluorobenzoic acid would be expected to be shorter than the product due to its higher polarity.

Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Detection

Mass spectrometry is an exceptionally sensitive technique for confirming the molecular weight of the target compound and identifying trace-level impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both separation and identification.

Expected Mass Spectrum:

  • Molecular Ion: The positive-ion electrospray ionization (ESI+) mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.08.

  • Fragmentation: The fragmentation pattern can provide structural information. Common fragmentation pathways for N-aryl azetidines may involve cleavage of the azetidine ring.

Experimental Protocol: LC-MS Analysis

The protocol for LC-MS is similar to that for HPLC, with the mass spectrometer serving as the detector. The mobile phase composition may need to be adjusted to be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate instead of phosphate buffers).

Elemental Analysis (EA): A Fundamental Check of Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample, which can be compared to the theoretical values calculated from the molecular formula. For this compound (C₁₀H₁₁NO₂), the theoretical values are:

  • Carbon (C): 67.78%

  • Hydrogen (H): 6.26%

  • Nitrogen (N): 7.90%

A significant deviation from these values (typically >0.4%) may indicate the presence of impurities, such as residual solvents or inorganic salts. [1] Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried and purified sample is required.

  • Analysis: The sample is combusted in a specialized elemental analyzer, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

A Self-Validating Purity Verification Strategy

A truly trustworthy purity assessment relies on a self-validating system where the results from different techniques corroborate each other.

Synthesized_Product Synthesized This compound NMR ¹H and ¹³C NMR Synthesized_Product->NMR Structural Identity HPLC HPLC-UV Synthesized_Product->HPLC Quantitative Purity MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Trace Impurities EA Elemental Analysis Synthesized_Product->EA Elemental Composition Purity_Confirmation Purity Confirmed NMR->Purity_Confirmation HPLC->Purity_Confirmation MS->Purity_Confirmation EA->Purity_Confirmation

Caption: An integrated approach for purity verification.

The Logic of a Self-Validating Workflow:

  • Initial Assessment (NMR): NMR provides the primary confirmation of the chemical structure. If the NMR spectra are clean and consistent with the expected structure, it provides a high degree of confidence.

  • Quantitative Analysis (HPLC): HPLC provides a quantitative measure of purity. A high purity value from HPLC (e.g., >99%) supports the findings from NMR.

  • High-Sensitivity Detection (MS): Mass spectrometry acts as a safety net, capable of detecting trace impurities that may not be visible in the NMR spectrum.

  • Fundamental Confirmation (EA): Elemental analysis provides a final, independent confirmation of the elemental composition, ensuring that the sample is not contaminated with non-organic materials.

By employing this multi-technique approach, researchers can be highly confident in the purity and identity of their synthesized this compound, ensuring the reliability and reproducibility of subsequent biological or chemical studies.

References

  • eGyanKosh. UNIT 3 FOUR MEMBERED HETEROCYCLES. [Link]
  • D. C. Waddell, et al. An International Study Evaluating Elemental Analysis. ACS Cent. Sci. 2022, 8, 7, 855–863. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Azetidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the bench to the responsible management of the chemical reagents we use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Azetidin-1-yl)benzoic acid (CAS 1215494-12-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.

Hazard Identification and Risk Assessment

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is a solid organic compound that, while not extensively characterized in all toxicological literature, requires careful handling based on data from suppliers and structurally related compounds. The primary hazards are associated with irritation upon contact.

According to supplier safety information, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Hazard and Safety Summary for this compound

Hazard Category GHS Pictogram Signal Word Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral)GHS07WarningLab coat, Nitrile gloves, Safety goggles
Skin IrritationGHS07WarningLab coat, Nitrile gloves
Eye IrritationGHS07WarningTight-sealing safety goggles or face shield
Respiratory IrritationGHS07WarningUse in a well-ventilated area or chemical fume hood. Respirator if dust is generated.

This data is synthesized from supplier safety information.

The causality behind these PPE choices is direct: nitrile gloves prevent skin contact, which can cause irritation[1][2][3]. Safety goggles are essential to protect against airborne particles that could cause serious eye irritation[1][3][4]. Handling the solid in a fume hood mitigates the risk of inhaling dust, which can irritate the respiratory system[1][2].

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a strict regulatory framework. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[5][6][7]. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Hazard Communication Standard (29 CFR 1910.1200), which ensures that personnel are informed about chemical risks and trained in safe handling procedures[8][9][10][11][12].

The guiding principle for disposing of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in the general trash[13].

Step-by-Step Disposal Protocol for this compound

This protocol ensures a self-validating system of safety and compliance. Each step is designed to methodically and safely move the waste from the point of generation to its final collection point.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are in a designated area, preferably within a chemical fume hood, to minimize inhalation risk. Don the required PPE as detailed in Table 1:

  • A properly fitting lab coat.

  • Nitrile gloves (inspect for tears or holes before use).

  • Tight-sealing safety goggles.

Step 2: Waste Containerization

Proper containment is critical to prevent leaks and reactions.

  • Select an Appropriate Container: Use a dedicated, leak-proof container made of a material compatible with organic solids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[13]. The container must be in good condition, free from cracks or residue from previous use.

  • Label the Container: This is a crucial step mandated by OSHA and RCRA[6][9]. The label must be clear, legible, and permanently affixed. It must include:

    • The words "Hazardous Waste "[13].

    • The full chemical name: "This compound ". Do not use abbreviations.

    • The date when the first particle of waste was added to the container.

    • An indication of the hazards (e.g., "Irritant").

Step 3: Waste Segregation and Accumulation

Cross-contamination of waste streams can lead to dangerous reactions.

  • Segregate Incompatibles: Store the waste container for this compound away from incompatible materials. As a general practice for benzoic acid derivatives, this includes strong oxidizing agents and strong bases[3][14].

  • Designate a Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must have a designated SAA[15]. This is an area at or near the point of generation and under the control of the lab personnel. The container for this compound waste should be stored in your lab's designated SAA.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste to it[6]. This prevents the release of vapors or dust and protects the integrity of the contents.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Monitor Fill Level: Do not overfill waste containers. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion and prevent spills during transport.

  • Schedule a Pickup: Once the container is full or you have no more of this specific waste to discard, contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup[13]. Follow their specific procedures for waste consolidation and removal.

Disposal of Contaminated Materials

  • Empty Product Containers: To be considered non-hazardous, an empty container must be "triple-rinsed" with a suitable solvent (e.g., methanol or acetone)[13]. Crucially, this rinsate must be collected and disposed of as hazardous chemical waste , adding it to a compatible liquid waste stream[13]. After rinsing and air-drying in a fume hood, the original label must be completely removed or defaced before the container can be discarded in the regular trash or recycled[13].

  • Contaminated PPE and Debris: Gloves, weigh boats, or paper towels that are grossly contaminated with this compound should be placed in a sealed, labeled bag and disposed of as solid hazardous waste[16]. Items with only incidental, minor contamination can typically be discarded in the regular trash, but consult your EHS department for specific institutional policies.

Emergency Procedures for Spills

In the event of a small spill during handling or disposal:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Evacuate if Necessary: If the spill is large or you feel unsafe, evacuate and contact your EHS emergency line.

  • Manage the Spill: For a small, contained spill of solid material, and only if you are trained to do so, don the appropriate PPE. Gently sweep the material up to avoid creating dust and place it into your hazardous waste container[2][13][16]. Clean the area with a damp cloth, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste Solid & Contaminated Debris container->collect store Store in designated Satellite Accumulation Area (SAA) collect->store segregate Segregate from Incompatibles store->segregate full Container Full? segregate->full full->store No pickup Request Pickup from EHS or Licensed Contractor full->pickup Yes end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

  • Material Safety Data Sheet - Benzoic acid MSDS. (2005, October 10). ScienceLab.com.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Safety Data Sheet: Benzoic acid. (2015, August 28). Carl ROTH.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • 29 CFR 1910.1200 -- Hazard communication. eCFR.
  • BENZOIC ACID Safety Data Sheet. (2021, February 19). Alpha Resources.
  • OSHA Hazard Communication Standard (HAZCOM) 1910.1200. NASP.
  • Benzoic Acid - Hazardous Substance Fact Sheet. (2009, May). New Jersey Department of Health.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Occupational Safety and Health Admin., Labor § 1910.1200. GovInfo.
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • Safety Data Sheet Benzoic Acid WARNING. (2024, December 13). Carolina Biological Supply Company.
  • § 1910.1200 29 CFR Ch. XVII (7–1–07 Edition). OSHA.
  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager.
  • OSHA Standard 29 CFR 1910.1200: Hazard Communication. (2022, August 30). Workplace Material Handling & Safety.
  • Safety Data Sheet: Benzoic acid. Carl ROTH.

Sources

Navigating the Safe Handling of 4-(Azetidin-1-yl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling 4-(Azetidin-1-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science. By understanding the inherent risks and adhering to rigorous safety protocols, we can mitigate potential hazards and ensure a secure research setting. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe utilization of this compound, from initial handling to final disposal.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 1215494-12-4) is a crystalline solid that presents several potential health hazards. A thorough risk assessment is the foundational step in its safe management. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.

Based on available safety data, the compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can lead to serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1]

Given these hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent direct skin contact, which can cause irritation. Nitrile and neoprene gloves offer good resistance to a range of chemicals, but it is crucial to inspect them for any signs of degradation before use and to change them immediately if contamination is suspected.[2]
Eye Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of dust generation or splashing.To protect the eyes from dust particles and potential splashes, which can cause serious irritation.[2] Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine powders.
Skin and Body A fully buttoned, flame-retardant laboratory coat and fully enclosed shoes.To protect the skin and personal clothing from accidental spills and contamination. Open-toed shoes are strictly prohibited in a laboratory setting where hazardous chemicals are handled.
Respiratory Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.To prevent the inhalation of airborne dust particles that can cause respiratory tract irritation.[3] Engineering controls, such as a chemical fume hood, are the preferred method for minimizing inhalation exposure.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will further enhance safety. The following workflow provides a procedural guide for laboratory operations.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Ventilation: Before starting any work, ensure that the chemical fume hood is operational and functioning at the correct face velocity.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, within the fume hood to minimize movement of the compound in open air.

Weighing and Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the compound directly within the fume hood. To minimize dust generation, consider taring a container with a lid, adding the powder inside the fume hood, closing the lid, and then moving it to the balance.

  • Avoid Dust Formation: Handle the solid gently to prevent it from becoming airborne.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the compound is suspected.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Prep Designate & Prepare Work Area (Fume Hood) PPE Don Appropriate PPE Prep->PPE Emergency Follow Emergency Procedures (See Section 4) Prep->Emergency Weigh Weigh Compound (Minimize Dust) PPE->Weigh PPE->Emergency Transfer Transfer & Use in Reaction/Assay Weigh->Transfer Weigh->Emergency Decon Decontaminate Work Area & Equipment Transfer->Decon Transfer->Emergency Waste Dispose of Waste (See Section 5) Decon->Waste Decon->Emergency Doff Doff PPE Correctly Waste->Doff Waste->Emergency Doff->Emergency

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Preparedness for Unexpected Events

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][5] If skin irritation persists, seek medical advice.

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Containerization: The hazardous waste container should be a robust, sealed container to prevent leakage or spillage.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. It may be necessary to have the waste collected by a licensed hazardous waste disposal service.[5][6] Do not dispose of this compound down the drain or in regular trash.

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research environment. The principles of expertise, authoritativeness, and trustworthiness are the cornerstones of sound scientific practice, and this extends to the meticulous handling of all laboratory chemicals.

References

  • CymitQuimica. (2024). Safety Data Sheet: this compound.
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. [Link]
  • Alpha Resources LLC. (2021).
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine.
  • Carl ROTH. (2021).
  • Metasci. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid.
  • MedChemExpress. (2025). (R)-Azetidine-2-carboxylic acid-SDS.
  • Chemos GmbH & Co. KG. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A.
  • University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE).
  • Information Collected. (2023).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.
  • Cole-Parmer. (n.d.).
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Apollo Scientific. (n.d.).
  • Flinn Scientific. (2009). Benzoic Acid.
  • National Oceanic and Atmospheric Administration. (n.d.). BENZOIC ACID. CAMEO Chemicals.
  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.